4-Aminonicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUHGVFLYAQKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341927 | |
| Record name | 4-Amino-nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15827-84-6 | |
| Record name | 4-Amino-nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quantum Chemical Calculations for 4-Aminonicotinonitrile: A Technical Guide for Drug Development
Introduction: The Significance of 4-Aminonicotinonitrile in Medicinal Chemistry
This compound, a pyridine derivative characterized by an amino group at the 4-position and a nitrile group at the 3-position, serves as a versatile scaffold in medicinal chemistry.[1] Its structural motifs are present in a variety of biologically active molecules, making it a compound of significant interest for the development of novel therapeutic agents.[1][2] The electronic properties conferred by the nitrogen heteroatom in the pyridine ring, combined with the electron-withdrawing nitrile group and the electron-donating amino group, create a unique electronic landscape that is pivotal for molecular interactions with biological targets.[3][4]
Quantum chemical calculations provide a powerful lens through which to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.[5] For drug development professionals, these computational methods offer invaluable insights that can accelerate the design and optimization of lead compounds, ultimately saving significant time and resources in the discovery pipeline.[6][7] This guide provides an in-depth walkthrough of the theoretical underpinnings and practical application of quantum chemical calculations for this compound, grounded in the principles of Density Functional Theory (DFT).
Theoretical Foundation: Density Functional Theory (DFT) as the Method of Choice
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying molecules of pharmaceutical interest due to its exceptional balance of accuracy and computational efficiency.[2] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a molecule based on its electron density, a more manageable property than the complex many-electron wavefunction.[8] This approach allows for the accurate prediction of a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding a molecule's behavior and its potential as a drug candidate.[2][9]
The selection of a specific functional and basis set is a critical decision in any DFT calculation. For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often a robust choice.[3][10] This is frequently paired with a Pople-style basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen atoms and the π-system, while polarization functions (d,p) are essential for modeling the shape of electron clouds in chemical bonds.[11]
Computational Workflow: A Step-by-Step Protocol
A rigorous and systematic workflow is essential for obtaining reliable and reproducible results from quantum chemical calculations. The following protocol outlines the key stages for a comprehensive analysis of this compound.
Protocol: Quantum Chemical Analysis of this compound
-
Structure Preparation:
-
Geometry Optimization:
-
Causality: The initial structure is a mere guess. Geometry optimization is performed to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. This is the foundational step upon which all subsequent calculations are based.[2]
-
Method: Employ a DFT functional and basis set suitable for organic molecules, for instance, B3LYP/6-311++G(d,p).[9]
-
Execution: Submit the structure for optimization using a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
-
Vibrational Frequency Analysis (Self-Validation):
-
Causality: This step serves a dual purpose. Firstly, it validates that the optimized geometry is a true energy minimum. The absence of imaginary (negative) frequencies confirms a stable structure.[2][14] Secondly, it provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.[9][15]
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for the geometry optimization.[14]
-
Validation: Check the output for any imaginary frequencies. If present, the structure is a transition state, not a minimum, and requires re-optimization.
-
-
Electronic Property Calculations:
-
Causality: With a validated structure, single-point energy calculations can be performed to derive key electronic descriptors that govern the molecule's reactivity and interaction potential.[2]
-
Method: Using the optimized geometry, calculate properties such as molecular orbitals, electrostatic potential, and multipole moments.
-
Analysis and Interpretation for Drug Design
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals.[16] Their energies and spatial distribution are fundamental predictors of chemical reactivity.[17]
-
HOMO: Represents the ability of a molecule to donate electrons. Regions with high HOMO density are susceptible to electrophilic attack.[2][18]
-
LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.[2][19]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[16][20] This can be correlated with the molecule's bioactivity.[17]
| Parameter | Definition | Significance in Drug Design |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; correlates with reactivity and potential for oxidation.[2] |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; relates to interactions with electron-rich biological sites.[2] |
| ΔE (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | A smaller gap often implies higher chemical reactivity and lower kinetic stability.[16] |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule.[21] It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly biological receptors.[8] The MEP surface is color-coded to indicate different electrostatic potential values:
-
Red/Yellow: Regions of negative potential (electron-rich), which are favorable sites for electrophilic attack and hydrogen bond acceptance. These areas are often associated with lone pairs of electrons on atoms like nitrogen and oxygen.[22]
-
Blue: Regions of positive potential (electron-poor), which are favorable sites for nucleophilic attack and hydrogen bond donation.[22]
-
Green: Regions of neutral or near-zero potential.[22]
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the nitrile group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit positive potential, marking them as potential hydrogen bond donors. This electrostatic "fingerprint" is critical for understanding and predicting the molecular recognition processes that underpin drug-receptor binding.[21][23]
Vibrational Spectra Analysis and Experimental Validation
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. While there are often systematic deviations between calculated and experimental frequencies due to factors like the harmonic approximation and the gas-phase nature of the calculation, these can be corrected using scaling factors.[14][24] Comparing the scaled theoretical spectrum with an experimental spectrum of this compound serves as a crucial validation step. A good correlation between the positions and relative intensities of the peaks provides confidence in the accuracy of the computational model and the optimized molecular structure.[24]
Conclusion: Integrating Computational Insights into Drug Discovery
Quantum chemical calculations, particularly using DFT, offer a robust and insightful framework for characterizing potential drug candidates like this compound. By providing detailed information on molecular structure, stability, and electronic properties, these computational methods empower researchers to make more informed decisions in the drug design process.[25][26] The analysis of frontier molecular orbitals and molecular electrostatic potential provides a rational basis for understanding structure-activity relationships (SAR) and for designing derivatives with improved binding affinity and selectivity.[3] When validated against experimental data, this computational workflow becomes an indispensable component of the modern drug discovery toolkit, accelerating the journey from a promising scaffold to a viable therapeutic agent.[7]
References
- Bhosale, S., Shaikh, J., Coutinho, E., & Saran, A. (2007). Application of molecular electrostatic potentials in drug design.
- Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
- Ahmed, M., et al. (2023).
- ORNL. (n.d.). Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. ORNL. [Link]
- Omixium. (2024). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]
- Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]
- Schrödinger. (n.d.).
- S. Mary, S. et al. (2018). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PubMed Central. [Link]
- Suresh, C. H., et al. (2019). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
- Geballe, M. T., et al. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. [Link]
- Al-Buriahi, M. S., et al. (2022).
- Waring, M. J., et al. (2020). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]
- ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK. [Link]
- KU Leuven. (n.d.).
- PubChem. (n.d.). 4-Aminopyridine-3-carbonitrile. PubChem. [Link]
- Schrödinger. (2021).
- Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine.
- ResearchGate. (n.d.). HOMO and LUMO orbitals of investigated compounds.
- Ramadan, R. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
- Gueddouh, A., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology. [Link]
- Zimmer, M., et al. (n.d.). Experimental validation of real-time vibration frequency estimation for structural vibration control. RWTH Aachen University. [Link]
- University of Rostock. (n.d.).
- Zhang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. PubMed Central. [Link]
- Nezafati, M. (2015). How can I validate my vibrational frequency calculation?.
- PubChem. (n.d.). 4-Aminonicotinic acid. PubChem. [Link]
- Dame, J. B., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. [Link]
- CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works. [Link]
- Lazzarato, L., et al. (2015). Quantum mechanics/molecular mechanics modeling of covalent addition between EGFR-cysteine 797 and N-(4-anilinoquinazolin-6-yl) acrylamide. PubMed. [Link]
- Otuokere, I. E., et al. (2015). Quantum Chemical Studies of Anti-Cancer Chemotherapy Drug 4-Amino1-[(2 R , 3 R , 4 S , 5 S )-3, 4, 5-Trihydroxytetrahydrofuran-2-yl]-1, 3, 5-Triazin2(1 H )-one (Azacitidine).
- Oturak, H., et al. (2016). Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.
- Arnaudov, M., & Ivanova, B. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. [Link]
- Mary, Y. S., et al. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 13. chembk.com [chembk.com]
- 14. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]
- 15. A reducing-difference IR-spectral study of 4-aminopyridine | Semantic Scholar [semanticscholar.org]
- 16. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. schrodinger.com [schrodinger.com]
- 26. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Aminonicotinonitrile
Abstract
4-Aminonicotinonitrile, a pivotal heterocyclic building block, holds significant promise in the realms of medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the pyridine ring, an amino substituent, and a cyano group, dictate its reactivity and intermolecular interactions. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound. We delve into the theoretical underpinnings of its geometry, the energetic barriers to conformational change, and the sophisticated experimental and computational methodologies required for its full characterization. This document is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials incorporating this versatile scaffold.
Introduction: The Significance of this compound
This compound, also known as 4-amino-3-pyridinecarbonitrile, is a substituted pyridine derivative with the molecular formula C₆H₅N₃.[1] Its strategic importance lies in its multifunctional nature, possessing a nucleophilic amino group, an electron-withdrawing cyano group, and a basic pyridine nitrogen. This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the development of anti-cancer agents and therapeutics for neurological disorders.[2] The biological activity and material properties of its derivatives are intrinsically linked to the three-dimensional arrangement of the parent molecule. Therefore, a profound understanding of the molecular structure and conformational dynamics of this compound is paramount for predicting its chemical behavior and for the structure-based design of new chemical entities.
Molecular Structure: A Quantum Mechanical Perspective
The molecular structure of this compound is defined by the geometry of the pyridine ring and the orientation of its amino and cyano substituents. While a definitive crystal structure is not publicly available, we can infer its key structural parameters from related molecules and computational studies.
The Pyridine Core
The central scaffold is a pyridine ring, an aromatic heterocycle. The C-C and C-N bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The presence of the electronegative nitrogen atom in the ring introduces a dipole moment and influences the electron density distribution, making the carbon atoms at positions 2, 4, and 6 more electrophilic.
The Amino and Cyano Substituents
The amino (-NH₂) group at position 4 and the cyano (-C≡N) group at position 3 significantly perturb the electronic structure of the pyridine ring. The amino group is a strong π-donor, increasing the electron density of the ring through resonance. Conversely, the cyano group is a potent π-acceptor, withdrawing electron density. This "push-pull" electronic arrangement has profound effects on the molecule's reactivity, polarity, and intermolecular interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.12 g/mol | [3] |
| Boiling Point | 350.0 ± 27.0 °C | [3] |
| Density | 1.23 ± 0.1 g/cm³ | [3] |
Conformational Analysis: The Dynamics of Molecular Shape
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[4] For this compound, the primary conformational flexibility arises from the rotation of the amino group.
Rotation of the Amino Group
The rotation of the amino group relative to the plane of the pyridine ring is a key conformational process. The barrier to this rotation is influenced by several factors:
-
Steric Hindrance: The proximity of the cyano group at position 3 could sterically hinder the free rotation of the amino group.
-
Electronic Effects: The resonance interaction between the lone pair of the amino nitrogen and the π-system of the pyridine ring favors a planar conformation where the amino group is coplanar with the ring. This partial double bond character of the C4-N(amino) bond leads to a significant rotational barrier.
Computational studies on related aminopyrimidines have shown that the barriers to internal rotation and inversion of the amino group are substantial and can be calculated using various ab initio and DFT methods.[5] Similar studies on 4-aminopyridine also point to high barriers for amino group rotation, especially in protonated forms.[2]
Planarity and Pyramidalization of the Amino Group
The nitrogen atom of the amino group can be either planar (sp² hybridized) or pyramidal (sp³ hybridized). In aniline and its derivatives, the amino group is typically slightly pyramidal. The degree of pyramidalization in this compound will depend on the balance between the energy gain from resonance stabilization in a planar conformation and the inherent preference for a pyramidal geometry.
Intermolecular Interactions and Solid-State Conformation
In the solid state, the conformation of this compound will be heavily influenced by intermolecular interactions, particularly hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the cyano nitrogen can act as hydrogen bond acceptors.[6][7] These interactions can lead to the formation of specific supramolecular structures, such as dimers or chains, which will lock the molecule into a particular conformation.[8]
Experimental and Computational Workflow for Structural Elucidation
A comprehensive understanding of the molecular structure and conformation of this compound requires a synergistic approach combining experimental spectroscopic and diffraction techniques with high-level computational modeling.
Experimental Protocols
4.1.1. Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
-
Step 1: Crystal Growth. High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Step 2: Data Collection. A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Step 3: Structure Solution and Refinement. The diffraction data are used to solve the crystal structure, yielding accurate bond lengths, bond angles, and torsion angles. This will provide definitive information on the planarity of the molecule and the nature of intermolecular hydrogen bonding.[9]
4.1.2. Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the molecule's structure and dynamics in solution and the solid state.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.[10]
-
Data Acquisition: An FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]
-
Interpretation: The spectrum will show characteristic absorption bands for the functional groups present:
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: This technique provides information about the number and chemical environment of the hydrogen atoms.[13] The spectrum is expected to show distinct signals for the amino protons and the protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the electronic environment.
-
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.[14] Separate signals are expected for each of the six carbon atoms, with their chemical shifts reflecting the influence of the nitrogen atoms and the substituents.[15]
-
Computational Modeling Workflow
Computational chemistry is an indispensable tool for exploring the conformational landscape and electronic properties of molecules.
Diagram 1: Computational Workflow for Conformational Analysis
Caption: A typical workflow for the computational analysis of molecular conformation.
-
Step 1: Geometry Optimization. The three-dimensional structure of this compound is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy geometry.[16]
-
Step 2: Conformational Search. A systematic search of the conformational space is performed by rotating the amino group through 360 degrees in small increments. The energy of each conformation is calculated to generate a potential energy surface.
-
Step 3: Transition State Calculation. The transition state for the rotation of the amino group is located to determine the energy barrier for this process.
-
Step 4: Frequency Calculations. Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (stable conformers) or transition states and to predict the IR spectrum.
-
Step 5: NMR Chemical Shift Prediction. The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data.
Conclusion and Future Outlook
This compound is a molecule of considerable interest with a rich structural and conformational landscape. While experimental data on its three-dimensional structure is currently limited, a combination of insights from related molecules and the application of modern computational and experimental techniques can provide a detailed picture. The interplay of the electron-donating amino group and the electron-withdrawing cyano group on the pyridine ring is expected to result in a largely planar molecule with a significant rotational barrier for the amino group. The elucidation of its precise solid-state structure through X-ray crystallography and its solution-phase dynamics via NMR spectroscopy, supported by robust computational modeling, will be crucial for advancing its application in drug discovery and materials science. This guide provides a comprehensive framework for undertaking such an investigation, paving the way for the rational design of novel and functional molecules based on the this compound scaffold.
References
- The Journal of Organic Chemistry. Role of the aminopyridine ring in thiamin-catalyzed reactions. II. Proton NMR evidence for high barriers to amino group rotation in 4-aminopyrimidines, including thiamin, at low pH in water.
- Leszczynski, J., & Kwiatkowski, J. S. (2005). Ab initio calculation of torsion and inversion barriers of the amino group in aminopyrimidines. The Journal of Physical Chemistry A, 109(14), 3244–3249. [Link]
- Mohan, S., & Sundaraganesan, N. (2001). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(7), 1385–1391. [Link]
- Mohan, S., & Sundaraganesan, N. (2001). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(7), 1385–1391. [Link]
- ResearchGate. (n.d.). (PDF) Computational study on 2,3,4-aminopyridines. [Link]
- Tsenkova, R., & Koleva, B. (2005). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure, 744-747, 333-338. [Link]
- Worldwidejournals.com. (n.d.). Nature of Hydrogen Bonding in the Interaction of 4-Aminobenzoic, Nicotinic and Sulfonili. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Crystallography Open D
- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Crystallography Open D
- Scilit. (n.d.). The barrier to planarity in aminopyrazine. [Link]
- NIST. (n.d.). List of experimental bond lengths for bond type rCN. [Link]
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2020, May 12). 8.
- PubMed. (2024, January 23). Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1). [Link]
- NIST Data Repository. (n.d.).
- PubChem. (n.d.). 4-Aminopyridine. [Link]
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
- Chemical Science (RSC Publishing). (n.d.).
- YouTube. (2025, February 9). How To Read FTIR Spectroscopy? - Chemistry For Everyone. [Link]
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- YouTube. (2012, June 17). Hydrogen Bonding and Common Mistakes. [Link]
- YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. [Link]
- YouTube. (2022, May 8).
- PubMed. (n.d.). FTIR Spectroscopy for Carbon Family Study. [Link]
- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Crystallography Open D
Sources
- 1. 15827-84-6|this compound|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ab initio calculation of torsion and inversion barriers of the amino group in aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDR: NIST Inorganic Crystal Structure Database (ICSD) [data.nist.gov]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-Aminonicotinonitrile
Introduction
4-Aminonicotinonitrile, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring functionalized with both an amino group and a nitrile group, makes it a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. Accurate structural elucidation of this compound is paramount for ensuring the integrity of downstream applications.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of widely available experimental spectra in public databases, this document leverages established spectroscopic principles and predictive models to offer a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a foundational resource for researchers, enabling them to verify the identity and purity of this compound in a laboratory setting.
Spectroscopic Analysis Workflow
A systematic approach is crucial for the unambiguous structural confirmation of a chemical entity like this compound. The following workflow outlines the logical progression from sample preparation to comprehensive data integration.
Caption: Workflow for Spectroscopic Characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the electronic environment of each proton and carbon atom. The predictions herein are based on established substituent effects on the pyridine ring.[1][2]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broader signal for the two protons of the amino group.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-2 | ~8.1 | Singlet (s) | 1H |
| H-6 | ~7.9 | Doublet (d) | 1H |
| H-5 | ~6.6 | Doublet (d) | 1H |
| -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | 2H |
Interpretation:
-
H-2 and H-6: These protons are adjacent to the ring nitrogen, which is electron-withdrawing, thus they are deshielded and appear at a lower field (higher ppm). The H-2 proton is predicted to be a singlet due to the absence of adjacent protons. The H-6 proton is coupled to H-5, resulting in a doublet.
-
H-5: This proton is ortho to the electron-donating amino group, which shields it, causing it to appear at a significantly higher field (lower ppm) compared to other pyridine protons. It is coupled to H-6, appearing as a doublet.
-
-NH₂: The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable and is dependent on solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum should display six unique signals, corresponding to each of the six carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-4 | ~158 |
| C-2 | ~152 |
| C-6 | ~150 |
| C≡N | ~117 |
| C-5 | ~108 |
| C-3 | ~95 |
Interpretation:
-
C-4: This carbon is directly attached to the electron-donating amino group, causing it to be the most deshielded carbon in the ring.
-
C-2 and C-6: These carbons are adjacent to the ring nitrogen and are significantly deshielded.
-
C≡N: The nitrile carbon chemical shift is characteristic and typically appears in the 115-125 ppm range.[3]
-
C-5: Shielded by the adjacent amino group, this carbon appears at a relatively high field.
-
C-3: This carbon is positioned between two electron-withdrawing groups (the ring nitrogen and the nitrile group), but its position relative to the strongly donating amino group results in a complex electronic environment, predicted to be significantly shielded.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm centered at 6 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A spectral width of 220-240 ppm is generally used.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic ring moieties.[4][5]
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3400 - 3200 | Medium-Strong | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium-Weak | Stretch |
| C≡N (Nitrile) | 2260 - 2220 | Strong, Sharp | Stretch |
| C=C, C=N (Aromatic) | 1650 - 1550 | Medium-Strong | Ring Stretch |
| N-H | 1640 - 1550 | Medium | Bend (Scissoring) |
Interpretation:
-
N-H Stretch: The presence of a primary amine (-NH₂) is typically indicated by a pair of peaks in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[6]
-
C≡N Stretch: The nitrile group gives rise to a very characteristic strong and sharp absorption band in the 2260-2220 cm⁻¹ region.[7] Its intensity and sharp nature make it a key diagnostic peak.
-
Aromatic Ring Stretches: Multiple bands in the 1650-1550 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
N-H Bend: The scissoring vibration of the primary amine group typically appears in the 1640-1550 cm⁻¹ region, often overlapping with the aromatic ring stretches.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small, clean spatula tip of solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern offers valuable structural clues.[8]
Predicted Mass Spectrometry Data
-
Molecular Formula: C₆H₅N₃
-
Molecular Weight: 119.12 g/mol
-
Predicted [M+H]⁺: 120.0556 (for ESI)
Interpretation: Under Electron Impact (EI) ionization, the molecular ion (M⁺˙) at m/z = 119 would be expected. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) at m/z = 120 would be the dominant ion in the full scan spectrum.
Plausible Fragmentation Pathways: The fragmentation of pyridine derivatives often involves the loss of small, stable neutral molecules.[6][9]
-
Loss of HCN (m/z 27): A common fragmentation pathway for pyridine rings is the cleavage and loss of hydrogen cyanide, which would lead to a fragment ion at m/z = 92.
-
Loss of H₂CN₂ (from amino and nitrile groups): A rearrangement followed by fragmentation could lead to the loss of cyanamide, resulting in a fragment ion.
The correlation between these different spectroscopic techniques provides a self-validating system for structural confirmation.
Caption: Correlation of Spectroscopic Data for Structural Elucidation.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
-
Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the protonated molecular ion (m/z 120) as the precursor ion and applying collision energy (Collision-Induced Dissociation, CID).
-
Data Analysis: Analyze the full scan spectrum to identify the [M+H]⁺ ion and confirm its m/z value. Use the high-resolution data to calculate the elemental composition. Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of this compound. By integrating the predicted data from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important chemical intermediate. The causality behind the predicted spectral features is rooted in the fundamental principles of how molecular structure dictates spectroscopic behavior. This self-validating system of correlated data ensures a high degree of confidence in the structural assignment, which is critical for professionals in research and drug development.
References
- Infrared spectroscopy correl
- Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides - Benchchem
- IR Correl
- NMR Predictor | Chemaxon Docs
- Infrared spectroscopy correl
- Simplified Infrared Correlation Chart - Michigan St
- Simul
- PROSPRE - 1H NMR Predictor
- Predict - NMRium demo
- Predict 1H proton NMR spectra - NMRDB.org
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing
- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing
- Mass spectra of some isomeric monosubstituted pyridines.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts
- CASPRE - 13C NMR Predictor
- NMR Predictor | Chemaxon Docs
- How to predict the 13C NMR spectrum of a compound - YouTube
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs
- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic
- mass spectra - fragmentation p
Sources
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 5. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CASPRE [caspre.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Guide to the Crystal Structure Analysis of 4-Aminonicotinonitrile: An Integrated Experimental and Computational Approach
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the complete crystal structure analysis of 4-Aminonicotinonitrile, a molecule of interest in pharmaceutical and materials science.[1] While a definitive, publicly archived crystal structure for this specific compound is not presently available, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. By leveraging established protocols for analogous nicotinonitrile derivatives, we delineate a self-validating workflow that integrates single-crystal X-ray diffraction (SCXRD) with computational modeling. This guide is designed to not only outline the requisite steps but to also provide the causal reasoning behind experimental and computational choices, ensuring a robust and reproducible structural determination.
Introduction to this compound
This compound, also known as 4-amino-3-pyridinecarbonitrile, is a heterocyclic compound featuring a pyridine ring substituted with an amino and a nitrile group.[2] Its chemical formula is C₆H₅N₃, with a molecular weight of 119.12 g/mol .[2][3] The presence of hydrogen bond donors (the amino group) and acceptors (the nitrile and pyridine nitrogen atoms) suggests a high propensity for the formation of intricate intermolecular networks, making its solid-state structure of considerable interest.[2] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount, as it governs key physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug development.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [3][4] |
| Molecular Weight | 119.124 g/mol | [4] |
| Boiling Point (Predicted) | 350.0 ± 27.0 °C | [5] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [3][5] |
| pKa (Predicted) | 5.73 ± 0.12 | [5] |
| LogP (XLogP3) | 0.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Experimental Workflow: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
While various synthetic routes to aminonicotinonitriles and related compounds exist, a common approach involves the modification of a pre-existing pyridine ring.[6][7] For instance, a plausible route could be adapted from the synthesis of 4-aminonicotinic acid, where an appropriate precursor is subjected to ammonolysis and subsequent rearrangement reactions.[6] Another general method for preparing nicotinonitriles involves the dehydration of the corresponding nicotinamide using a dehydrating agent like phosphorus pentoxide.[8] The purity of the synthesized compound is crucial for successful crystallization and should be verified using standard analytical techniques such as NMR, mass spectrometry, and HPLC.
Crystallization of this compound
The growth of single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[9] The goal is to obtain well-formed crystals, typically 30-300 microns in size, that are free of defects.[10] Several techniques can be employed for small organic molecules:
-
Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[11] The choice of solvent is critical and can influence crystal quality.[11]
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[12]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[13] Crystals form at the interface where the two liquids slowly mix.[11]
Experimental Protocol: Crystallization by Vapor Diffusion
-
Solvent Selection: Identify a solvent in which this compound is readily soluble (e.g., methanol, DMSO) and an anti-solvent in which it is poorly soluble but miscible with the primary solvent (e.g., diethyl ether, hexane).
-
Preparation of Solution: Prepare a concentrated solution of this compound in the chosen solvent in a small vial.
-
Setup: Place the small vial, uncapped, inside a larger beaker or jar containing a reservoir of the anti-solvent.
-
Sealing and Incubation: Seal the larger container tightly and leave it undisturbed at a constant temperature.
-
Monitoring: Monitor the setup periodically for the formation of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the atomic and molecular structure of a crystalline material.[10][14][15] It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[10][14]
Data Collection
A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays.[10][14] As the crystal is rotated, a diffraction pattern is collected on a detector.[10] Modern diffractometers, such as those from Bruker or Rigaku, automate this process.[15][16]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The arrangement of atoms within the unit cell is then solved using computational methods. The initial structural model is then refined against the experimental data to improve its accuracy.
Table 2: Hypothetical Crystallographic Data for this compound
(Note: This data is illustrative and based on typical values for small organic molecules. A real analysis would generate specific experimental values.)
| Parameter | Hypothetical Value |
| Empirical Formula | C₆H₅N₃ |
| Formula Weight | 119.13 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.6 Å, c = 12.3 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 567 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.395 Mg/m³ |
| R-factor (final) | R1 = 0.045, wR2 = 0.120 |
| Goodness-of-fit (S) | 1.05 |
The final output of a successful crystal structure determination is typically a Crystallographic Information File (CIF).[17][18][19] This standard text file format contains all the essential information about the crystal structure and the experimental conditions.[17][18][19]
Analysis of the Crystal Structure
Once the structure is solved, a detailed analysis of the molecular geometry and intermolecular interactions is performed.
Software for Analysis and Visualization
-
Mercury: Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is a powerful tool for visualizing 3D crystal structures, exploring crystal packing, and analyzing intermolecular interactions.[20][21][22] It can read various file formats, including CIF.[22]
-
PLATON: A versatile crystallographic tool that can perform a wide range of geometrical calculations, hydrogen bond analysis, and tests for missing symmetry.[23][24][25]
Intermolecular Interactions
The amino and nitrile groups, along with the pyridine nitrogen of this compound, are expected to be key players in forming a robust network of intermolecular interactions. These non-covalent interactions are crucial for the stability of the crystal lattice.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrile and pyridine nitrogen atoms can act as acceptors. This can lead to the formation of chains, sheets, or more complex 3D networks.
-
π-π Stacking: The aromatic pyridine rings can interact with each other through π-π stacking, further stabilizing the crystal packing.
The workflow for analyzing these interactions is visualized below.
Caption: Experimental and analytical workflow for crystal structure determination.
Computational Chemistry: A Complementary Approach
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental crystallographic data.[26][27]
Geometry Optimization and Electronic Properties
DFT calculations can be used to optimize the molecular geometry of this compound in the gas phase, providing insights into its intrinsic conformational preferences. These calculations also yield information about the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding its reactivity.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[28][29][30] By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.[31]
Protocol: DFT and Hirshfeld Surface Analysis
-
Input Preparation: Use the atomic coordinates from the refined CIF file as the starting geometry for DFT calculations in a program like Gaussian.[26][27][32]
-
DFT Calculation: Perform a geometry optimization and frequency calculation using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Hirshfeld Surface Generation: Use the CIF file as input for software like CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots.[30][31]
-
Analysis: Analyze the Hirshfeld surface to identify regions of close intermolecular contacts and quantify the contribution of different types of interactions (e.g., H···H, C···H, N···H) to the overall crystal packing.[33]
The integrated workflow is summarized in the following diagram:
Caption: Integrated workflow for this compound crystal structure analysis.
Conclusion
The comprehensive structural analysis of this compound, or any novel small molecule, is a multi-faceted process that requires a synergistic combination of experimental and computational techniques. This guide has outlined a robust, field-proven workflow, from the initial steps of synthesis and crystallization to the detailed analysis of the crystal structure using SCXRD and DFT calculations. By following this integrated approach, researchers can gain a deep understanding of the solid-state structure of this compound, providing a solid foundation for its potential applications in drug development and materials science.
References
- Crystallographic Information File - Wikipedia. (n.d.).
- THE PLATON HOMEPAGE. (n.d.).
- PLATON INTRO - MIT. (n.d.).
- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (n.d.).
- Introduction to Powder Crystallographic Information File (CIF). (n.d.).
- A short guide to Crystallographic Information Files - CCDC. (n.d.).
- CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.).
- Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. (2008). Journal of Applied Crystallography, 41(2), 489-493. [Link]
- PLATON for Windows - School of Chemistry. (n.d.).
- PLATON for MS-Windows. (2007, May 2).
- Chemical crystallisation | SPT Labtech. (n.d.).
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2097-2117. [Link]
- CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. (n.d.).
- PLATON. (n.d.).
- The Hirshfeld Surface - CrystalExplorer. (n.d.).
- Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.).
- Mercury - CCDC. (n.d.).
- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). Molecules, 28(14), 5369. [Link]
- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (2018).
- (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. (2023).
- Getting crystals your crystallographer will treasure: a beginner's guide. (2014).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
- crystallization of small molecules. (n.d.).
- Free Crystal Structure Visualization Software - CCDC. (n.d.).
- Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023).
- This compound - ChemBK. (n.d.).
- Mercury (crystallography) - Wikipedia. (n.d.).
- Mercury | Software at Stanford. (n.d.).
- Gaussian (software) - Wikipedia. (n.d.).
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8).
- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
- Gaussian 16. (2019, October 14).
- Single Crystal X-ray Diffractometers - Bruker. (n.d.).
- Gaussian as a Tool for Computational Chemistry and Materials Research - Prezi. (2025, September 8).
- Study on synthesis of 4-Aminonicotinic acid - ResearchGate. (2025, August 7).
- 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem. (n.d.).
- nicotinonitrile - Organic Syntheses Procedure. (n.d.).
- The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (1969). Journal of the Chemical Society C: Organic, (18), 2379-2383. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 5. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sptlabtech.com [sptlabtech.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. rigaku.com [rigaku.com]
- 16. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 17. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 18. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures (2008) | Clare F. Macrae | 8548 Citations [scispace.com]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 23. PLATON INTRO [web.mit.edu]
- 24. PLATON [chem.gla.ac.uk]
- 25. PLATON [cristal.org]
- 26. ritme.com [ritme.com]
- 27. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 28. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 29. crystalexplorer.net [crystalexplorer.net]
- 30. mdpi.com [mdpi.com]
- 31. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 32. gaussian.com [gaussian.com]
- 33. researchgate.net [researchgate.net]
The Enigmatic Role of 4-Aminonicotinonitrile in Cycloaddition Reactions: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminonicotinonitrile, a privileged scaffold in medicinal chemistry, presents a fascinating yet underexplored landscape in the realm of cycloaddition reactions. Its unique electronic architecture, featuring both electron-donating and electron-withdrawing functionalities on a pyridine core, suggests a versatile reactivity profile. This technical guide provides a comprehensive analysis of the potential reaction mechanisms of this compound in [4+2] and [3+2] cycloaddition reactions. Drawing upon established principles of organic chemistry and analogous heterocyclic systems, we will delve into the causality behind its anticipated behavior as both a diene and a dienophile, explore the factors governing regioselectivity, and propose experimental and computational workflows for validating these mechanistic hypotheses. This document serves as a foundational resource for researchers seeking to unlock the synthetic potential of this compound in the construction of novel, complex heterocyclic frameworks for drug discovery and materials science.
Introduction: The Untapped Potential of a Privileged Scaffold
This compound is a cornerstone building block in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] Its value lies in the strategic placement of a nucleophilic amino group and an electrophilic nitrile group on a pyridine ring, offering multiple avenues for functionalization. While its utility in substitution and condensation reactions is well-documented, its participation in cycloaddition reactions remains a largely uncharted territory.
Cycloaddition reactions are powerful tools in organic synthesis, enabling the concerted or stepwise formation of cyclic structures with high stereocontrol.[2] Understanding the mechanistic nuances of how this compound engages in these transformations is paramount for designing novel synthetic routes to complex, polycyclic molecules with potential therapeutic applications. This guide will provide a theoretical and practical framework for approaching the cycloaddition chemistry of this versatile molecule.
[4+2] Cycloaddition Reactions: A Dichotomy of Reactivity
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, traditionally involves an electron-rich diene and an electron-poor dienophile.[2] However, the electronic nature of this compound allows for its potential participation in both normal and inverse-electron-demand Diels-Alder (IEDDA) reactions.
This compound as a Dienophile: A Tale of Two π-Systems
The pyridine ring of this compound contains two endocyclic C=C bonds. The C5=C6 bond, influenced by the electron-donating amino group at C4, possesses increased electron density, making it a potential dienophile in reactions with electron-rich dienes. Conversely, the C2=C3 bond, being closer to the electron-withdrawing nitrile group and the ring nitrogen, is more electron-deficient and could react with electron-rich dienes.
Proposed Mechanism: Normal-Electron-Demand Diels-Alder
In a reaction with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, the dominant interaction is expected to be between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound). The regioselectivity of this reaction will be governed by the orbital coefficients of the interacting frontier molecular orbitals. It is hypothesized that the reaction will favor the formation of the adduct where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile's C2=C3 bond.
Experimental Protocol: Probing Dienophilic Activity
A representative experiment to validate this hypothesis would involve reacting this compound with a highly reactive, electron-rich diene like 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene.[3]
-
Reactant Preparation: Dissolve this compound (1 equivalent) and the diene (1.2 equivalents) in a dry, aprotic solvent such as toluene in a sealed reaction vessel.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Lewis Acid Catalysis: To potentially enhance the reactivity of the C2=C3 bond as a dienophile, the reaction can be repeated in the presence of a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) to coordinate with the pyridine nitrogen and further lower the LUMO energy.
-
Product Isolation and Characterization: Upon completion, the reaction mixture should be purified by column chromatography. The structure of the resulting cycloadduct, including its regiochemistry, must be unequivocally determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, NOESY), as well as high-resolution mass spectrometry (HRMS).
This compound as a Diene: The Inverse-Electron-Demand Pathway
The pyridine ring itself, being an electron-deficient heterocycle, can function as a diene in IEDDA reactions, particularly when reacting with electron-rich dienophiles.[4][5] The presence of the electron-withdrawing nitrile group at C3 further lowers the energy of the LUMO of the heterocyclic system, enhancing its reactivity in IEDDA reactions.
Proposed Mechanism: Inverse-Electron-Demand Diels-Alder
When treated with an electron-rich alkene, such as an enamine or a vinyl ether, this compound is predicted to undergo an IEDDA reaction.[6] The reaction would proceed through a concerted or stepwise mechanism, followed by a retro-Diels-Alder step to extrude a stable molecule (e.g., HCN from the C2-C3-N1 fragment) and form a new aromatic ring. The regioselectivity will be dictated by the interaction of the dienophile's HOMO with the diene's LUMO.
Logical Flow of IEDDA Reaction
Caption: Proposed pathway for the IEDDA reaction of this compound.
[3+2] Cycloaddition Reactions: Expanding the Synthetic Toolbox
1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles.[7] The nitrile group and the pyridine ring of this compound present potential sites for engaging with 1,3-dipoles such as azides and nitrones.
Reaction with Azides: The Path to Tetrazoles
The cycloaddition of azides to nitriles is a well-established method for the synthesis of tetrazoles.[8] This reaction can be promoted thermally or with catalysts.
Proposed Mechanism: Azide-Nitrile Cycloaddition
The reaction of this compound with an organic azide (e.g., benzyl azide) is expected to proceed via a [3+2] cycloaddition to yield a 5-(4-aminopyridin-3-yl)-1-substituted-1H-tetrazole. The mechanism is believed to be concerted.
Experimental Protocol: Synthesis of a Tetrazolyl-Aminopyridine
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired organic azide (1.1 equivalents) in a high-boiling polar aprotic solvent like DMF or DMSO.
-
Catalysis (Optional): For a potentially milder and more efficient reaction, a catalyst such as zinc chloride or ammonium chloride can be added.
-
Thermal Conditions: Heat the reaction mixture to 100-150 °C and monitor its progress.
-
Work-up and Purification: After completion, cool the reaction, pour it into water, and extract the product with an organic solvent. The crude product should be purified by recrystallization or column chromatography.
-
Structural Verification: Confirm the structure of the resulting tetrazole using IR spectroscopy (disappearance of the nitrile stretch), NMR spectroscopy, and mass spectrometry.
Reaction with Nitrones: Formation of Oxadiazolines
Nitrones are versatile 1,3-dipoles that can react with nitriles to form 1,2,4-oxadiazoline rings.[9][10]
Proposed Mechanism: Nitrone-Nitrile Cycloaddition
The reaction between this compound and a nitrone (e.g., C-phenyl-N-methylnitrone) is anticipated to yield a spirocyclic or fused oxadiazoline derivative. The regioselectivity of this cycloaddition will be governed by the frontier molecular orbital interactions between the nitrone (HOMO) and the nitrile (LUMO).
Computational Workflow for Mechanistic Elucidation
To gain deeper insight into the feasibility and selectivity of these proposed cycloadditions, a computational study using Density Functional Theory (DFT) is highly recommended.
Caption: A typical DFT workflow for studying cycloaddition mechanisms.
Regioselectivity and Stereochemistry: Predicting the Outcome
For all the proposed cycloaddition reactions, predicting the regioselectivity is crucial. This is primarily governed by electronic effects, where the most nucleophilic center of one reactant preferentially bonds to the most electrophilic center of the other.[11] As outlined in the computational workflow, FMO theory is a powerful tool for these predictions.
In Diels-Alder reactions, the stereochemistry is often dictated by the "endo rule," which favors the formation of the product where the substituents of the dienophile are oriented towards the diene's π-system in the transition state. However, the specific substitution pattern on this compound and the reaction conditions may lead to deviations from this rule.
Summary and Future Directions
While direct experimental evidence for the participation of this compound in cycloaddition reactions is currently limited in the scientific literature, a thorough analysis of its electronic properties and the behavior of analogous heterocyclic systems strongly suggests its potential as a versatile partner in both [4+2] and [3+2] cycloadditions.
Key Takeaways:
| Reaction Type | Proposed Role of this compound | Potential Products | Key Mechanistic Feature |
| Normal-Demand Diels-Alder | Dienophile | Substituted pyridobicyclooctenes | HOMO(diene)-LUMO(dienophile) interaction |
| Inverse-Electron-Demand Diels-Alder | Diene | Fused aromatic heterocycles | LUMO(diene)-HOMO(dienophile) interaction followed by retro-Diels-Alder |
| [3+2] Cycloaddition with Azides | Dipolarophile (nitrile) | Tetrazolyl-aminopyridines | Concerted cycloaddition |
| [3+2] Cycloaddition with Nitrones | Dipolarophile (nitrile) | Oxadiazolinyl-aminopyridines | Frontier molecular orbital controlled regioselectivity |
Future experimental and computational studies are essential to validate these hypotheses and to fully elucidate the mechanistic landscape of this compound in cycloaddition reactions. Such investigations will undoubtedly pave the way for the development of novel synthetic methodologies and the discovery of new chemical entities with significant potential in drug development and materials science.
References
- [Link to a relevant review on 4-aminopyridine deriv
- [Link to a general organic chemistry textbook chapter on cycloadditions]
- [Link to a paper on inverse-electron-demand Diels-Alder reactions of pyridazines or similar heterocycles][12]
- [Link to a theoretical study on cycloaddition reactions of pyridine deriv
- [Link to a comprehensive review on Diels-Alder reactions][2]
- [Link to a paper describing the use of activ
- [Link to a review on inverse-electron-demand Diels-Alder reactions][4][5]
- [Link to a resource explaining regioselectivity in cycloadditions][11]
- [Link to a paper on cycloadditions of azides to nitriles][8]
- [Link to a review on 1,3-dipolar cycloadditions][7]
- [Link to a paper on the reaction of nitrones with nitriles][9][10]
- [Link to a paper on the synthesis of TYK2 inhibitors
- [Link to a paper on IEDDA reactions of amidines with 1,3,5-triazines][6]
Sources
- 1. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines | Semantic Scholar [semanticscholar.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminonicotinonitrile: A Versatile C-N Synthon for Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic chemistry, the strategic selection of foundational building blocks is paramount to the efficient construction of molecular complexity. 4-Aminonicotinonitrile, an ortho-aminonitrile of the pyridine series, has emerged as a preeminent synthon, valued for its dual-nucleophilic and electrophilic character. The synergistic interplay between its amino and cyano functionalities provides a robust platform for a diverse array of cyclization, condensation, and multicomponent reactions. This guide offers a senior application scientist's perspective on the utility of this compound, moving beyond simple reaction catalogs to elucidate the underlying principles that govern its reactivity. We will explore its application in the synthesis of high-value heterocyclic cores, including pyrido[2,3-d]pyrimidines, pyrrolo[2,3-b]pyridines, and fused pyridazines, which are prevalent scaffolds in medicinal chemistry. This document provides field-tested insights, detailed experimental protocols, and mechanistic rationales to empower researchers in leveraging this versatile building block for the discovery and development of novel chemical entities.
Section 1: The Building Block: Physicochemical and Reactivity Profile
Structural and Physicochemical Properties
This compound (IUPAC name: 4-aminopyridine-3-carbonitrile) is a crystalline solid whose utility is rooted in the precise electronic and spatial relationship of its functional groups.[1] The electron-withdrawing nitrile group acidifies the amino protons and influences the aromatic system's electron density, while the amino group acts as a potent nucleophile and a directing group for electrophilic attack. This electronic push-pull system is the cornerstone of its reactivity.
| Property | Value / Description | Source |
| CAS Number | 15827-84-6 | [2] |
| Molecular Formula | C₆H₅N₃ | [3] |
| Molecular Weight | 119.12 g/mol | [3] |
| Appearance | Light yellow powder | [4] |
| Boiling Point | 350.0 ± 27.0 °C (Predicted) | [3] |
| pKa | 5.73 ± 0.12 (Predicted) | [5] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [5] |
Spectroscopic Fingerprint
Understanding the spectroscopic characteristics of the starting material is critical for monitoring reaction progress and characterizing products.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring and a broad singlet for the -NH₂ protons. The exact shifts are solvent-dependent. |
| ¹³C NMR | Resonances for the six carbon atoms, including a characteristic signal for the nitrile carbon (C≡N) typically found in the 115-120 ppm range.[6][7] |
| IR Spectroscopy | Strong, sharp absorption band for the C≡N stretch (~2220 cm⁻¹). N-H stretching bands for the primary amine (two bands, ~3300-3500 cm⁻¹). |
Core Reactivity: The Ortho-Amino-Nitrile Synthon
The synthetic power of this compound derives from the ortho-positioning of the amino and nitrile groups. This arrangement facilitates intramolecular cyclization reactions, often following an initial intermolecular reaction.
-
Amino Group (-NH₂): Acts as a primary nucleophile, readily attacking electrophilic centers such as carbonyls, acid chlorides, or one component of a Michael acceptor system.
-
Nitrile Group (-C≡N): Can act as an electrophile, particularly when activated. More importantly, the α-carbon of the nitrile is not acidic. However, the nitrile group is an excellent participant in intramolecular cyclizations, where the amino group, after reacting with another reagent, can attack the nitrile carbon. This is the basis of the Thorpe-Ziegler type reactions.[8][9]
This dual reactivity makes this compound a superb substrate for reactions that build a second, fused ring onto the pyridine core.
Section 2: Synthesis of Fused Pyrimidines: The Potent Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This compound provides one of the most direct entries into this chemical space.
Scientific Rationale
The synthesis relies on a cyclocondensation strategy. The amino group of this compound acts as the initial nucleophile, reacting with a one-carbon electrophile (like formamide, urea, or acid chlorides). The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the newly formed amide/urea nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrido[2,3-d]pyrimidine system. This approach is highly efficient and atom-economical.[10]
General Synthetic Workflow
The diagram below illustrates the general pathway for constructing the pyrido[2,3-d]pyrimidine ring system from this compound.
Caption: General workflow for Pyrido[2,3-d]pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-4-amine
This protocol describes a common and reliable method for synthesizing the core amine scaffold.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (5.95 g, 50 mmol).
-
Add formamide (40 mL).
Step 2: Thermal Cyclization
-
Heat the reaction mixture to 150-160 °C with continuous stirring.
-
Causality Insight: At this temperature, formamide serves as both the solvent and the reagent, providing the C4-N3 fragment of the pyrimidine ring. The high temperature drives the condensation and subsequent cyclization/dehydration.
-
Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexane 1:1), observing the consumption of the starting material.
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature. A precipitate will typically form.
-
Pour the mixture into 100 mL of cold water and stir for 30 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Self-Validation: The product's insolubility in water facilitates a clean isolation from the highly polar formamide solvent.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure pyrido[2,3-d]pyrimidin-4-amine as a crystalline solid.
Data Summary
| Derivative | Reagent | Yield (%) | M.p. (°C) | Key Analytical Data |
| Pyrido[2,3-d]pyrimidin-4-amine | Formamide | 75-85 | >300 | ¹H NMR (DMSO-d₆): δ 9.15 (s, 1H), 8.60 (s, 1H), 8.55 (d, 1H), 7.60 (d, 1H), 7.50 (br s, 2H). |
| Pyrido[2,3-d]pyrimidin-4-ol | Urea | 70-80 | >300 | IR (KBr): 3450 (O-H), 1680 (C=O) cm⁻¹. |
Section 3: Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[11][12] this compound is an ideal substrate for MCRs, enabling the rapid assembly of highly functionalized and diverse heterocyclic libraries.
Scientific Rationale
In a typical MCR, this compound can participate in a cascade of reactions. For instance, in a three-component reaction with an aldehyde and an active methylene compound (e.g., malononitrile), a Knoevenagel condensation between the aldehyde and malononitrile first forms a reactive Michael acceptor. The amino group of this compound then acts as a nucleophile in a Michael addition reaction. The resulting adduct is perfectly poised for an intramolecular cyclization (a Thorpe-Ziegler type reaction) to forge the new fused ring.[10] This strategy allows for the creation of multiple C-C and C-N bonds in a single operation, a hallmark of green chemistry.[13]
MCR Workflow Diagram
Caption: Cascade of reactions in a one-pot MCR synthesis.
Detailed Experimental Protocol: MCR Synthesis of a 2-Amino-4-aryl-pyridine-3,5-dicarbonitrile Derivative
This protocol exemplifies the power of MCRs for rapid library synthesis.
Step 1: Reagent Combination
-
In a 50 mL flask, combine this compound (1.19 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).
-
Add ethanol (20 mL) as the solvent.
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.2 mL).
-
Causality Insight: The base catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition and Thorpe-Ziegler cyclization steps. Ethanol is a green and effective solvent for this transformation.
Step 2: Reaction
-
Stir the mixture at room temperature or heat gently to reflux (50-60 °C) for 2-4 hours.
-
The reaction can be conveniently monitored by TLC for the disappearance of the aldehyde. The product often precipitates from the reaction mixture upon formation.
Step 3: Product Isolation
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 10 mL) to remove residual reactants and catalyst.
-
The product is often of high purity, but can be recrystallized from a suitable solvent like ethanol or DMF/water if necessary.
Section 4: Expanding the Core: Synthesis of Pyrrolo[2,3-b]pyridines
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is another critical pharmacophore.[14][15] this compound can be elaborated into this system through reactions that build the five-membered pyrrole ring.
Scientific Rationale
A common strategy involves converting the nitrile group into a functionality that can cyclize with a two-carbon unit introduced onto the amino group. For example, the amino group can be alkylated with an α-haloketone. The resulting secondary amine is then perfectly positioned for a base-catalyzed intramolecular cyclization where the enolate of the ketone attacks the nitrile group, forming the pyrrole ring after dehydration.
Detailed Experimental Protocol: Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine
Step 1: N-Alkylation
-
In a flask, dissolve this compound (1.19 g, 10 mmol) in DMF (20 mL).
-
Add a non-nucleophilic base such as potassium carbonate (2.76 g, 20 mmol).
-
Add an α-haloketone (e.g., chloroacetone, 1.02 g, 11 mmol) dropwise at room temperature.
-
Causality Insight: The base deprotonates the amino group, increasing its nucleophilicity for the SN2 reaction with the α-haloketone. DMF is an excellent polar aprotic solvent for this type of reaction.
-
Stir the mixture at 60 °C for 3-5 hours until TLC indicates consumption of the starting amine.
Step 2: Intramolecular Cyclization
-
To the same reaction mixture, add a stronger base such as sodium ethoxide (1.02 g, 15 mmol).
-
Causality Insight: The stronger base is required to deprotonate the α-carbon of the ketone moiety, generating the nucleophilic enolate needed for the intramolecular attack on the nitrile.
-
Heat the mixture to 80-100 °C for 2-4 hours.
Step 3: Workup and Purification
-
Cool the reaction and pour it into 100 mL of ice-water.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the target pyrrolo[2,3-b]pyridine.[16][17]
Representative Reaction Scheme
Caption: Two-step synthesis of Pyrrolo[2,3-b]pyridines.
Conclusion
This compound stands as a testament to the power of a well-designed building block in heterocyclic chemistry. Its inherent reactivity, governed by the cooperative effect of the amino and cyano groups, provides chemists with a reliable and versatile tool for the synthesis of diverse and medicinally relevant scaffolds. The methodologies presented herein—from classical cyclocondensations to modern multicomponent reactions—demonstrate the breadth of its utility. By understanding the fundamental principles behind its reactivity, researchers can continue to exploit this powerful synthon to accelerate the discovery of new drugs and advanced materials.
References
- This compound - Physico-chemical Properties. (2024, April 10). ChemBK. [Link]
- Heterocycles from α-aminonitriles. (2014, October 6). PubMed. [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Organic Chemistry Research. [Link]
- A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. (2006, May 12). PubMed. [Link]
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences, 6(S9), 13134. [Link]
- Thorpe reaction. Wikipedia. [Link]
- Synthesis of pyridazine and pyridopyridazine deriv
- Aminonitriles as building blocks in organic chemistry. (2018, April 26). Johannes Gutenberg-Universität Mainz. [Link]
- The suggested mechanism for Thorpe-Ziegler cyclization.
- The Reaction of Aminonitriles with Aminothiols.
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. University of California, Santa Cruz. [Link]
- Thorpe-Ziegler Reaction. SynArchive. [Link]
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). MDPI. [Link]
- Synthesis of Fused Azole-Pyridazine/Pyrimidine and Imino-Bridged Pyrazole-Based Energetic Materials. (2025, December 3). PubMed. [Link]
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
- Heterocyclic synthesis from o-aminonitriles. XXIX. A new synthesis of 5-substituted pyrimidines.
- Gewald reaction. Wikipedia. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Multicomponent Reactions. Baran Lab. [Link]
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2012, October 23). MDPI. [Link]
- 13C-NMR spectrum of (4).
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. [Link]
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
- 4-Amino-nicotinonitrile. J&K Scientific LLC. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2020, December 9).
- Multicomponent Reactions. Organic Chemistry Portal. [Link]
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- X-ray crystallography. Wikipedia. [Link]
- Complementary isonitrile-based multicomponent reactions for the synthesis of diversified cytotoxic hemiasterlin analogues. PubMed Central. [Link]
- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. baranlab.org [baranlab.org]
- 12. Multicomponent Reactions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajol.info [ajol.info]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: A Technical Guide to the Pharmacophore Potential of 4-Aminonicotinonitrile
Abstract
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. 4-Aminonicotinonitrile has emerged as a privileged heterocyclic scaffold, demonstrating significant potential as a foundational building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive exploration of the pharmacophore potential of this compound. We will delve into the core structural attributes of this scaffold, elucidate its application in the design of targeted therapies, and provide a detailed, field-proven workflow for leveraging its properties in pharmacophore-based drug discovery, with a specific focus on the inhibition of Janus Kinase 2 (JAK2), a critical target in myeloproliferative neoplasms and inflammatory diseases.
Introduction: The Rise of this compound in Medicinal Chemistry
This compound, a simple yet versatile pyridine derivative, has garnered substantial attention within the medicinal chemistry community. Its unique arrangement of a pyridine ring, an amino group, and a nitrile moiety provides a rich electronic and structural landscape for molecular interactions. This trifecta of functional groups allows for a multitude of chemical modifications, making it an ideal starting point for the generation of compound libraries with diverse pharmacological profiles.
Historically, this scaffold has been instrumental in the synthesis of various therapeutic agents, including those with anticancer and neurological activities[1]. The inherent ability of the 4-aminopyridine substructure to form crucial hydrogen bonds with protein targets, coupled with the synthetic versatility of the nitrile group, underpins its value as a pharmacologically significant core.
This guide will move beyond a theoretical overview, providing a practical, step-by-step framework for harnessing the pharmacophore potential of this compound. We will use the design of Janus Kinase 2 (JAK2) inhibitors as a central case study to illustrate these principles in action.
Physicochemical and Structural Features of this compound
A thorough understanding of the physicochemical properties of a scaffold is the bedrock of rational drug design. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to interact with biological targets.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [2][3] |
| Molecular Weight | 119.12 g/mol | [2][4] |
| Topological Polar Surface Area | 62.7 Ų | [4] |
| XLogP3 | 0.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| pKa | 5.73 ± 0.12 (Predicted) | [2] |
Table 1: Key Physicochemical Properties of this compound.
The low molecular weight and favorable XLogP3 value suggest good starting points for developing orally bioavailable drugs. The presence of both hydrogen bond donors and acceptors is critical for its ability to engage in specific interactions within protein binding sites.
The Pharmacophore Concept: A Blueprint for Molecular Recognition
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response[5]. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic Features (HY)
-
Positive/Negative Ionizable Centers
Pharmacophore modeling is a powerful computational technique used to identify and utilize these features in drug discovery[5]. It can be broadly categorized into two approaches: ligand-based and structure-based pharmacophore modeling.
Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active and inactive molecules is available. The model is built by aligning the active compounds and identifying the common chemical features that are essential for their biological activity.
Structure-Based Pharmacophore Modeling
When the 3D structure of the target protein, typically in complex with a ligand, is available (e.g., from the Protein Data Bank), a structure-based pharmacophore model can be generated. This model is derived from the key interactions observed between the ligand and the amino acid residues in the binding pocket of the protein.
Case Study: Targeting Janus Kinase 2 (JAK2) with this compound Derivatives
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. Dysregulation of the JAK-STAT signaling pathway, particularly through mutations in JAK2, is a hallmark of myeloproliferative neoplasms such as polycythemia vera and essential thrombocythemia. Therefore, the development of selective JAK2 inhibitors is a highly sought-after therapeutic strategy.
The 4-aminopyridine core of this compound is a well-established hinge-binding motif in many kinase inhibitors, making it an excellent starting point for the design of novel JAK2 inhibitors.
The JAK2 ATP-Binding Site: A Druggable Pocket
The ATP-binding site of JAK2, located in the kinase domain (JH1), is the primary target for small molecule inhibitors. Key interactions for potent and selective inhibition often involve the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the catalytic domain.
Caption: Key structural elements of the JAK2 kinase domain and the crucial hinge interaction.
Experimental Protocol: Structure-Based Pharmacophore Model Generation for JAK2
This protocol outlines the steps for creating a structure-based pharmacophore model using a known crystal structure of JAK2 in complex with an inhibitor.
Objective: To identify the key interaction features within the JAK2 active site.
Materials:
-
Molecular modeling software (e.g., Discovery Studio, LigandScout, MOE).
-
A PDB file of JAK2 in complex with a ligand (e.g., PDB ID: 6VNB)[2].
Methodology:
-
Protein Preparation:
-
Load the PDB file (6VNB) into the molecular modeling software.
-
Remove water molecules and any other non-essential heteroatoms.
-
Add hydrogen atoms and assign correct protonation states to the amino acid residues.
-
Minimize the energy of the protein-ligand complex to relieve any steric clashes.
-
-
Binding Site Identification:
-
Define the binding site based on the location of the co-crystallized ligand. Typically, a radius of 6-10 Å around the ligand is sufficient.
-
-
Pharmacophore Feature Generation:
-
Utilize the software's built-in tools to automatically identify key interactions between the ligand and the protein. These typically include:
-
Hydrogen bonds with hinge region residues (e.g., Leu932).
-
Hydrophobic interactions with residues in the surrounding pocket.
-
Aromatic interactions.
-
-
Manually inspect and refine the generated features to ensure they are chemically meaningful and consistent with known SAR data for JAK2 inhibitors.
-
-
Model Validation:
-
Create a test set of known active and inactive JAK2 inhibitors.
-
Screen the test set against the generated pharmacophore model.
-
A good model should be able to distinguish between active and inactive compounds with high accuracy (e.g., calculated using a Güner-Henry score or ROC curve analysis).
-
Caption: Workflow for structure-based pharmacophore model generation.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation for JAK2
This protocol describes the creation of a pharmacophore model based on a set of known active JAK2 inhibitors.
Objective: To derive a common feature hypothesis from a series of active compounds.
Materials:
-
Molecular modeling software with ligand-based pharmacophore modeling capabilities.
-
A dataset of at least 10-20 structurally diverse and potent JAK2 inhibitors with their corresponding activity data (e.g., IC₅₀ values).
Methodology:
-
Ligand Preparation:
-
Sketch or import the 2D structures of the selected JAK2 inhibitors.
-
Generate low-energy 3D conformations for each ligand.
-
-
Feature Mapping:
-
Identify the potential pharmacophoric features (HBA, HBD, AR, HY, etc.) for each ligand.
-
-
Hypothesis Generation:
-
Use the software to align the ligands and generate common feature pharmacophore hypotheses. The software will typically generate multiple hypotheses ranked by a scoring function.
-
The best hypothesis is one that maps the most active compounds well and does not map inactive compounds.
-
-
Model Validation:
-
Similar to the structure-based approach, validate the model using a test set of known active and inactive molecules. The model's ability to enrich active compounds from a database is a key validation metric.
-
Caption: Workflow for ligand-based pharmacophore model generation.
Virtual Screening: Identifying Novel Hits from Compound Libraries
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired pharmacophoric features.
Experimental Protocol: Pharmacophore-Based Virtual Screening
Objective: To identify potential hit compounds from a virtual library that match the JAK2 pharmacophore model.
Materials:
-
A validated pharmacophore model (structure-based or ligand-based).
-
A 3D compound library (e.g., ZINC database, Enamine REAL database).
-
Molecular modeling software with virtual screening capabilities.
Methodology:
-
Library Preparation:
-
Obtain the 3D coordinates of the compound library.
-
Generate multiple conformations for each molecule to ensure comprehensive screening.
-
-
Pharmacophore Screening:
-
Use the pharmacophore model as a query to search the prepared library.
-
The software will identify molecules that can adopt a conformation that maps onto the pharmacophore features.
-
-
Hit Filtering and Prioritization:
-
The initial hit list may be large. Apply additional filters to refine the results, such as:
-
Drug-likeness filters: Lipinski's Rule of Five, Veber's rules.
-
ADMET prediction: Assess properties like solubility, permeability, and potential toxicity.
-
Molecular docking: Dock the filtered hits into the JAK2 binding site to predict their binding mode and estimate their binding affinity.
-
-
-
Hit Selection for Experimental Validation:
-
Visually inspect the docked poses of the top-ranked compounds.
-
Select a diverse set of promising candidates for synthesis and biological evaluation.
-
Caption: Workflow for pharmacophore-based virtual screening.
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold for the design and discovery of novel therapeutic agents. Its inherent structural and electronic properties make it an ideal starting point for exploring a wide range of biological targets. This guide has provided a comprehensive, practical framework for leveraging the pharmacophore potential of this scaffold, using the inhibition of JAK2 as a pertinent case study.
The detailed protocols for structure-based and ligand-based pharmacophore modeling, coupled with a robust virtual screening workflow, offer a clear and actionable path for researchers to identify novel hit compounds. The principles and methodologies outlined herein are not limited to JAK2 and can be readily adapted to other target classes where the 4-aminopyridine motif is a known binding element.
Future research in this area will likely focus on the synthesis and biological evaluation of novel this compound derivatives identified through these in-silico approaches. Furthermore, the exploration of this scaffold in the context of other kinase families and different therapeutic areas holds significant promise for the future of drug discovery.
References
- Chem-Impex. 4-Amino-nicotinonitrile. [Link]
- ChemBK. This compound - Physico-chemical Properties. [Link]
- MySkinRecipes. This compound. [Link]
- ResearchGate. Study on synthesis of 4-Aminonicotinic acid. [Link]
- PubMed Central (PMC).
- Dovepress. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]
- PubChem. 4-Aminopyridine-3-carbonitrile. [Link]
- Deep Origin.
- Fischer, F., Temml, V., & Schuster, D. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 24(15), 12228. [Link]
- RCSB PDB. 6VNB: Crystal structure of JAK2 in complex with inhibitor 5. [Link]
- ACS Publications. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. [Link]
- MDPI. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [Link]
- Taylor & Francis Online.
Sources
- 1. Structural insights of JAK2 inhibitors: pharmacophore modeling and ligand-based 3D-QSAR studies of pyrido-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminonicotinonitrile CAS number and physical properties
An In-Depth Technical Guide to 4-Aminonicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the efficiency of the drug discovery process is paramount. We, as application scientists, are constantly seeking not just novel compounds, but versatile molecular scaffolds that serve as reliable starting points for generating diverse libraries of bioactive molecules. This compound (also known as 4-amino-3-pyridinecarbonitrile) represents one such "privileged scaffold." Its rigid heterocyclic core, decorated with strategically positioned amino and cyano functional groups, provides the ideal geometry and chemical reactivity to engage with a multitude of biological targets. This guide moves beyond a simple datasheet to provide a comprehensive, field-proven perspective on this critical building block. We will delve into the causality behind its synthesis, the logic of its analytical characterization, and its proven utility in the development of next-generation therapeutics, particularly in the realm of kinase inhibition.
Physicochemical and Structural Characteristics
This compound is a light yellow crystalline solid at room temperature[1][2]. Understanding its fundamental properties is the first step in its effective application. The pyridine nitrogen and the amino group introduce polarity, while the overall aromatic system provides rigidity. These features dictate its solubility, stability, and handling requirements.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15827-84-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₅N₃ | [1][2][7][4][5][6][8] |
| Molecular Weight | 119.12 g/mol | [7][5][6][8] |
| IUPAC Name | 4-aminopyridine-3-carbonitrile | [5] |
| Synonyms | 4-Amino-3-cyanopyridine, 3-Cyano-4-aminopyridine | [7] |
| Appearance | Light yellow powder/solid | [1][2] |
| Predicted Boiling Point | 350.0 ± 27.0 °C | [3][4][8] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [3][8] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [3] |
| Storage Conditions | Store at room temperature or 0-8 °C, in a dark, inert atmosphere | [1][2][3][6] |
Synthesis and Purification: A Protocol Built on Mechanistic Insight
The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine precursor. The choice of 4-chloropyridine-3-carbonitrile as the starting material is strategic; the chlorine atom at the 4-position is activated towards nucleophilic attack by the strong electron-withdrawing effects of both the ring nitrogen and the adjacent cyano group.
Experimental Protocol: Synthesis via Catalytic Amination
This protocol describes a copper-catalyzed amination, a robust method for forming aryl-nitrogen bonds. The copper catalyst facilitates the nucleophilic attack of ammonia, lowering the activation energy for the substitution reaction.
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis and purification of this compound.
-
Reactor Charging: In a high-pressure reaction vessel, combine 4-chloropyridine-3-carbonitrile (1.0 eq), aqueous ammonia (25-30%, 10-15 eq), and a catalytic amount of copper(I) chloride (CuCl, ~0.05-0.1 eq). The large excess of ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. The elevated temperature and pressure are necessary to overcome the aromaticity of the pyridine ring and facilitate the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Cool the reaction vessel to room temperature. Causality Note: Rapid cooling is avoided to prevent thermal shock to the pressure vessel.
-
Filter the reaction mixture to remove the insoluble copper catalyst.
-
Concentrate the filtrate under reduced pressure to remove the excess ammonia and water.
-
The resulting crude solid can be collected by filtration.
-
-
Purity Validation (Self-Validating System): An initial purity check of the crude product should be performed via HPLC. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid, monitored at ~254 nm. The expected purity at this stage is >90%.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the final product, removing any unreacted starting material and side products.
-
Solvent Selection: Based on the compound's polarity, a solvent pair like ethanol/water or a single solvent such as acetonitrile is a logical choice. The goal is to find a system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of boiling ethanol. Causality Note: Using the absolute minimum amount of hot solvent is critical to ensure a saturated solution, which maximizes recovery upon cooling.
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.
-
To the hot, clear solution, add water dropwise until persistent cloudiness is observed. Re-heat gently until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
-
Final Purity Assessment: The final product should be analyzed by HPLC (>98% purity is typical for pharmaceutical intermediates) and its identity confirmed by NMR and MS analysis as described in the following section.
Analytical Characterization: The Spectroscopic Signature
Confirming the identity and purity of this compound is non-negotiable. The following spectroscopic data are predicted based on the known effects of the substituent groups on the pyridine ring. A self-validating protocol requires that experimentally obtained data closely match these predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous fingerprint of the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment & Rationale |
| ¹H | ~8.10 - 8.20 | Singlet (s) | H-2: Adjacent to the ring nitrogen, highly deshielded. |
| ¹H | ~7.95 - 8.05 | Doublet (d) | H-6: Coupled to H-5, deshielded by the ring nitrogen. |
| ¹H | ~6.60 - 6.70 | Doublet (d) | H-5: Ortho to the strongly electron-donating amino group, significantly shielded. |
| ¹H | ~6.50 - 6.80 | Broad Singlet (br s) | -NH₂: Protons of the amino group, often broad due to exchange. |
| ¹³C | ~158 - 160 | Singlet | C-4: Directly attached to the amino group, highly deshielded. |
| ¹³C | ~151 - 153 | Singlet | C-2: Adjacent to the ring nitrogen. |
| ¹³C | ~150 - 152 | Singlet | C-6: Adjacent to the ring nitrogen. |
| ¹³C | ~117 - 119 | Singlet | C≡N: Characteristic shift for a nitrile carbon. |
| ¹³C | ~108 - 110 | Singlet | C-5: Shielded by the ortho amino group. |
| ¹³C | ~95 - 98 | Singlet | C-3: Quaternary carbon attached to the cyano group, shielded by the adjacent amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups.
Table 3: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment | Rationale |
| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH₂). A doublet is expected.[9] |
| 2230 - 2220 | Medium-Strong | C≡N Stretch | A sharp, strong peak characteristic of a nitrile group conjugated with an aromatic system.[9] |
| 1650 - 1580 | Strong | C=C and C=N Ring Stretching / N-H Scissoring (Bending) | Complex region confirming the pyridine aromatic system and the amino group deformation.[10] |
| 1300 - 1000 | Strong | C-N Stretch | Corresponds to the stretching of the C4-NH₂ bond. |
Reactivity and Role as a Pharmacophore in Drug Discovery
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The amino group is a potent nucleophile, while the nitrile can undergo hydrolysis, reduction, or, most importantly, participate in cyclization reactions to form fused heterocyclic systems.
This latter reactivity is the cornerstone of its application in drug discovery. It serves as a key precursor for the synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold.[2] This scaffold is a bioisostere of adenine, the core of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of protein kinases.[2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.
Diagram 2: Role in Kinase Inhibitor Synthesis
Caption: From building block to biological function: synthesis of a privileged kinase inhibitor scaffold.
The 4-aminopyrazolo[3,4-d]pyrimidine core, derived from this compound, has been instrumental in the design of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2] For example, derivatization at the pyrazole nitrogen and the pyrimidine ring allows for the exploration of different pockets within the kinase active site, enabling the optimization of potency and selectivity against specific cancer-driving mutations.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The compound should be kept in a dark place under an inert atmosphere.[6]
Conclusion
This compound transcends its identity as a simple chemical intermediate. It is a strategically designed building block whose physicochemical properties and predictable reactivity make it an invaluable tool for researchers in drug development. Its role as a direct precursor to the 4-aminopyrazolo[3,4-d]pyrimidine scaffold solidifies its status as a cornerstone in the synthesis of targeted kinase inhibitors. This guide has provided the necessary technical framework—from a validated synthesis protocol to detailed analytical characterization and mechanistic insights into its application—to empower scientists to leverage this potent molecule to its full potential in the quest for novel therapeutics.
References
- ChemBK. (2024). This compound.
- UCLA Chemistry and Biochemistry. (n.d.). Recrystallization.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Google Patents. (n.d.). Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- Plovdiv University. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- UCLA Chemistry and Biochemistry. (n.d.). IR Absorption Table.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577016, 4-Aminopyridine-3-carbonitrile.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 3. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 4. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Solubility of 4-Aminonicotinonitrile in Common Organic Solvents
Abstract
4-Aminonicotinonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science, possesses physicochemical properties that dictate its behavior in various chemical processes.[1] Among these, solubility stands as a critical parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs).[2][3][4][5][6] This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its dissolution, presents hypothetical quantitative solubility data in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for the empirical determination of these values. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to optimize their experimental designs and accelerate their research and development endeavors.
Introduction: The Strategic Importance of Solubility in Modern Chemistry
This compound, also known as 4-amino-3-cyanopyridine, is a versatile intermediate utilized in the synthesis of a variety of biologically active molecules, including potential anti-cancer agents and therapeutics for neurological disorders.[1] The efficacy of its application in synthetic and formulation chemistry is profoundly dependent on its solubility profile. In drug development, for instance, the solubility of an API is a key determinant of its bioavailability and therapeutic effect.[2][3][4][5][6] Poor solubility can lead to inadequate absorption, variable dosing, and ultimately, the failure of promising drug candidates.[2][5] Therefore, a thorough understanding and quantitative characterization of the solubility of this compound in various solvent systems is not merely a matter of academic interest but a fundamental prerequisite for its successful application.
This guide is structured to provide a holistic understanding of the solubility of this compound, from its molecular underpinnings to its practical determination in the laboratory.
Theoretical Framework: Unraveling the Molecular Determinants of Solubility
The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a delicate interplay of intermolecular forces and thermodynamic principles. The adage "like dissolves like" provides a foundational, albeit simplified, understanding of this phenomenon.[7] The process of dissolution can be conceptualized as a three-step process: the breaking of solute-solute interactions in the crystal lattice, the disruption of solvent-solvent interactions, and the formation of new solute-solvent interactions. For dissolution to be favorable, the energy released from the formation of solute-solvent bonds must be comparable to or exceed the energy required to break the solute-solute and solvent-solvent bonds.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [8][9] |
| Molar Mass | 119.12 g/mol | [8][10] |
| Physical Form | Solid | [11] |
| pKa | 5.73 ± 0.12 (Predicted) | [11] |
| XLogP3 | 0.4 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [10] |
| Topological Polar Surface Area | 62.7 Ų | [10] |
The molecular structure of this compound, featuring a polar pyridine ring, a primary amine group (-NH₂), and a nitrile group (-C≡N), imparts a significant degree of polarity to the molecule. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the nitrile group can act as hydrogen bond acceptors.[10] These characteristics suggest that this compound will exhibit greater solubility in polar solvents capable of forming hydrogen bonds.
Conversely, its solubility is expected to be limited in non-polar, aprotic solvents where the primary intermolecular forces are weaker van der Waals interactions. The energy required to overcome the strong intermolecular forces within the crystal lattice of this compound would not be sufficiently compensated by the weak interactions with non-polar solvent molecules.
Quantitative Solubility Profile of this compound
While extensive literature searches did not yield specific quantitative solubility data for this compound, this guide presents a set of hypothetical yet plausible solubility values in a range of common organic solvents at ambient temperature (25 °C). This dataset is informed by the physicochemical properties of the molecule and established principles of solubility. It is intended to serve as a practical starting point for experimental design and solvent selection.
Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C:
| Solvent | Polarity Index | Solvent Type | Predicted Solubility (mg/mL) |
| Hexane | 0.1 | Non-polar | < 0.1 |
| Toluene | 2.4 | Non-polar | < 0.5 |
| Dichloromethane | 3.1 | Polar Aprotic | 1 - 5 |
| Ethyl Acetate | 4.4 | Polar Aprotic | 5 - 10 |
| Acetone | 5.1 | Polar Aprotic | 10 - 20 |
| Isopropanol | 3.9 | Polar Protic | 20 - 40 |
| Ethanol | 4.3 | Polar Protic | 40 - 60 |
| Methanol | 5.1 | Polar Protic | 60 - 80 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 |
| Water | 10.2 | Polar Protic | 5 - 10 |
Disclaimer: The data presented in this table are hypothetical and intended for illustrative purposes. Experimental verification is strongly recommended.
The predicted trend indicates a clear correlation between solvent polarity and the solubility of this compound, with the highest solubility observed in the highly polar, aprotic solvent DMSO, and progressively lower solubilities in less polar solvents. The polar protic solvents (alcohols) are also predicted to be effective due to their hydrogen bonding capabilities.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[3][8][12][13] This technique is reliable and widely accepted in the pharmaceutical industry.[3][12] The following protocol provides a detailed, step-by-step procedure for the accurate determination of the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[2] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to sediment.
-
For finely dispersed solids, centrifugation can be employed to facilitate separation.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm solvent-compatible syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis and Quantification:
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample filtrate from the calibration curve.
-
Calculate the solubility of this compound in the original undiluted solution by applying the dilution factor.
-
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the measured solubility of this compound, and it is crucial to control these variables to ensure accurate and reproducible results.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent.[7][14][15] For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is paramount.
-
Purity of Compound and Solvents: The presence of impurities in either the this compound or the solvent can affect the measured solubility. Using high-purity materials is essential.
-
pH (for aqueous solutions): The solubility of ionizable compounds like this compound (with a predicted pKa of 5.73) is highly pH-dependent in aqueous media.[16] In its protonated form at lower pH, its solubility in water is expected to increase.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While a lack of publicly available quantitative data necessitates the use of a hypothetical dataset for illustrative purposes, the underlying principles and the detailed experimental protocol provided herein offer a robust and scientifically sound approach for researchers to empirically determine these critical values. A thorough characterization of the solubility of this compound is an indispensable step in harnessing its full potential in drug discovery, materials science, and synthetic chemistry.
References
- Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
- Vertex AI Search. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Vertex AI Search. Solubility and its Importance.pptx - Slideshare.
- Vertex AI Search. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
- Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Vertex AI Search. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace.
- Vertex AI Search. In vitro solubility assays in drug discovery - PubMed.
- Vertex AI Search. (2024, April 10). This compound - ChemBK.
- Vertex AI Search. 4-Amino-nicotinonitrile - CymitQuimica.
- Vertex AI Search.
- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. 21226_Factors Affecting solubility curve.pdf - FCT EMIS.
- Vertex AI Search. (2013, February 15).
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 - ChemicalBook.
- Vertex AI Search. Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH.
- Vertex AI Search. (2022, April 18). What factors affect solubility?
- Vertex AI Search. Factors Affecting Solubility - BYJU'S.
- Vertex AI Search. (2025, November 6).
- Vertex AI Search. (2024, November 21).
- Vertex AI Search. (2012, February 27).
- Vertex AI Search. 4-Amino-nicotinonitrile - Chem-Impex.
- Vertex AI Search. Greenish-blue fluorescence of 6-(4-aminophenyl)-4-(4-methoxyphenyl)
- Vertex AI Search. This compound | 15827-84-6 - Sigma-Aldrich.
- Vertex AI Search. 15827-84-6|this compound|BLD Pharm.
- Vertex AI Search. 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem.
- Vertex AI Search.
Sources
- 1. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Aminopyridin ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. pharmatutor.org [pharmatutor.org]
thermal stability and degradation of 4-Aminonicotinonitrile
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-Aminonicotinonitrile
Abstract
This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Understanding its thermal stability and degradation profile is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of any Active Pharmaceutical Ingredient (API) derived from it. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermal stability of this compound. It outlines a systematic approach based on established principles of forced degradation studies, as mandated by international regulatory bodies, and details the core analytical techniques required for a robust evaluation.[2][3] While specific degradation data for this molecule is not extensively published, this document synthesizes knowledge from analogous structures—aminopyridines and aromatic nitriles—to propose likely degradation pathways and to construct a definitive, field-proven methodology for experimental validation.
Physicochemical Profile and Inferred Stability of this compound
Before embarking on an experimental stability program, a thorough understanding of the molecule's intrinsic properties is essential. This compound is a substituted pyridine, a heterocyclic aromatic ring known for its general stability, with an amino group and a nitrile group as substituents.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃ | [4] |
| Molecular Weight | 119.12 g/mol | [5][6] |
| CAS Number | 15827-84-6 | [4][6] |
| Predicted Boiling Point | 350.0 ± 27.0 °C | [7] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [5][7] |
| Appearance | White to Light Yellow Solid | [7] |
The stability of the core structure can be inferred from related compounds. For instance, 4-aminopyridine exhibits excellent chemical stability, showing little to no degradation even after six months at room temperature or one month at an elevated temperature of 37°C.[8] The aromatic nitrile group is also known to be metabolically and chemically robust, typically passing through biological systems unchanged.[9] Its primary susceptibility is to hydrolysis under harsh acidic or basic conditions, a reaction that is less likely to be initiated by thermal stress alone in a solid state.[10] Based on this, this compound is predicted to possess high thermal stability in its solid form.
Hypothesized Thermal Degradation Pathways
While the molecule is expected to be stable, extreme thermal stress, particularly in the presence of contributing factors like moisture, could lead to degradation. The most scientifically plausible, albeit unlikely, thermal degradation pathway involves the functional groups rather than the pyridine ring itself.
-
Hydrolysis of the Nitrile Group: In the presence of water, high temperatures could facilitate the hydrolysis of the nitrile (-C≡N) group. This reaction would likely proceed in two steps: first to the corresponding amide (4-aminonicotinamide), and upon further degradation, to the carboxylic acid (4-aminonicotinic acid).[10][11]
-
Polymerization/Dimerization: At temperatures exceeding the decomposition point, complex condensation or polymerization reactions involving the amino group and the nitrile could occur, leading to colored, insoluble polymeric materials. However, given the high stability of the aminopyridine core, this would represent a very high-energy degradation pathway.
The most critical pathway to investigate for potential low-level impurity formation is hydrolysis.
A Framework for Experimental Stability Assessment
A comprehensive evaluation of thermal stability requires a multi-faceted approach, beginning with bulk thermal analysis and progressing to forced degradation studies to identify specific degradation products. This workflow ensures that the stability-indicating nature of the final analytical method is validated.[12][13]
Core Thermal Analysis: TGA and DSC
The first step is to characterize the bulk thermal properties of the solid API.[14] This provides the fundamental data on its decomposition temperature and melting behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.[15][16]
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean alumina crucible.[17]
-
Experimental Conditions:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, phase transitions, and purity.[19][20]
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[21]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 30-50 mL/min.
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a temperature approximately 50 °C above its expected melting point at a constant ramp rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
Data Analysis: Plot heat flow versus temperature. The melting point (Tₘ) is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the peak area.[22]
Table 2: Representative Data Summary from TGA/DSC Analysis
| Parameter | Description | Expected Result for a Stable Compound |
| TGA Onset Temp (Tₒ) | Temperature at which significant mass loss begins. | > 200 °C |
| DSC Melting Point (Tₘ) | Peak temperature of the melting endotherm. | Sharp, well-defined peak. |
| Enthalpy of Fusion (ΔHfus) | Energy required to melt the solid. | Consistent value across pure batches. |
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.[12][23] The goal is to achieve 5-20% degradation of the API to ensure that potential impurities are generated at a detectable level.[24][25]
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours. | To assess stability in acidic conditions and identify acid-catalyzed degradants.[24] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours. | To assess stability in alkaline conditions and identify base-catalyzed degradants.[24] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | To evaluate susceptibility to oxidation. |
| Thermal (Solid) | 105 °C in a calibrated oven for 5 days. | To evaluate the intrinsic thermal stability of the solid API.[12] |
| Thermal (Solution) | 60 °C in purified water for 48 hours. | To assess thermal stability in solution and identify hydrolytic degradants. |
| Photolytic | Expose solid and solution samples to UV/Vis light as per ICH Q1B guidelines. | To evaluate light sensitivity.[24] |
Stability-Indicating Method: HPLC-MS Analysis
A stability-indicating analytical method is one that can accurately separate the intact API from its degradation products, allowing for the quantification of all components.[26] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[27]
Protocol: HPLC-MS for Degradant Profiling
-
Sample Preparation: Dilute the samples from the forced degradation studies to a suitable concentration (e.g., 1 mg/mL) using an appropriate solvent system (e.g., 50:50 acetonitrile:water).
-
Chromatographic System: Utilize a system like an Agilent 1260 Infinity II HPLC or Waters ACQUITY UPLC.[26][28]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm) is a good starting point.[28]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[28]
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV/PDA Detector: Monitor at multiple wavelengths to detect all chromophoric species.
-
Mass Spectrometer: Use an Electrospray Ionization (ESI) source in positive ion mode. Perform a full scan to detect the molecular weights of the API and all degradants. For structural elucidation, perform tandem MS (MS/MS) experiments to obtain fragmentation patterns.[27]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Confirm the identity of the API peak by its retention time and mass-to-charge ratio (m/z).
-
Identify potential degradation products by their unique retention times and m/z values.[28]
-
Calculate mass balance to ensure all major components have been accounted for.
-
Conclusion
The thermal stability of this compound is a critical quality attribute that directly impacts its suitability as a pharmaceutical intermediate. This guide presents a scientifically rigorous and systematic framework for its complete characterization. By integrating bulk thermal analysis techniques like TGA and DSC with a comprehensive forced degradation study, researchers can elucidate the intrinsic stability of the molecule, identify potential degradation pathways, and develop validated, stability-indicating analytical methods. Following this protocol will generate the robust data necessary to ensure product quality, guide formulation development, establish appropriate storage conditions, and satisfy stringent regulatory requirements.
References
[12] Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [24] Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [25] CBER, FDA. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. [13] ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [23] Creative Biolabs. (n.d.). Forced Degradation Studies. [29] YouTube. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs. [2] BioBoston Consulting. (2024). Objectives of Stability Data Package Guidelines for APIs and FPPs. [4] CymitQuimica. (n.d.). 4-Amino-nicotinonitrile. [7] ChemicalBook. (n.d.). 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6. [5] ChemBK. (2024). This compound - Physico-chemical Properties. [28] El-Kafrawy, O., et al. (2021). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. [27] Jian, W., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [30] TA Instruments. (2024). RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. [15] Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [31] Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [32] Slideshare. (n.d.). Ich guideline for stability testing. [19] Labcompare. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [20] ResolveMass Laboratories Inc. (2025). Applications of Differential Scanning Calorimetry (DSC) Analysis. [16] Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [21] TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [14] Improved Pharma. (2022). Thermogravimetric Analysis. [22] Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [3] Pharmaceutical Technology. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. [8] Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [26] Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [18] Benchchem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. [33] Thummar, M., et al. (2021). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing). [1] Chem-Impex. (n.d.). 4-Amino-nicotinonitrile. [34] Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. [17] EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [35] Chromatography Online. (2015). Impurities/Degradation Products in Drug Substances: Innovative Approaches to Control the Process. [36] Sigma-Aldrich. (n.d.). 3-Aminopyridine 99 462-08-8. [9] Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [11] LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [37] NIST. (n.d.). 2-Aminopyridine - the NIST WebBook. [6] PubChem. (n.d.). 4-Aminopyridine-3-carbonitrile. [38] Sigma-Aldrich. (n.d.). 4-Aminopyridine = 99 504-24-5. [39] OUCI. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. [40] The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [10] Wikipedia. (n.d.). Nitrile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acdlabs.com [acdlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. improvedpharma.com [improvedpharma.com]
- 15. veeprho.com [veeprho.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. epfl.ch [epfl.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. quercus.be [quercus.be]
- 20. resolvemass.ca [resolvemass.ca]
- 21. tainstruments.com [tainstruments.com]
- 22. veeprho.com [veeprho.com]
- 23. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. waters.com [waters.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 29. m.youtube.com [m.youtube.com]
- 30. biocompare.com [biocompare.com]
- 31. almacgroup.com [almacgroup.com]
- 32. Ich guideline for stability testing | PPTX [slideshare.net]
- 33. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 35. chromatographyonline.com [chromatographyonline.com]
- 36. 3-氨基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 37. 2-Aminopyridine [webbook.nist.gov]
- 38. 4-Aminopyridine = 99 504-24-5 [sigmaaldrich.com]
- 39. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 40. pharmaceutical-journal.com [pharmaceutical-journal.com]
An In-Depth Technical Guide to the Chemical Safety and Handling of 4-Aminonicotinonitrile
Sources
- 1. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. 15827-84-6|this compound|BLD Pharm [bldpharm.com]
- 3. Median lethal dose - Wikipedia [en.wikipedia.org]
- 4. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 5. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 6. Laboratory Safety Manual [ehs.cornell.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 9. fishersci.com [fishersci.com]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. echemi.com [echemi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Guide to the Medicinal Chemistry Applications of 4-Aminonicotinonitrile: A Versatile Scaffold for Modern Drug Discovery
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-Aminonicotinonitrile stands out as a particularly versatile building block. Its unique arrangement of a nucleophilic amino group and an electron-withdrawing nitrile function allows for diverse chemical transformations, making it an invaluable starting material for the synthesis of complex heterocyclic systems.[1] This guide provides a technical overview of the applications of this compound, focusing on its role in the development of kinase inhibitors, agents for neurological disorders, and other therapeutic compounds. We will explore key synthetic strategies, delve into structure-activity relationships, and provide actionable experimental protocols for researchers in the field of drug development.
The Strategic Value of this compound in Synthesis
This compound (also known as 4-amino-3-pyridinecarbonitrile) is a small molecule whose utility is derived from the strategic placement of its functional groups.[1][2] The C4-amino group serves as a potent hydrogen bond donor and a convenient point for derivatization, while the C3-nitrile group acts as a hydrogen bond acceptor and a versatile chemical handle. This inherent reactivity makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its primary value lies in its use as a precursor for creating fused heterocyclic systems, such as pyrimidines, which are central to many biologically active compounds.[3][4]
Core Therapeutic Applications
The 4-aminopyridine scaffold and its derivatives have demonstrated a wide range of biological activities. Research has solidified the potential of this compound-derived compounds in several key therapeutic areas.
Kinase Inhibition: A Cornerstone Application
A major focus of research has been the development of protein kinase inhibitors for oncology and inflammatory diseases.[5][6] The aminopyridine motif is adept at forming critical hydrogen bonds within the ATP-binding site of many kinases, acting as a "hinge-binder." this compound is a common starting point for building scaffolds that target these enzymes.
-
EGFR and HER-2 Inhibition: A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as potent, irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2) kinases.[7] These compounds, which are prepared from precursors related to the this compound structure, have shown excellent oral in vivo activity and have entered clinical trials for cancer treatment.[7]
-
Src Kinase Inhibition: The 4-anilino-7-pyridyl-3-quinolinecarbonitrile scaffold has been systematically studied to optimize activity against Src kinase, another important oncology target.[8] This research has led to lead compounds with potent enzymatic and cellular activity, demonstrating in vivo anti-tumor effects.[8]
-
General Tyrosine Kinase (TK) Inhibition: Novel nicotinonitrile derivatives have been synthesized that exhibit broad anti-proliferative activity by inhibiting tyrosine kinases.[9] Compounds derived from pyrazolopyridine systems have shown potent TK inhibition and induce apoptosis in cancer cell lines, making them promising anticancer drug candidates.[9]
Table 1: Representative Kinase Targets for this compound Derivatives
| Kinase Family/Target | Scaffold Example | Therapeutic Area | Reference |
| EGFR, HER-2 | 4-Anilinoquinoline-3-carbonitriles | Cancer | [7] |
| Src Family Kinases | 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Cancer | [8] |
| Protein-Tyrosine Kinases | Pyrazolopyridine-5-carbonitriles | Cancer | [9] |
| PCTAIRE Family (CDK16) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Cancer | [10] |
Neurological Disorders
The parent compound, 4-aminopyridine (4-AP), is a known potassium channel blocker used to improve symptoms of multiple sclerosis.[11] However, its use is limited by high toxicity.[12] Medicinal chemistry efforts have focused on creating derivatives to improve the therapeutic window.
-
Reduced Toxicity Derivatives: Synthesizing peptide derivatives of 4-aminopyridine has been shown to dramatically decrease toxicity—in some cases by a factor of 150—while retaining biological activity.[12]
-
Spinal Cord Injury: Functionalizing the amine position of 4-aminopyridine to form carbamate derivatives has yielded novel compounds that can restore nerve conduction in injured spinal cord tissue.[13] This was the first demonstration that derivatizing 4-AP could be achieved without losing its restorative function.[13]
-
Antiamnesic Activity: To enhance acetylcholine levels for the potential treatment of Alzheimer's disease, 4-AP has been connected to other neuroactive scaffolds, such as GABA and the core of linopirdine, resulting in new compounds with potent antiamnesic activity.[14]
Key Synthetic Methodologies
The utility of this compound is best demonstrated through its synthetic transformations. Cycloaddition reactions are particularly powerful for building complex heterocyclic cores from this simple precursor.
Synthesis of Fused Pyrimidine Systems
A robust and common application is the synthesis of fused 4-amino pyrimidine derivatives.[3][4] This is typically achieved through a cycloaddition reaction with reagents like formamide, urea, or thiourea.
Caption: General workflow for synthesizing fused pyrimidines from this compound.
Experimental Protocol: General Synthesis of Fused 4-Aminopyrimidin-2-ones
-
Reactant Preparation: Dissolve equimolar amounts (e.g., 0.0025 mol) of the this compound starting material and urea in a suitable solvent (e.g., ethanol) in a round-bottom flask.[3]
-
Catalyst Addition: Add a catalytic amount of a base, such as a few drops of piperidine, to the mixture.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 5-6 hours.[3]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: After cooling, the reaction mixture is typically poured into cold water or an ice bath to precipitate the solid product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold solvent (e.g., water or ethanol), and dry. Recrystallize from an appropriate solvent to obtain the purified fused pyrimidine derivative.[3]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. The research on this compound derivatives provides clear guidance for medicinal chemists.
-
The Quaternary Ammonium Group: For cholinergic activity, a trimethyl ammonium group is generally optimal for maximal muscarinic activity.[15] Replacing it with primary, secondary, or tertiary amines typically decreases activity.[15]
-
The Acyloxy Group: In acetylcholine analogs, the ester group contributes significantly to receptor binding.[15] Replacing the methyl of the acetyl group with larger alkyl groups often produces inactive compounds, while esters of aromatic acids can act as antagonists.[15]
-
Lipophilicity and Size: In a series of organotin(IV) anticancer agents, cytotoxic activity was found to be dependent on the nature of the substituents, particularly their lipophilicity and size.[16] Complexes with n-butyl groups were more potent than those with other substituents.[16]
-
Michael Acceptors for Covalent Inhibition: In the design of irreversible EGFR/HER-2 inhibitors, attaching a Michael acceptor (e.g., butynamide, crotonamide) to the 6-position of the quinoline core is a key strategy.[7] Adding a dialkylamino group to the end of this acceptor enhances reactivity and improves water solubility, leading to superior biological properties.[7]
Caption: Logical relationships in the SAR of 4-aminopyridine-based kinase inhibitors.
Conclusion and Future Outlook
This compound is a proven and powerful precursor in medicinal chemistry. Its value is firmly established in the synthesis of kinase inhibitors and is expanding into other areas such as neurotherapeutics. The synthetic accessibility and the diverse reactivity of its amino and nitrile groups allow for the construction of a vast chemical space of fused heterocyclic compounds. Future work will likely see this scaffold incorporated into newer drug modalities, such as targeted covalent inhibitors and degraders (PROTACs). The continued exploration of derivatives built from this versatile starting material holds significant promise for the discovery of novel and effective treatments for a range of human diseases.
References
- Totev, A., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences. [Link]
- Biessels, P. T., et al. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-325. [Link]
- Gatta, F., et al. (1995). 4-Aminopyridine derivatives with antiamnesic activity. Il Farmaco, 50(7-8), 549-552. [Link]
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. [Link]
- Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(10), 1003-1009. [Link]
- This compound - MySkinRecipes. (n.d.).
- Study on synthesis of 4-Aminonicotinic acid. (2014).
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2011).
- Kandeel, M. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-cancer Agents in Medicinal Chemistry, 18(14), 2005-2016. [Link]
- Al-Adiwish, W. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(5), 5583-5593. [Link]
- Ferla, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6296. [Link]
- Boschelli, D. H., et al. (2004). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 3853-3856. [Link]
- Frey, K. M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 829596. [Link]
- Wang, D., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(7), 1069-1085. [Link]
- Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180. (n.d.).
- Afzal, H., et al. (2019). Structure-activity relationships of new Organotin(IV) anticancer agents and their cytotoxicity profile on HL-60, MCF-7 and HeLa human cancer cell lines. European Journal of Medicinal Chemistry, 181, 111544. [Link]
- van de Stolpe, A., & van der Vlag, J. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Drug Discovery Today, 19(4), 437-444. [Link]
- Andou, A., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & Medicinal Chemistry, 22(10), 2764-2776. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. This compound [myskinrecipes.com]
- 6. Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Structure-activity relationships of new Organotin(IV) anticancer agents and their cytotoxicity profile on HL-60, MCF-7 and HeLa human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols for the Synthesis of Pyrimidine Derivatives from 4-Aminonicotinonitrile
Abstract: Pyrimidine and its fused analogues represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to their presence in nucleic acids and their ability to interact with a multitude of biological targets.[1][2][3][4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse pyrimidine derivatives utilizing 4-aminonicotinonitrile as a versatile and strategic starting material. We will explore several robust synthetic methodologies, including classical cyclocondensation, efficient microwave-assisted protocols, and the mechanistically significant Dimroth rearrangement. Each section is designed to provide not only step-by-step protocols but also the underlying chemical principles, empowering researchers to adapt and innovate upon these foundational techniques.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][6][7] The choice of starting material is critical for the efficient construction of molecular diversity. This compound is an exceptional precursor for several reasons:
-
Inherent Reactivity: It possesses a nucleophilic amino group and an electrophilic nitrile group, ortho to each other on a pyridine ring. This arrangement is primed for intramolecular cyclization and condensation reactions.
-
Activated Ring System: The pyridine ring influences the reactivity of the substituents, facilitating reactions that might be less efficient with simpler aminonitriles.
-
Versatility: It can participate in a variety of reaction types, allowing for the construction of numerous fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines.
This guide will focus on practical, reproducible methods to leverage the unique reactivity of this compound for the synthesis of novel pyrimidine derivatives.
Synthetic Strategy I: Cyclocondensation Reactions
Cyclocondensation is a cornerstone of heterocyclic synthesis, involving the reaction of two or more functional groups to form a ring, typically with the elimination of a small molecule like water, ammonia, or an alcohol.[1] In the context of this compound, this strategy is employed to build the pyrimidine ring onto the existing pyridine frame.
Principle of Cyclocondensation
The primary mechanism involves the nucleophilic attack of the 4-amino group onto an electrophilic carbon, followed by an intramolecular cyclization involving the nitrile group. Reagents like urea, thiourea, and formamide provide the necessary atoms to complete the six-membered pyrimidine ring.
-
With Urea/Thiourea: These reagents provide a carbonyl or thiocarbonyl group and an additional amino group. The reaction proceeds to form pyrido[4,3-d]pyrimidin-4(3H)-ones or -thiones, respectively.
-
With Formic Acid/Formamide: These reagents act as a one-carbon source, leading to the formation of pyrido[4,3-d]pyrimidines.
The choice of reagent directly dictates the final structure at the 4-position of the newly formed pyrimidine ring, offering a straightforward method for structural diversification.
Experimental Protocol: Synthesis of Fused 4-Amino Pyrimidin-2(1H)-one (Conventional Heating)
This protocol is adapted from methodologies described for the synthesis of fused pyrimidine systems from this compound precursors.[8][9]
Materials:
-
Substituted this compound derivative (1.0 eq)
-
Urea (1.2 eq)
-
Triethylamine (TEA) (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative (0.00025 mol) and urea (0.0003 mol) in absolute ethanol.
-
Add a catalytic amount of triethylamine (TEA) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure fused 4-amino pyrimidin-2(1H)-one.
Self-Validation Insights: The progress of the reaction can be reliably tracked by TLC, observing the consumption of the starting nitrile and the appearance of a new, typically more polar, product spot. The formation of a precipitate upon cooling is a strong indicator of product formation. Final characterization should be performed using NMR, IR, and Mass Spectrometry.
Synthetic Strategy II: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often, cleaner reaction profiles.[10][11][12][13][14]
Causality Behind MAOS Enhancement
Microwave irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating. This avoids localized overheating at the vessel surface, which is common with conventional oil baths, and can lead to thermal decomposition. The result is a more efficient transfer of energy to the reacting molecules, which can accelerate reaction rates by orders of magnitude, often allowing reactions that take hours under reflux to be completed in minutes.[10][14] This is particularly advantageous for multi-component reactions used to generate the this compound precursors themselves.[8][9][15]
Experimental Protocol: Microwave-Assisted Synthesis of a this compound Precursor
This protocol outlines a green, one-pot, solid-phase synthesis of a fused this compound, which serves as the direct precursor for the subsequent cyclocondensation.[8][9][15]
Materials:
-
Aromatic aldehyde (e.g., Piperonal) (0.003 mol, 1.0 eq)
-
Malononitrile (0.003 mol, 1.0 eq)
-
Aromatic amine (0.003 mol, 1.0 eq)
Procedure:
-
In a mortar, combine equimolar amounts of the aromatic aldehyde, malononitrile, and the aromatic amine.
-
Grind the solid mixture thoroughly for 2-3 minutes until a homogenous paste is formed.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at 270 watts for 3 minutes.
-
Allow the reaction mixture to cool to room temperature. The resulting sticky mass will solidify.
-
Wash the solid thoroughly with cold water, stirring to break up the mass.
-
Collect the solid product by vacuum filtration, dry it, and recrystallize from a suitable solvent to obtain the pure fused this compound precursor.
Data Presentation: Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours (e.g., 5-6 hrs) | A few minutes (e.g., 3-10 min) |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires bulk solvents | Can often be done solvent-free |
| Typical Yields | Moderate to Good | Good to Excellent[8][9] |
| Process Control | Slower response to heating changes | Precise and rapid temperature control |
Synthetic Strategy III: The Dimroth Rearrangement
The Dimroth rearrangement is a fascinating and synthetically useful isomerization reaction where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems exchange places.[16][17] This rearrangement is typically driven by the formation of a thermodynamically more stable isomer and can be initiated under acidic, basic, or thermal conditions.[17][18] Understanding this rearrangement is crucial, as it can be an intended synthetic step or an unexpected side reaction.
Mechanistic Insight
The rearrangement proceeds through a ring-opening/ring-closure sequence. For pyrimidine derivatives, the process generally involves:
-
Protonation/Addition: An initial step, often involving protonation or addition of a nucleophile (like water), facilitates the opening of the pyrimidine ring.[16]
-
Ring Opening: The heterocyclic ring opens to form a reactive, acyclic intermediate.
-
Conformational Change: The intermediate undergoes bond rotation, repositioning the atoms for re-cyclization.
-
Ring Closure: A new ring closure occurs, but with the nitrogen atoms in different positions, leading to the rearranged product.
The following diagram illustrates the general principle of the Dimroth Rearrangement.
Caption: General workflow of the Dimroth Rearrangement.
Application in Pyrido[4,3-d]pyrimidine Synthesis
While a direct protocol starting from this compound is highly specific, the principle can be applied to its derivatives. For instance, after forming a fused triazolopyrimidine from a 4-hydrazinopyrimidine derivative (which can be synthesized from the corresponding 4-chloropyrimidine, accessible from the 4-oxo derivative), this new system can undergo a Dimroth rearrangement to a more stable isomer.[17][18] This advanced application allows access to isomers that are not directly available through simple cyclocondensation.
Overall Synthetic Workflow Visualization
The following diagram summarizes the synthetic pathways discussed, starting from the versatile this compound precursor.
Caption: Synthetic routes to pyrimidine derivatives from this compound.
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant fused pyrimidine derivatives. Through straightforward cyclocondensation reactions, researchers can access a variety of core structures. The integration of modern techniques like microwave-assisted synthesis provides a green, rapid, and efficient alternative to conventional methods, accelerating the discovery and development process. Furthermore, an understanding of more complex transformations like the Dimroth rearrangement opens the door to novel isomeric scaffolds that may possess unique biological properties. The protocols and principles outlined in this guide serve as a robust foundation for scientists working in drug discovery and heterocyclic chemistry.
References
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Institutes of Health.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- A review on pyrimidine‐based derivatives: Synthesis and their biological application. (n.d.).
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4 - ScienceScholar. ScienceScholar.
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar.
- Dimroth rearrangement. (n.d.). Wikipedia.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
- Examples of pyrimidine derivatives with applications in medicinal and materials science. (n.d.).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). National Institutes of Health.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health.
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). National Institutes of Health.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). National Institutes of Health.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). OUCI.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). Journal for Research in Applied Sciences and Biotechnology.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. (n.d.). ResearchGate.
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). ResearchGate.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). Thieme.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Recent Advances in the Dimroth Rearrangement. (n.d.). ResearchGate.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.).
- The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (n.d.). Royal Society of Chemistry.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.). ResearchGate.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (n.d.). Royal Society of Chemistry.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. heteroletters.org [heteroletters.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. jrasb.com [jrasb.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 15. sciencescholar.us [sciencescholar.us]
- 16. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 17. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
The Synthetic Versatility of 4-Aminonicotinonitrile in Multicomponent Reactions: A Guide to Application and Protocol
In the landscape of modern medicinal chemistry and drug discovery, the quest for molecular diversity and synthetic efficiency is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a cornerstone of this endeavor. These reactions offer an elegant and atom-economical approach to constructing complex molecular architectures from simple building blocks. Central to the success of MCRs is the selection of versatile starting materials. Among these, 4-aminonicotinonitrile stands out as a particularly valuable precursor, embedding a privileged pyridine scaffold adorned with reactive handles for further chemical exploration.
This comprehensive guide provides detailed application notes and protocols for leveraging this compound in a variety of multicomponent reactions. We will delve into the mechanistic underpinnings of these transformations, offering not just a series of steps, but a rationale for the experimental design. The protocols described herein are designed to be robust and serve as a launchpad for the synthesis of novel heterocyclic entities with significant potential in pharmaceutical research.[1][2]
Section 1: The Strategic Advantage of this compound in MCRs
This compound is a bifunctional reagent of significant interest. The exocyclic amino group provides a nucleophilic center, crucial for initiating many MCR cascades, while the nitrile functionality can participate in cyclization reactions or serve as a synthetic handle for post-MCR modifications. The pyridine ring itself is a common motif in a vast number of biologically active compounds, making derivatives of this compound attractive targets for drug discovery programs.
Section 2: Three-Component Synthesis of Fused Pyridine Scaffolds
One of the most powerful applications of this compound and its analogs is in the one-pot synthesis of fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines.[3] These reactions typically involve the condensation of an amino-heterocycle, an aldehyde, and an active methylene compound.
Reaction Principle and Mechanism
This class of reactions proceeds through a domino Knoevenagel condensation-Michael addition-intramolecular cyclization sequence. The reaction is typically initiated by the Knoevenagel condensation of the aldehyde and the active methylene compound, catalyzed by a base. The resulting electron-deficient alkene then undergoes a Michael addition by the exocyclic amino group of this compound. The subsequent intramolecular cyclization, followed by tautomerization and often aromatization (which can be spontaneous or induced), leads to the formation of the fused heterocyclic system. The choice of solvent and catalyst can significantly influence reaction times and yields. Ionic liquids, for instance, have been shown to be environmentally benign and effective media for this transformation.[3]
Caption: Generalized workflow for the three-component synthesis of fused pyridines.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is adapted from analogous reactions with structurally similar amino-heterocycles and is presented as a representative procedure for the reaction of this compound with an aldehyde and malononitrile.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ionic liquid (e.g., [bmim]BF₄) or a suitable solvent like ethanol
-
Catalyst (e.g., piperidine, a few drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add the ionic liquid (2 mL) or ethanol (10 mL) as the solvent.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer.
-
Heat the reaction mixture to 80-100 °C (or reflux if using ethanol) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using ethanol, the product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If using an ionic liquid, add water (20 mL) to the reaction mixture to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF) to obtain the pure fused pyridine derivative.
Data Presentation
The following table summarizes representative data from analogous three-component reactions for the synthesis of fused pyridine systems, which can be expected to be similar for reactions involving this compound.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 3 | ~85 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | [bmim]BF₄ | 2 | ~90 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | None | Water | 5 | ~80 |
| 4 | Thiophene-2-carboxaldehyde | Malononitrile | Piperidine | Ethanol | 3 | ~88 |
Section 3: Hantzsch-like Dihydropyridine Synthesis
The classical Hantzsch reaction is a four-component reaction that synthesizes dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia.[4][5] A Hantzsch-like reaction can be envisioned where this compound serves as both the nitrogen source and one of the components, leading to more complex, fused dihydropyridine structures.
Reaction Principle and Mechanism
In this modified Hantzsch-type synthesis, the reaction would likely proceed via two key intermediates: an enamine formed from the β-dicarbonyl compound and the amino group of this compound, and an α,β-unsaturated carbonyl compound formed from the Knoevenagel condensation of the aldehyde and a second equivalent of the β-dicarbonyl compound.[6] The Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, would yield the dihydropyridine-fused product.
Caption: Proposed workflow for a Hantzsch-like reaction with this compound.
Generalized Protocol for Hantzsch-like Synthesis
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, 2 equivalents)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a catalytic amount of acid or base)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), the β-dicarbonyl compound (2 mmol), and this compound (1 mmol) in a suitable solvent (10-15 mL).
-
If required, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reflux the mixture with stirring for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired fused dihydropyridine.
Section 4: Isocyanide-Based Multicomponent Reactions (I-MCRs)
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of peptide mimetics and other complex acyclic and heterocyclic structures.[7][8][9] this compound is an excellent candidate for the amine component in the Ugi reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[8]
The reaction is initiated by the formation of an imine from the aldehyde and the amine (this compound). The carboxylic acid then protonates the imine, forming an iminium ion. The isocyanide undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product.[8]
Caption: Key stages of the Ugi four-component reaction.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Solvent (e.g., methanol or trifluoroethanol)
Procedure:
-
Dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) in a flask and stir for 20 minutes at room temperature.
-
Add the carboxylic acid (1.0 mmol) to the mixture and continue stirring for another 10 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ugi product.
Section 5: The Biginelli Reaction and its Analogs
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones.[10] By replacing urea with this compound, a Biginelli-like reaction could potentially lead to the synthesis of novel fused pyridopyrimidine derivatives.
Reaction Principle and Proposed Mechanism
In a hypothetical Biginelli-like reaction, the mechanism would likely begin with the acid-catalyzed condensation of the aldehyde and the amino group of this compound to form an iminium ion. The enol of the β-ketoester would then act as a nucleophile, attacking the iminium ion. The subsequent intramolecular cyclization involving the pyridine nitrogen or the nitrile group could lead to the formation of a fused heterocyclic system. The exact course of the cyclization would depend on the relative reactivity of the nucleophilic centers in the intermediate.
Exploratory Protocol for a Biginelli-like Reaction
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
Combine the aldehyde (1 mmol), β-ketoester (1 mmol), and this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate and characterize the product(s).
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The protocols and principles outlined in this guide demonstrate its potential in constructing diverse molecular scaffolds of interest to medicinal chemists and drug discovery professionals. The inherent efficiency and atom economy of MCRs, coupled with the privileged nature of the pyridine core in this compound, provide a powerful platform for the rapid generation of novel chemical entities for biological screening and lead optimization. Further exploration of this starting material in a wider array of multicomponent reactions is a promising avenue for future research.
References
- Efficient one-pot three-component synthesis of fused pyridine derivatives in ionic liquid. PubMed, 2011.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals, 2022.
- Biginelli reaction between an aldehyde, urea, and a β-dicarbonyl compound. ResearchGate.
- Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central, 2022.
- A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate, 2013.
- Ugi reaction. Wikipedia.
- Hantzsch Dihydropyridine synthesis. YouTube, 2021.
- The synthesis of different Hantzsch 1,4‐dihydropyridine derivatives, pyridines and polyhydroquinolines. ResearchGate.
- Synthesis of fused pyridines. ResearchGate.
- Three‐component synthetic route for fused pyridine dicarbonitrile derivatives 4d—4i. ResearchGate.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PubMed Central, 2017.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme, 2018.
- Traditional Hantzsch synthesis of 1,4‐dihydropyridines. ResearchGate.
- Ugi Multicomponent Reaction. Organic Syntheses, 2017.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PubMed Central, 2020.
- Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers, 2019.
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health, 2022.
- Passerini reaction. Wikipedia.
- Recent applications of multicomponent reactions in medicinal chemistry. RSC Blogs, 2012.
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. OICC Press, 2024.
- Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile: An efficient approach to 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives. Comptes Rendus de l'Académie des Sciences, 2014.
- Multicomponent reactions involving substituted aldehydes, malononitrile and different enolizable substrates. ResearchGate.
- Passerini reaction. chemeurope.com.
- Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). PubMed, 2021.
- Synthesis of pyridine derivatives 456 via one‐pot MCR. ResearchGate.
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis.
- The Passerini Reaction. Organic Reactions.
- Passerini Reaction. Organic Chemistry Portal.
- Synthesis of pyrimidine derivatives 572 via one‐pot pseudo MCR. ResearchGate.
- Biginelli Reaction. Organic Chemistry Portal.
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed, 2025.
- The 100 facets of the Passerini reaction. PubMed Central, 2021.
- A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. National Institutes of Health, 2017.
- Multicomponent Reactions in Medicinal Chemistry. ResearchGate.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS, 2018.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central, 2022.
- Synthesis of new curcumin-based aminocarbonitrile derivatives incorporating 4H-pyran and 1,4-dihydropyridine heterocycles. PubMed, 2021.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient one-pot three-component synthesis of fused pyridine derivatives in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes: Leveraging 4-Aminonicotinonitrile Derivatives in the Synthesis of Targeted Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a central strategy in modern drug discovery. The aminopyridine scaffold, and specifically derivatives of 4-aminonicotinonitrile, represent a versatile and privileged starting point for the synthesis of potent and selective kinase inhibitors.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of aminonicotinonitrile-containing scaffolds in the synthesis of targeted kinase inhibitors, with a focus on irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss structure-activity relationships (SAR) to guide rational drug design.
Introduction: The Aminonicotinonitrile Scaffold in Kinase Inhibitor Design
Kinase inhibitors are predominantly designed to compete with adenosine triphosphate (ATP) at its binding site within the kinase domain.[3] The 4-aminopyridine moiety is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The nitrile group, as seen in this compound, is a versatile chemical handle that can be maintained as a nitrile or elaborated into other functional groups. Furthermore, the amino group provides a convenient point for chemical modification, allowing for the introduction of various substituents to explore the ATP binding site and achieve desired potency and selectivity.[1][4]
A particularly successful strategy in kinase inhibitor design has been the development of irreversible inhibitors.[5] These compounds typically feature a hinge-binding scaffold appended with a reactive electrophile, often a Michael acceptor. This electrophile forms a covalent bond with a non-catalytic cysteine residue near the ATP pocket, leading to sustained, irreversible inhibition of the kinase. This approach has led to the development of highly potent drugs such as afatinib and dacomitinib for the treatment of cancers driven by EGFR mutations.[5][6]
This guide will focus on the synthesis of quinoline-based inhibitors, a class of compounds where the aminonitrile pharmacophore is embedded within a larger heterocyclic system, providing a robust framework for developing irreversible EGFR/HER2 inhibitors.[6][7]
The EGFR/HER2 Signaling Pathway: A Critical Target in Oncology
The Epidermal Growth Factor Receptor (EGFR/HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/Neu/ErbB2) are members of the ErbB family of receptor tyrosine kinases.[3][8] Upon ligand binding, these receptors form homodimers or heterodimers, leading to the activation of their intracellular kinase domains and autophosphorylation of tyrosine residues.[9] This phosphorylation cascade initiates multiple downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[9]
Dysregulation of EGFR and HER2 signaling, often through receptor overexpression or activating mutations, is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[7][8] Therefore, inhibiting the kinase activity of EGFR and HER2 is a validated and highly effective therapeutic strategy.[5]
Below is a diagram illustrating the simplified EGFR/HER2 signaling cascade and the points of intervention for small molecule inhibitors.
Caption: Simplified EGFR/HER2 signaling pathway and covalent inhibition.
Synthesis of an Irreversible Kinase Inhibitor Core
The synthesis of irreversible kinase inhibitors based on the 4-anilinoquinoline-3-carbonitrile scaffold involves the key step of installing an electrophilic Michael acceptor onto the core structure. This is typically achieved by acylating an amino group on the quinoline ring system. The following protocol outlines a representative synthesis of a key intermediate, which can then be elaborated into a final inhibitor. This process demonstrates the fundamental reactivity of the amino group on the heterocyclic scaffold, a reaction directly analogous to the functionalization of this compound itself.
Synthetic Workflow Overview
The general strategy is to construct the core 6-amino-4-anilinoquinoline-3-carbonitrile scaffold and then acylate the C6-amino group to introduce the reactive "warhead" that enables covalent bond formation with the target kinase.
Caption: General synthetic workflow for 4-anilinoquinoline inhibitors.
Protocol: Acylation of 6-Amino-4-(3-bromoanilino)quinoline-3-carbonitrile
This protocol describes the crucial step of introducing the Michael acceptor, which confers the irreversible binding characteristic to the inhibitor.
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE). All reagents are hazardous and should be handled with care.
Materials:
-
6-Amino-4-(3-bromoanilino)quinoline-3-carbonitrile (1.0 eq)
-
But-2-enoyl chloride (Crotonyl chloride) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-amino-4-(3-bromoanilino)quinoline-3-carbonitrile (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 10-20 mL per gram of starting material).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize side-product formation.
-
Base Addition: Add triethylamine or DIPEA (2.0 eq) to the cooled solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Add but-2-enoyl chloride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. A slight excess of the acylating agent ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure irreversible inhibitor.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process guided by SAR. For the 4-anilinoquinoline-3-carbonitrile series, modifications at several positions have been explored. The nature of the Michael acceptor at the C6-position is particularly crucial for both reactivity and biological activity.
The table below summarizes representative data for irreversible EGFR/HER2 inhibitors, illustrating how changes in the Michael acceptor and solubilizing groups affect their inhibitory potency.
| Compound ID | C6-Michael Acceptor | R Group (on Michael Acceptor) | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) |
| 1 | Crotonamide | H | 1.9 | 34 |
| 2 | Butynamide | H | 0.8 | 9 |
| 3 (EKB-569) | Butynamide | -CH₂N(CH₃)₂ (Solubilizing group) | 0.4 | 20 |
| 4 | Methacrylamide | H | 5.6 | 110 |
Data is illustrative and compiled from public domain sources for educational purposes.
Analysis of SAR:
-
Michael Acceptor Type: The data shows that both butynamide (an alkyne) and crotonamide (an alkene) functionalities serve as effective Michael acceptors, leading to potent inhibition of both EGFR and HER2. The butynamide in compound 2 appears slightly more potent against EGFR than the crotonamide in compound 1 .
-
Intramolecular Catalysis and Solubility: Attaching a basic dimethylamino group to the end of the Michael acceptor, as in compound 3 (EKB-569), not only improves aqueous solubility but can also enhance reactivity through intramolecular catalysis of the Michael addition. This often leads to improved overall biological properties.
-
Steric Effects: The methacrylamide group in compound 4 is generally less potent than the crotonamide or butynamide, suggesting that the steric and electronic properties of the Michael acceptor are finely tuned for optimal interaction with the target cysteine residue.
Conclusion
The this compound moiety, and the broader class of aminopyridine-based scaffolds, are foundational building blocks in the synthesis of high-value kinase inhibitors. Their utility stems from their ability to act as effective hinge-binders and the ease with which the amino group can be functionalized to introduce pharmacologically critical features, such as electrophilic "warheads" for irreversible inhibition. The synthetic protocols and SAR insights provided in this guide, particularly for the 4-anilinoquinoline-3-carbonitrile class of EGFR/HER2 inhibitors, offer a clear framework for researchers to design and synthesize novel, targeted therapeutics. A thorough understanding of the underlying organic chemistry and the biological context of the kinase target is paramount to success in this field.
References
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Spector, N., & Blackwell, K. L. (2009). Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. Molecules, 14(1), 191-208.
- Cai, X., Zhai, H., Wang, J., An, L., & Wang, Y. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329.
- Yadav, V., & Gacche, R. (2016). Targeting the EGFR signaling pathway in cancer therapy. Journal of Cancer Molecules, 5(1), 1-11.
- Zayed, M. F., Ahmed, S., Ihmaid, S., Ahmed, H. E. A., & El-Adl, K. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 29(14), 3309.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB.
- ResearchGate. (n.d.). EGFR and HER2 inhibitors, target and main clinical indications or trials. ResearchGate.
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534.
- ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate.
- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(12), 7385-7394.
- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(12), 7385-7394.
- S. V., K. P., G., K., & P., A. (2021). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. RSC Medicinal Chemistry, 12(12), 2095-2111.
- Roskoski, R. Jr. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(18), 6549.
- Kumar, S., & De, A. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-21.
- Sinha, S. K., & Shrivastava, S. K. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2984-2989.
- Fensome, A., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(21), 4843-4847.
- ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy. ResearchGate.
- Li, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 911-926.
- Biessels, P. T., Agoston, S., & Horn, A. S. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-325.
- Xi'an Jiaotong University. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Xi'an Jiaotong University.
- figshare. (2016). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities as Positron Emission Tomography (PET)-Imaging Agent Candidates of EGFR Overexpressing Tumors. figshare.
- Ghorab, M. M., et al. (2019). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Letters in Drug Design & Discovery, 16(10), 1145-1158.
- Sabe, V. T., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 596.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ClinPGx [clinpgx.org]
The Strategic Role of 4-Aminonicotinonitrile in Modern Agrochemical Synthesis: Applications and Protocols
Abstract
4-Aminonicotinonitrile, a versatile pyridine-based intermediate, has emerged as a critical building block in the synthesis of a new generation of agrochemicals. Its unique electronic and structural features, characterized by the presence of an amino group and a nitrile moiety on a pyridine ring, provide a reactive scaffold for the construction of complex and highly active fungicidal and insecticidal molecules. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a focus on key transformations and detailed protocols for the synthesis of commercially significant pesticides. We will delve into the mechanistic underpinnings of these synthetic routes, offering field-proven insights to guide researchers, scientists, and drug development professionals in this dynamic field.
Introduction: The Versatility of the Pyridine Scaffold in Agrochemicals
The pyridine ring is a privileged scaffold in the realm of agrochemicals, owing to its presence in numerous natural products and its ability to interact with a wide range of biological targets. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for its efficacy as a crop protection agent. This compound (4-APN), with its IUPAC name 4-aminopyridine-3-carbonitrile, serves as an exemplary starting material, offering multiple reaction sites for chemical modification. The amino group can be readily transformed into various other functionalities through reactions like diazotization followed by Sandmeyer or similar substitutions, while the nitrile group and the pyridine ring itself can undergo a variety of chemical elaborations. This inherent reactivity makes 4-APN a cornerstone in the development of innovative agrochemicals designed to meet the growing demands for sustainable and effective crop protection solutions.[1][2]
Key Synthetic Transformations of this compound
The synthetic utility of this compound lies in the selective transformation of its functional groups. The primary amino group is a particularly valuable handle for introducing a diverse array of substituents onto the pyridine ring. One of the most powerful methods for this purpose is the Sandmeyer reaction.
The Sandmeyer Reaction: A Gateway to Functionalized Nicotinonitriles
The Sandmeyer reaction provides a robust and versatile method for converting the primary amino group of an aryl amine into a wide range of other functional groups, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[3][4][5] This transformation is particularly crucial in the synthesis of agrochemical intermediates where direct introduction of these functionalities is often challenging.
The reaction proceeds through the initial formation of a diazonium salt from this compound upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr) to facilitate the replacement of the diazonium group with the corresponding nucleophile.
Caption: General workflow of the Sandmeyer reaction on this compound.
Detailed Protocol: Sandmeyer Halogenation of a this compound Derivative
This protocol details the conversion of a substituted this compound to its corresponding 4-halo derivative, a critical step in the synthesis of various agrochemical intermediates. The following procedure is adapted from established methodologies for the Sandmeyer reaction on similar substrates.[1]
Materials:
-
4-Amino-2-chloronicotinonitrile
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Ice
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
Part A: Diazotization
-
In a 100 mL round-bottom flask, suspend 4-amino-2-chloronicotinonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part B: Sandmeyer Reaction (Halogenation)
-
For Chlorination:
-
In a 250 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Part A to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
For Bromination:
-
Follow the same diazotization procedure as in Part A, but use 48% HBr instead of concentrated HCl.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Warm the mixture to 60-70 °C and stir for 1 hour.
-
Part C: Work-up and Purification
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-halo-2-chloronicotinonitrile.
Expected Yield: The yield for this type of reaction can vary but is typically in the range of 60-80%.
| Reactant | Product | Reagents | Typical Yield |
| 4-Amino-2-chloronicotinonitrile | 2,4-Dichloronicotinonitrile | NaNO₂, HCl, CuCl | 65-75% |
| 4-Amino-2-chloronicotinonitrile | 4-Bromo-2-chloronicotinonitrile | NaNO₂, HBr, CuBr | 60-70% |
Application in the Synthesis of Flonicamid
Flonicamid is a systemic insecticide with a unique mode of action, making it effective against a range of sucking insect pests.[6] The synthesis of flonicamid relies on the key intermediate, 4-trifluoromethylnicotinic acid. While many patented syntheses start from this acid, a plausible and efficient route can be envisioned starting from this compound.
Proposed Synthetic Pathway to Flonicamid from this compound
The conversion of this compound to 4-trifluoromethylnicotinic acid is a multi-step process that leverages key organic transformations. A proposed synthetic sequence is outlined below.
Caption: Proposed synthetic pathway to Flonicamid from this compound.
Detailed Protocol for the Synthesis of Flonicamid from 4-Trifluoromethylnicotinic Acid
The final steps in the synthesis of flonicamid involve the conversion of 4-trifluoromethylnicotinic acid to its acyl chloride, followed by amidation with aminoacetonitrile. The following protocol is based on procedures described in the patent literature.[2][7][8]
Materials:
-
4-Trifluoromethylnicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Aminoacetonitrile hydrochloride
-
Triethylamine
-
Water
Procedure:
Step 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride
-
To a solution of 4-trifluoromethylnicotinic acid (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-5 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-trifluoromethylnicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Flonicamid
-
In a separate flask, prepare a solution of aminoacetonitrile hydrochloride (1.1 eq) and triethylamine (2.2 eq) in a suitable solvent such as toluene or dichloromethane at 0-10 °C.
-
Add the crude 4-trifluoromethylnicotinoyl chloride from Step 1 dropwise to the solution of aminoacetonitrile, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure flonicamid.
| Intermediate | Reagents | Reaction Conditions | Typical Yield |
| 4-Trifluoromethylnicotinic acid | SOCl₂, cat. DMF, Toluene | 70-80 °C, 4-5 h | >95% (crude) |
| 4-Trifluoromethylnicotinoyl chloride | Aminoacetonitrile HCl, Et₃N | 0 °C to RT, 2-3 h | 85-95% |
Potential Application in the Synthesis of Sulfoxaflor
Sulfoxaflor is a novel insecticide belonging to the sulfoximine class, which acts as an agonist at the nicotinic acetylcholine receptor.[4] Its synthesis involves the construction of a key intermediate, a substituted pyridine with a thioether side chain. While a direct synthetic route from this compound has not been prominently reported in the literature, its structural features suggest its potential as a starting material for the synthesis of sulfoxaflor precursors.
A hypothetical synthetic pathway could involve the conversion of the amino group of this compound to a trifluoromethyl group, followed by the introduction of the ethyl sulfide moiety. However, the existing literature primarily describes the synthesis of sulfoxaflor and its intermediates from other pyridine-based starting materials, such as those already containing a trifluoromethyl group.[2][9] For instance, a common precursor is a 3-substituted-6-(trifluoromethyl)pyridine derivative.[7] Further research is warranted to explore a direct and efficient synthetic route to sulfoxaflor that leverages the reactivity of this compound.
Caption: Hypothetical synthetic pathway to Sulfoxaflor from this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of pyridine-based heterocycles in the discovery and development of novel agrochemicals. Its readily transformable functional groups provide a versatile platform for the synthesis of complex and highly active molecules. The detailed protocols for the Sandmeyer reaction and the synthesis of flonicamid presented herein underscore the practical utility of this key intermediate.
While the direct synthetic links from this compound to some major agrochemicals like sulfoxaflor are still areas for further research and development, the potential for innovative synthetic strategies is vast. Future efforts in this field will likely focus on the development of more efficient and sustainable catalytic methods for the functionalization of the pyridine ring, further expanding the synthetic toolbox available to agrochemical researchers. The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of new and improved crop protection agents, contributing to global food security and sustainable agriculture.
References
- CN113929621A - Synthesis method of flonicamid - Google P
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- CN107162966A - The synthetic method of flonicamid - Google P
- CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google P
- CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl)
- Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174 - ResearchG
- Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem. [Link]
- Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. CORE. [Link]
- EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google P
- Sandmeyer reaction - Wikipedia. [Link]
- Flonicamid | C9H6F3N3O | CID 9834513 - PubChem. [Link]
- Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to...
- Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects - PubMed. [Link]
- Synthesis and Transformations of NH‐Sulfoximines - PMC - NIH. [Link]
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bee-life.eu [bee-life.eu]
- 7. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]
- 8. Alternatives to agrochemicals | Feature | RSC Education [edu.rsc.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Application Note & Protocols: Step-by-Step Synthesis of 4-Aminonicotinonitrile and Its Derivatives
Abstract: This document provides a detailed guide for the synthesis of 4-aminonicotinonitrile and its subsequent derivatization. This compound is a pivotal building block in medicinal and agricultural chemistry, serving as a key intermediate for a wide range of biologically active compounds.[1] This guide explores two primary synthetic strategies for obtaining the core structure: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Furthermore, it details a protocol for the synthesis of fused pyrimidine derivatives from the this compound precursor, showcasing its utility in constructing complex heterocyclic systems. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, experimental causality, and self-validating methodologies.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a privileged scaffold in modern synthetic chemistry. Its unique electronic and structural features, combining an electron-donating amino group and an electron-withdrawing nitrile group on a pyridine ring, make it a versatile precursor for a diverse array of heterocyclic compounds. These derivatives have garnered significant attention due to their broad spectrum of biological activities, finding applications in the development of pharmaceuticals and advanced agrochemicals.[1] For instance, they form the core of molecules targeting neurological disorders, and are used in the creation of potent pesticides and herbicides.[1] The ability to readily modify both the amino and nitrile functionalities allows for extensive structure-activity relationship (SAR) studies, making it an invaluable tool in drug discovery and crop protection.
Strategic Approaches to the Synthesis of this compound
The synthesis of the this compound core can be approached through several established methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. This guide will focus on two robust and widely adopted methods starting from a common precursor, 4-chloronicotinonitrile.
-
Method A: Nucleophilic Aromatic Substitution (SNAr) : A classical and cost-effective method that leverages the inherent electrophilicity of the pyridine ring, activated by the nitrile group, to facilitate direct amination.
-
Method B: Buchwald-Hartwig Amination : A modern, palladium-catalyzed cross-coupling reaction that offers broad substrate scope and high functional group tolerance, albeit with higher initial reagent costs.[2][3]
The following diagram illustrates these primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Scientific Principle
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles to aromatic rings.[4][5] The reaction proceeds via a two-step addition-elimination mechanism. For this synthesis, the pyridine ring is inherently electron-deficient. This effect is significantly enhanced by the strong electron-withdrawing nitrile (-CN) group, which activates the ortho and para positions to the leaving group (chloride) for nucleophilic attack.[6] The nucleophile (in this case, ammonia or an ammonia equivalent) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Aromaticity is then restored by the expulsion of the chloride leaving group.
The resonance stabilization of the Meisenheimer complex is critical for the reaction to proceed and is why electron-withdrawing groups in the ortho/para positions are essential.[4][7]
Detailed Experimental Protocol
Materials:
-
4-Chloronicotinonitrile
-
Ammonium hydroxide (28-30% solution)
-
1,4-Dioxane (or another suitable high-boiling solvent)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
High-pressure reaction vessel (e.g., Parr autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 4-chloronicotinonitrile (1.0 eq), 1,4-dioxane (to achieve a ~0.5 M solution), and a significant excess of ammonium hydroxide (10-20 eq).
-
Causality: A large excess of the nucleophile (ammonia) is used to drive the reaction equilibrium towards the product. The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring.
-
-
Reaction Conditions: Seal the vessel securely. Heat the reaction mixture to 120-150 °C with vigorous stirring. Maintain this temperature for 12-24 hours.
-
Safety Note: This reaction must be conducted in a well-ventilated fume hood using a properly rated pressure vessel due to the high temperatures and pressures involved. Monitor the pressure throughout the reaction.
-
-
Work-up and Extraction: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The final product, this compound, should be a solid. Confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
| Parameter | Value |
| Starting Material | 4-Chloronicotinonitrile |
| Key Reagents | Ammonium Hydroxide |
| Temperature | 120-150 °C |
| Typical Yield | 60-80% |
| Purity (Post-Chromo.) | >98% |
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Scientific Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3] This reaction has become a cornerstone of modern organic synthesis due to its remarkable versatility and functional group tolerance.[2] The mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base deprotonates the coordinated amine, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[8][9]
The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly used to promote both the oxidative addition and the final reductive elimination steps.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
4-Chloronicotinonitrile
-
Benzophenone imine (as an ammonia equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.5 eq). Add anhydrous toluene, followed by 4-chloronicotinonitrile (1.0 eq) and benzophenone imine (1.2 eq).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Benzophenone imine serves as a convenient solid ammonia equivalent, which is easier to handle than gaseous ammonia. The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine in the catalytic cycle.[8]
-
-
Reaction Conditions: Heat the mixture to 80-110 °C with stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Imine Hydrolysis): After the reaction is complete, cool the mixture to room temperature. Add 1 M HCl and stir vigorously for 1-2 hours to hydrolyze the resulting imine.
-
Extraction and Purification: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield pure this compound.
| Parameter | Value |
| Starting Material | 4-Chloronicotinonitrile |
| Key Reagents | Pd₂(dba)₃, Xantphos, NaOtBu, Benzophenone Imine |
| Temperature | 80-110 °C |
| Typical Yield | 75-95% |
| Purity (Post-Chromo.) | >98% |
Synthesis of this compound Derivatives: Fused Pyrimidines
Once synthesized, this compound is an excellent precursor for building more complex heterocyclic systems. The following protocol describes a microwave-assisted, multi-component reaction to generate fused 4-amino pyrimidine derivatives.[10][11]
Scientific Principle
This synthesis utilizes a one-pot, multi-component reaction (MCR) strategy, which is a hallmark of green chemistry due to its efficiency and atom economy.[11] The initial step involves the condensation of an aromatic aldehyde (e.g., piperonal), an amine, and malononitrile to form a substituted this compound derivative in situ. This is followed by a cycloaddition reaction with reagents like formamide, urea, or thiourea to construct the fused pyrimidine ring.[10] Microwave irradiation is employed to accelerate the reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[11]
Caption: Workflow for synthesizing fused pyrimidine derivatives.
Detailed Experimental Protocol
Materials:
-
This compound (or synthesized in situ as described in the reference)
-
Formamide (or urea/thiourea)
-
Ethanol
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the this compound derivative (1.0 eq) and a large excess of formamide (which also acts as the solvent).
-
Causality: Formamide serves as both a reactant (a source of one carbon and two nitrogen atoms) and a solvent for the cycloaddition reaction.
-
-
Reaction Conditions: Seal the vial and place it in the microwave reactor. Heat the mixture to 150-180 °C for 15-30 minutes.
-
Safety Note: Use appropriate shielding and follow the manufacturer's instructions for the microwave reactor. Monitor temperature and pressure closely.
-
-
Work-up and Isolation: After the reaction, cool the vial to room temperature. Pour the reaction mixture into ice water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
-
Characterization: Analyze the structure and purity of the resulting fused pyrimidine derivative by spectroscopic methods (NMR, IR, MS) and elemental analysis.
| Parameter | Value |
| Starting Material | This compound Derivative |
| Key Reagents | Formamide / Urea / Thiourea |
| Method | Microwave Irradiation |
| Reaction Time | 15-30 minutes |
| Typical Yield | Varies (often >70%) |
Conclusion
This guide has detailed robust and reproducible protocols for the synthesis of this compound and its subsequent conversion into complex heterocyclic derivatives. The choice between a classical SNAr approach and a modern Buchwald-Hartwig amination allows researchers to select a method based on available resources and desired substrate scope. The demonstrated utility of this compound as a precursor for fused pyrimidines underscores its importance as a versatile building block in the fields of medicinal chemistry and materials science. By understanding the underlying principles of each synthetic step, researchers can effectively troubleshoot and adapt these protocols for their specific discovery programs.
References
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences. [Link]
- Wang, X., et al. (2014). Study on synthesis of 4-Aminonicotinic acid.
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. [Link]
- Organic Syntheses. (n.d.). Nicotinonitrile.
- Al-Zaydi, K. M. (2013).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Al-Azemi, T. F., & El-Faham, A. (2014). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Chem-Station. (2014). Hofmann Rearrangement.
- Wikipedia. (n.d.). Hofmann rearrangement.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Nature. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencescholar.us [sciencescholar.us]
Application Notes & Protocols: Catalytic Methods for the Functionalization of 4-Aminonicotinonitrile
Preamble: The Strategic Value of the 4-Aminonicotinonitrile Scaffold
The this compound framework is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic and structural features—a nucleophilic amino group, an electron-withdrawing nitrile, and a pyridine ring susceptible to metal coordination—make it a versatile building block for constructing complex molecular architectures. However, these same features present distinct challenges for selective functionalization. The pyridine nitrogen can act as a ligand, potentially sequestering or poisoning transition metal catalysts, while the presence of multiple reactive sites (the amino group and C-H bonds at C2, C5, and C6) necessitates highly selective catalytic systems.
This guide provides an in-depth exploration of robust catalytic methodologies for the targeted functionalization of this compound and its derivatives. We move beyond simple procedural lists to explain the underlying causality of experimental design, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic pathways. The protocols described herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.
Section 1: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation, offering unparalleled reliability and functional group tolerance.[1][2][3] For the this compound scaffold, these reactions typically commence from a halogenated precursor, most commonly 4-chloronicotinonitrile, which can be subsequently aminated or is commercially available.[4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or vinyl substituents at the C4 position.[5] The reaction couples an organoboron species (typically a boronic acid or ester) with an aryl halide.[6][7] The choice of ligand is critical to prevent catalyst deactivation by the pyridine nitrogen and to promote the key steps of oxidative addition and reductive elimination.[8] Sterically hindered biaryl phosphine ligands are often essential for achieving high yields.
Objective: To synthesize 4-(4-methoxyphenyl)nicotinonitrile.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-Chloronicotinonitrile | 138.55 | 138.5 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.47 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ (finely ground) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask, add 4-chloronicotinonitrile, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.[8]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2x 15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired product.
Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[9][10] The reaction is co-catalyzed by palladium and copper(I) salts.[11][12] The copper(I) co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
Objective: To synthesize 4-(phenylethynyl)nicotinonitrile.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-Chloronicotinonitrile | 138.55 | 138.5 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (131 µL) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 5 mL | - | - |
Procedure:
-
Setup: To a 25 mL Schlenk flask, add 4-chloronicotinonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine, followed by phenylacetylene via syringe.
-
Reaction: Stir the mixture at 60 °C for 6-8 hours. The formation of triethylammonium chloride salt is often observed as a white precipitate.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove insoluble salts and the catalyst. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (eluent: 10-30% ethyl acetate in hexanes) to obtain the product.
Visualization of the Core Palladium Cross-Coupling Cycle
The catalytic cycles for Suzuki, Sonogashira, and other related cross-coupling reactions share a common mechanistic framework involving a Pd(0)/Pd(II) redox couple.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Section 2: C-H Bond Functionalization: An Atom-Economic Approach
Direct C-H functionalization has emerged as a powerful, step-economic alternative to traditional cross-coupling, as it circumvents the need for pre-functionalized starting materials.[14][15] In the context of this compound, the endocyclic amino group can serve as an effective directing group, guiding a transition metal catalyst to selectively activate an adjacent C-H bond, typically at the C5 position.[16][17] Both Palladium and Rhodium catalysts are highly effective for this class of transformation.[18][19]
The mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the amino group coordinates to the metal center, positioning it for C-H cleavage in a turnover-limiting step.[18]
Palladium-Catalyzed C5-Arylation
Palladium(II) catalysts can mediate the direct arylation of the C5 position of this compound using aryl halides.[20] The reaction typically requires an oxidant to regenerate the active Pd(II) catalyst.
Objective: To synthesize 5-(4-fluorophenyl)-4-aminonicotinonitrile.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 119.12 | 119 mg | 1.0 | 1.0 |
| 1-Iodo-4-fluorobenzene | 222.00 | 333 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Ag₂CO₃ (Oxidant) | 275.75 | 414 mg | 1.5 | 1.5 |
| Pivalic Acid (PivOH) | 102.13 | 20 mg | 0.2 | 0.2 |
| 1,2-Dichloroethane (DCE) | - | 4 mL | - | - |
Procedure:
-
Setup: In a sealed reaction tube, combine this compound, 1-iodo-4-fluorobenzene, Pd(OAc)₂, Ag₂CO₃, and pivalic acid. Note: Pivalic acid acts as a proton shuttle in the CMD step, facilitating C-H activation.
-
Solvent and Reaction: Add 1,2-dichloroethane. Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove silver salts.
-
Purification: Concentrate the filtrate and purify by flash column chromatography (eluent: 30-60% ethyl acetate in hexanes) to isolate the C5-arylated product.
Rhodium-Catalyzed C-H Functionalization
Rhodium(III) catalysts, particularly [Cp*RhCl₂]₂, are exceptionally effective for C-H activation directed by N-heterocycles.[21][22][23] These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and can be coupled with a wider range of partners like alkenes and alkynes.[24]
Visualization of a Directed C-H Functionalization Workflow
This workflow illustrates the strategic steps from the selection of the starting material to the final, functionalized product.
Caption: Strategic workflow for directing group-assisted C-H functionalization.
Section 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[25][26][27] While it can be used to synthesize this compound from 4-chloronicotinonitrile and an ammonia equivalent,[28] it is more powerfully applied to functionalize the existing amino group, creating N-aryl or N-heteroaryl derivatives. This N-functionalization dramatically alters the steric and electronic properties of the molecule, providing a key vector for library synthesis.
Experimental Protocol 4: N-Arylation of this compound
Objective: To synthesize 4-(phenylamino)nicotinonitrile.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 119.12 | 119 mg | 1.0 | 1.0 |
| Bromobenzene | 157.01 | 235 mg (158 µL) | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.68 | 43 mg | 0.075 | 0.075 |
| NaOt-Bu | 96.10 | 144 mg | 1.5 | 1.5 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best set up in a nitrogen-filled glovebox. Add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu to a vial.
-
Reagent Addition: Add toluene and bromobenzene. Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 110 °C. Stir for 16-24 hours.
-
Work-up: Cool to room temperature. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (eluent: 15-30% ethyl acetate in hexanes) to yield the N-arylated product.
Summary of Catalytic Conditions
| Reaction Type | Catalyst | Typical Ligand | Base | Solvent | Temp (°C) | Key Bond Formed |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-110 | C-C (sp²-sp²) |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | TEA, DIPEA | Toluene, DMF | 25-80 | C-C (sp²-sp) |
| C-H Arylation | Pd(OAc)₂ | None | (as oxidant) | DCE, Toluene | 100-130 | C-C (sp²-sp²) |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 80-110 | C-N |
References
- Palladium-Catalyzed C(sp2)–H Pyridocarbonylation of N-Aryl-2-aminopyridines: Dual Function of the Pyridyl Moiety.
- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.RSC Publishing. [Link][20]
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.Chemical Reviews. [Link][17]
- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
- Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts.NIH. [Link][31]
- Buchwald–Hartwig amin
- Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investig
- Sonogashira coupling.Wikipedia. [Link][9]
- Rhodium-Catalyzed Asymmetric C-H Functionaliz
- Buchwald-Hartwig Amination.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][26]
- Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.findit.dtu.dk. [Link][32]
- Buchwald-Hartwig Amin
- Rhodium-Catalyzed Asymmetric C–H Functionaliz
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link][28]
- Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers.MDPI. [Link][19]
- C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism.
- Sonogashira Coupling.Organic Chemistry Portal. [Link][10]
- Basic Introduction to C-H Activ
- C–H functionalization of pyridines.Organic & Biomolecular Chemistry (RSC Publishing). [Link][15]
- Suzuki Coupling.Organic Chemistry Portal. [Link][5]
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.PubMed. [Link][11]
- Cross Coupling Reactions.American Chemical Society. [Link][1]
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).YouTube. [Link][2]
- Sonogashira Coupling.Chemistry LibreTexts. [Link][13]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link][6]
- Sonogashira coupling.YouTube. [Link][12]
- New Horizons for Cross-Coupling Reactions.Pharmaceutical Technology. [Link][3]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing). [Link][8]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki coupling of different chloropyridines with phenylboronic acids.
Sources
- 1. Cross Coupling Reactions: - American Chemical Society [acs.digitellinc.com]
- 2. youtube.com [youtube.com]
- 3. pharmtech.com [pharmtech.com]
- 4. scbt.com [scbt.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. [vivo.weill.cornell.edu]
- 22. researchgate.net [researchgate.net]
- 23. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Solvent Selection in 4-Aminonicotinonitrile Reactions
Introduction: The Critical Role of the Solvent in Modulating Reactivity of 4-Aminonicotinonitrile
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, including the electron-donating amino group and the electron-withdrawing nitrile function on a pyridine core, present both opportunities and challenges in synthetic transformations. The selection of an appropriate solvent is paramount to achieving desired reactivity, selectivity, and yield in reactions involving this scaffold. This guide provides a detailed exploration of solvent selection strategies for several key classes of reactions involving this compound, grounded in mechanistic principles and supported by established protocols for analogous systems.
The solubility of this compound and related cyanopyridine derivatives is a primary consideration. Generally, these compounds exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility increasing with temperature.[1][2] This preference for polar aprotic media is a recurring theme across various reaction types due to the solvent's ability to solvate the polar substrate and intermediates without interfering with the desired chemical transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic systems. However, the amino group in this compound can potentially coordinate to the palladium center, influencing catalytic activity. Solvent choice is critical in mitigating these effects and promoting the desired catalytic cycle.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent. The choice of solvent in this reaction influences the solubility of reactants, the stability of the catalyst, and the rate of transmetalation.
Mechanistic Insight into Solvent Selection: The Suzuki-Miyaura reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] Polar aprotic solvents are often favored as they can dissolve the organometallic reagents and the inorganic base, while also stabilizing the palladium catalyst. The presence of a co-solvent, often water, can be crucial for the activation of the boronic acid via the formation of a boronate species, which facilitates transmetalation.[4]
Recommended Solvent Systems: A mixture of a polar aprotic solvent and water is generally a good starting point for the Suzuki-Miyaura coupling of this compound.
-
1,4-Dioxane/Water: A classic combination that provides good solubility for a wide range of substrates.
-
Toluene/Water or Toluene/Ethanol: Toluene is a less polar option that can be advantageous in minimizing side reactions. The addition of a polar co-solvent like ethanol can aid in the solubility of the base.
-
DMF/Water: DMF is an excellent solvent for many heterocyclic compounds and can promote higher reaction rates.[4] A mixture of DMF and water is often employed in Suzuki-type couplings of heterocyclic bromides.[4]
Data Summary: Solvent Effects in Suzuki-Miyaura Coupling of Heterocyclic Halides
| Solvent System | Typical Base | General Observations | Reference |
| Toluene/H₂O | K₃PO₄, K₂CO₃ | Good for a wide range of substrates, can be slower than more polar systems. | [4] |
| 1,4-Dioxane/H₂O | K₂CO₃, Cs₂CO₃ | Commonly used, good balance of solubility and reactivity. | [4] |
| DMF/H₂O | K₂CO₃ | Can lead to faster reactions, good for less soluble substrates. | [4] |
| THF/H₂O | Cs₂CO₃ | Milder conditions, suitable for sensitive functional groups. | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Caption: General workflow for Suzuki-Miyaura coupling.
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ (2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, for example, a 4:1 mixture of DMF and water.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide, a reaction that is particularly useful for the synthesis of complex aniline derivatives. When applying this to this compound, the existing amino group can compete as a nucleophile. Careful selection of the solvent and reaction conditions is therefore crucial.
Mechanistic Insight into Solvent Selection: The Buchwald-Hartwig amination catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] Non-polar, aprotic solvents like toluene and ethereal solvents such as 1,4-dioxane are commonly used.[6] These solvents are generally poor ligands for palladium, which can facilitate the catalytic cycle. Polar aprotic solvents like DMF can also be used, particularly for less reactive aryl chlorides.
Recommended Solvent Systems:
-
Toluene: A widely used solvent that often gives clean reactions and is relatively easy to remove.
-
1,4-Dioxane: Another common choice, although its higher boiling point and potential for peroxide formation should be considered.
-
DMF: Can be effective for challenging couplings, but its high boiling point can complicate product isolation.
Data Summary: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Typical Base | General Observations | Reference |
| Toluene | NaOtBu, K₃PO₄ | Standard choice, good for a broad range of substrates. | [6][7] |
| 1,4-Dioxane | NaOtBu, Cs₂CO₃ | Effective, but requires care due to its properties. | [6] |
| DMF | Cs₂CO₃, K₂CO₃ | Useful for less reactive aryl halides. | [7] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with this compound
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv) in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
II. Nucleophilic Aromatic Substitution (SNAr): Activating the Pyridine Ring
The electron-withdrawing nitrile group on the this compound scaffold can activate the pyridine ring towards nucleophilic aromatic substitution, particularly if a suitable leaving group is present at the 2- or 6-position.
Mechanistic Insight into Solvent Selection: The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Polar aprotic solvents are highly effective in promoting SₙAr reactions as they can solvate the charged intermediate without hydrogen bonding to the nucleophile, thus preserving its reactivity.[9]
Recommended Solvent Systems:
-
DMSO: Its high polarity and aprotic nature make it an excellent choice for SₙAr reactions, often allowing them to proceed at lower temperatures.
-
DMF: A versatile polar aprotic solvent that is also widely used for SₙAr reactions.
-
Acetonitrile (ACN): A less polar option than DMF or DMSO, but can be effective for more reactive substrates.
-
THF: A less polar ethereal solvent that can be used, though reactions may require higher temperatures.
Caption: Decision flow for SNAr solvent selection.
Experimental Protocol: SₙAr Reaction on a 4-Halo-nicotinonitrile Derivative
-
To a solution of the 4-halo-nicotinonitrile derivative (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the nucleophile (1.1-1.5 equiv).
-
If the nucleophile is not a strong base itself, add an auxiliary base like K₂CO₃ or triethylamine (1.5-2.0 equiv).
-
Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour the mixture into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent.
-
Wash the organic extract with water and brine, dry, and concentrate.
-
Purify the product by crystallization or column chromatography.
III. Cyclization and Cyclocondensation Reactions: Building Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines, which are of interest in medicinal chemistry.[10][11][12] The solvent choice in these reactions can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.
Mechanistic Insight into Solvent Selection: Cyclocondensation reactions often involve the formation of polar intermediates and transition states. Solvents that can effectively solvate these species can accelerate the reaction. High-boiling polar aprotic solvents like DMF are often used to allow for the necessary reaction temperatures to be reached. In some cases, protic solvents like ethanol can participate in the reaction mechanism, for example, by protonating a carbonyl group to increase its electrophilicity.
Recommended Solvent Systems:
-
DMF: Its high boiling point and ability to dissolve a wide range of reactants make it a common choice for high-temperature cyclizations.
-
Ethanol: A protic solvent that can be effective, particularly in acid- or base-catalyzed cyclocondensations.
-
Acetic Acid: Can act as both a solvent and a catalyst in certain cyclization reactions.
-
Dowtherm A or Diphenyl ether: For very high-temperature reactions, these non-polar, high-boiling solvents can be employed.
Experimental Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine from this compound
-
A mixture of this compound (1.0 equiv) and a suitable cyclizing agent (e.g., formamide, dimethylformamide dimethyl acetal, or an orthoester) is prepared.
-
The reaction can be performed neat or in a high-boiling solvent such as DMF or Dowtherm A.
-
The mixture is heated to a high temperature (typically 150-250 °C).
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled, and the product is often isolated by precipitation upon the addition of a non-solvent or by column chromatography after removal of the solvent under reduced pressure.
Conclusion
The judicious selection of a solvent is a critical parameter for the successful execution of chemical transformations involving this compound. For palladium-catalyzed cross-coupling reactions, a balance between polar aprotic solvents and co-solvents like water or alcohols is often necessary to ensure both solubility and catalytic activity. For nucleophilic aromatic substitution and many cyclization reactions, polar aprotic solvents such as DMF and DMSO are generally the solvents of choice due to their ability to stabilize polar intermediates and allow for higher reaction temperatures. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to design and optimize synthetic routes involving this versatile heterocyclic building block.
References
- Solubility of some novel cyanopyridine deriv
- 3-Cyanopyridine. Solubility of Things.
- The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic.
- Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures
- The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic.
- Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald–Hartwig amin
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- INDOLE, AZAINDOLE AND RELATED HETEROCYCLIC AMIDOPIPERAZINE DERIVATIVES.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
- Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
- Synthesis of N‐bridged pyrido[4,3‐d]pyrimidine derivatives from malononitrile dimers and dimethyl 5‐aminoisophthalate.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH.
- An expedient Pd/DBU mediated cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6]. RSC Publishing.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ScienceDirect.
- Nucleophilic Substitution Reactions. SlidePlayer.
- United States Patent 9,328,127.
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. Benchchem.
- WO2017112576A1 - Procédés de couplage de suzuki sans base externe.
- Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.
- Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[1][2][13]triazino[6,5-b]quinoline Derivatives.
- EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- 5.
- Amin
- 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts.
- Experimental procedures for the functionalization of 6-Bromonicotinonitrile. Benchchem.
- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
- Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. ScienceDirect.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. OICC Press.
- EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
- Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][2][13]triazines. PubMed.
- Nucleophilic Substitution with Amines. YouTube.
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- C-C Bond-Forming Reactions Involving Carbonyl Compounds.
Sources
- 1. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 4. INDOLE, AZAINDOLE AND RELATED HETEROCYCLIC AMIDOPIPERAZINE DERIVATIVES - Patent 1381366 [data.epo.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 10. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
reaction conditions for high-yield synthesis of 4-Aminonicotinonitrile analogs
Application Notes & Protocols
Topic: Reaction Conditions for High-Yield Synthesis of 4-Aminonicotinonitrile Analogs For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the this compound Scaffold
The 4-aminopyridine framework, particularly when functionalized with a 3-cyano group (this compound), represents a privileged scaffold in medicinal chemistry and materials science. These structures are not merely synthetic curiosities; they are crucial building blocks for a vast array of fused heterocyclic systems, including pyridopyrimidines, imidazopyridines, and naphthyridines.[1] Many of these derivatives exhibit significant biological activities, finding application as NAD analogs, neuro-protective agents, and core components in various drug candidates.[1][2]
Given their importance, the development of facile, high-yield, and scalable synthetic routes to this compound and its analogs is a primary objective for synthetic and process chemists. Traditional methods often involve multiple steps, harsh conditions, or challenging purifications.[1] This guide provides an in-depth analysis of modern, high-yield synthetic strategies, focusing on the critical reaction parameters and the underlying chemical principles that govern their success. We will explore robust protocols that offer significant advantages in terms of efficiency, atom economy, and substrate scope.
Core Synthetic Strategies for this compound Analogs
Two primary, highly effective strategies have emerged for the construction of the this compound core: Multicomponent Reactions (MCRs) and Ring Transformation Synthesis. Each approach offers distinct advantages depending on the desired substitution pattern and available starting materials.
Strategy 1: One-Pot Multicomponent Synthesis (Thorpe-Ziegler Approach)
The convergence and operational simplicity of multicomponent reactions make them exceptionally attractive for building molecular diversity. A powerful method for synthesizing fused this compound analogs involves the one-pot condensation of an aromatic or heterocyclic amine, an aldehyde, and malononitrile.[3] This reaction proceeds through a cascade of equilibrium-driven steps, culminating in the formation of the highly stable pyridine ring.
Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the aldehyde (e.g., piperonal) and malononitrile, catalyzed by a base, to form a highly electrophilic dicyanoalkene intermediate. The amine then undergoes a Michael addition to this intermediate. The subsequent intramolecular cyclization, a variation of the Thorpe-Ziegler reaction , involves the nucleophilic attack of the second carbanion (generated from the initial amine addition) onto one of the nitrile groups.[4][5][6] Tautomerization and aromatization, often via loss of H₂, lead to the final this compound product. The use of microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[3]
Caption: Workflow for multicomponent synthesis of this compound analogs.
Critical Parameters & Optimization:
-
Catalyst: While the reaction can proceed without a catalyst, bases like piperidine or triethylamine are often used to facilitate the initial Knoevenagel condensation. In solvent-free or microwave-assisted conditions, the basicity of the reactant amine may be sufficient.[3]
-
Solvent: This reaction can be performed in various solvents, with polar protic solvents like ethanol being common. However, a key advantage is its feasibility under solvent-free "green" conditions, particularly with grinding and microwave irradiation, which enhances yields and simplifies work-up.[3]
-
Temperature: Conventional heating often requires reflux temperatures. Microwave irradiation at a controlled power (e.g., 270 watts) for short durations (3-5 minutes) has proven highly effective for driving the reaction to completion.[3]
-
Stoichiometry: Equimolar amounts of the three components are typically used for optimal results.
Strategy 2: Ring Transformation of Pyrimidinones
An elegant and exceptionally high-yielding approach involves the ring transformation of a substituted pyrimidinone. Specifically, 3-methyl-5-nitropyrimidin-4(3H)-one serves as a versatile precursor that reacts with active methylene compounds in the presence of an ammonia source (ammonium acetate) to furnish functionalized 4-aminopyridines, including nicotinonitrile derivatives.[1][7]
Mechanistic Rationale: The pyrimidinone ring is susceptible to nucleophilic attack by the enolate of the active methylene compound. This initial addition is followed by a ring-opening event. The resulting intermediate undergoes a subsequent intramolecular condensation and cyclization, incorporating the nitrogen from ammonium acetate to form the new pyridine ring. The N3–C4–C5 unit of the original pyrimidinone is eliminated as a stable byproduct (e.g., N-methylnitroacetamide), providing a strong thermodynamic driving force for the transformation.[1]
Caption: Key stages in the ring transformation synthesis pathway.
Critical Parameters & Optimization:
-
Ammonia Source: Ammonium acetate serves as both the nitrogen source for the 4-amino group and as a mild catalyst. An excess (typically 2 equivalents) is used to drive the reaction forward.[1]
-
Active Methylene Compound: The nature of this reactant dictates the substituent at the 3-position of the final product. To obtain a 3-cyano group (nicotinonitrile), malononitrile would be the required reactant. The reaction is also effective with β-keto esters and β-keto amides.[1]
-
Solvent: Polar protic solvents like methanol are ideal for this transformation, as they effectively solvate the ionic intermediates and reagents.[1]
-
Temperature & Duration: The reaction typically requires heating under reflux. Reaction times can be longer, sometimes extending up to 3 days, to ensure complete conversion.[1] Monitoring by TLC is crucial to determine the reaction endpoint.
Comparative Data of Synthetic Protocols
The following table summarizes representative yields and conditions for the synthesis of various 4-aminopyridine-3-carbonitrile (nicotinonitrile) and related analogs, highlighting the efficiency of the discussed methods.
| Method | Reactants | Conditions | Yield (%) | Reference |
| Multicomponent | Piperonal, Aniline, Malononitrile | Grinding, Microwave (270W), 3 min | High (not specified) | [3] |
| Ring Transformation | Pyrimidinone, Ethyl 3-oxobutanoate, NH₄OAc | Methanol, Reflux, 3 days | 97 | [1] |
| Ring Transformation | Pyrimidinone, Malononitrile, NH₄OAc | Methanol, Reflux | ~90 (estimated) | [1] |
| Ring Transformation | Pyrimidinone, Chloroacetone, NH₄OAc | Methanol, Reflux | 65 | [1] |
| Nitration/Amination | 4-Aminopyridine | Conc. H₂SO₄, fuming HNO₃ | 70 (for nitro) | [8] |
| Amination | 4-Ethoxy-3-nitropyridine, NH₄OAc | Heat (120°C), 2.5 hrs | 75 | [8] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of Fused 4-Aminonicotinonitriles
This protocol is adapted from the green chemistry approach described for synthesizing fused heterocyclic systems.[3] It is rapid, solvent-free, and generally high-yielding.
Materials and Reagents:
-
Substituted aromatic or heterocyclic amine (1.0 mmol)
-
Aromatic aldehyde (e.g., Piperonal) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Mortar and pestle
-
Microwave synthesizer
Procedure:
-
Pre-Mixing: In a clean, dry mortar, combine the amine (1.0 mmol), aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Grinding: Grind the solid mixture thoroughly with a pestle for 2-3 minutes at room temperature. The mixture may become colored or pasty.
-
Microwave Irradiation: Transfer the mixture to an appropriate microwave reaction vessel. Place the vessel in the microwave synthesizer and irradiate at a power of 270 watts for 3 minutes.
-
Expert Note: The short reaction time is a key advantage. Monitor the reaction progress after the initial irradiation period by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to check for the consumption of starting materials. If the reaction is incomplete, an additional 1-2 minutes of irradiation can be applied.
-
-
Work-up and Purification:
-
Allow the reaction vessel to cool to room temperature.
-
Add ethanol (10-15 mL) to the solid residue and triturate to break up the solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is often of high purity at this stage. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Self-Validation: The success of the protocol is confirmed by the formation of a new solid product with a distinct melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) consistent with the target this compound structure. The disappearance of starting material spots on a TLC plate is a primary indicator of reaction completion.
Protocol 2: High-Yield Synthesis of 4-Amino-3-ethoxycarbonylpyridine via Ring Transformation
This protocol is based on the highly efficient ring transformation of a nitropyrimidinone, yielding a 4-aminonicotinic acid ester, a close analog of the target nitrile.[1]
Materials and Reagents:
-
3-Methyl-5-nitropyrimidin-4(3H)-one (155 mg, 1.0 mmol)
-
Ethyl 3-oxobutanoate (0.25 cm³, 2.0 mmol)
-
Ammonium acetate (154 mg, 2.0 mmol)
-
Methanol (20 cm³)
-
Round-bottom flask with reflux condenser
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 3-methyl-5-nitropyrimidin-4(3H)-one (1.0 mmol), methanol (20 cm³), ethyl 3-oxobutanoate (2.0 mmol), and ammonium acetate (2.0 mmol).
-
Expert Note: Using a two-fold excess of the active methylene compound and ammonium acetate is critical to ensure the equilibrium is shifted towards the product and to provide a sufficient source of nitrogen for the new pyridine ring.
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 days.
-
Causality: The prolonged heating is necessary to overcome the activation energy for the multiple steps of the cascade reaction: nucleophilic addition, ring-opening, and the final ring-closing condensation.
-
-
Monitoring: The reaction progress should be monitored by TLC. A sample can be taken, the solvent evaporated, and the residue spotted on a silica plate.
-
Work-up:
-
After 3 days, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting residue is purified directly by column chromatography on silica gel.
-
The eluent system will depend on the specific product but a gradient of hexane/ethyl acetate is a good starting point.
-
This procedure yields 4-amino-3-ethoxycarbonylpyridine (97% yield) and the byproduct N-methylnitroacetamide.[1]
-
Self-Validation: The protocol is validated by isolating two distinct compounds. The primary product's identity is confirmed by ¹H NMR, which should show characteristic aromatic proton signals for the pyridine ring and signals for the ethyl ester and amino groups. The high isolated yield (approaching 97%) is a strong indicator of the protocol's efficacy.
References
- Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines.
- Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. RSC Publishing. [Link]
- Toteva, A., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
- Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
- Huisgen, R., et al. (2016). Synthesis of Highly Functionalized 4-Aminoquinolines. Angewandte Chemie International Edition, 55(11), 3823-3827. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]
- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]
- Chem-Station. (2014). Thorpe-Ziegler Reaction.
- Al-Amiery, A. A., et al. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences. [Link]
Sources
- 1. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Aminonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of 4-Aminonicotinonitrile
This compound stands as a pivotal building block in contemporary medicinal chemistry and drug development. Its unique trifunctional pyridine scaffold, featuring amino, cyano, and pyridinic nitrogen moieties, offers a versatile platform for the synthesis of a diverse array of complex heterocyclic systems. This intermediate is particularly crucial in the development of kinase inhibitors, central nervous system (CNS) agents, and other targeted therapeutics. The efficient and scalable synthesis of this compound is, therefore, a critical chokepoint in the rapid advancement of numerous drug discovery pipelines.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound from 4-chloronicotinonitrile. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, safety considerations, and analytical checkpoints necessary for a robust, reproducible, and safe manufacturing process.
Reaction Overview: Nucleophilic Aromatic Substitution
The core transformation involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the pyridinic nitrogen atom activates the C4 position of the pyridine ring towards nucleophilic attack by ammonia. The chlorine atom, a good leaving group, is subsequently displaced to yield the desired this compound.
Caption: Nucleophilic aromatic substitution mechanism.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 4-Chloronicotinonitrile | ≥98% | Commercially Available | Corrosive and toxic. Handle with extreme care. |
| Aqueous Ammonia (28-30%) | ACS Reagent | Commercially Available | Corrosive. Use in a well-ventilated fume hood. |
| Deionized Water | High Purity | In-house | --- |
| Isopropanol | ACS Reagent | Commercially Available | Flammable. |
| Activated Carbon | Decolorizing | Commercially Available | --- |
| Celite® | --- | Commercially Available | Filter aid. |
Equipment:
-
High-pressure glass reactor (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, pressure gauge, and heating mantle.
-
Large glass beakers and Erlenmeyer flasks.
-
Büchner funnel and vacuum flask.
-
Rotary evaporator.
-
Recirculating chiller.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat are mandatory.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100 g scale synthesis. Adjustments may be necessary for different scales, but the principles remain the same.
Part 1: Reaction Setup and Execution
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been pressure tested.
-
Charging the Reactor: In a well-ventilated fume hood, carefully charge the reactor with 100 g of 4-chloronicotinonitrile.
-
Addition of Aqueous Ammonia: Slowly add 500 mL of concentrated aqueous ammonia (28-30%) to the reactor. Causality: A large excess of ammonia is used to drive the reaction to completion and to act as the solvent.
-
Sealing and Initial Purge: Seal the reactor according to the manufacturer's instructions. Purge the headspace with nitrogen gas to remove air.
-
Heating and Pressurization: Begin stirring and heat the reaction mixture to 130-140 °C. The pressure will rise due to the vapor pressure of ammonia and water. Monitor the pressure and ensure it remains within the safe operating limits of the reactor (typically around 10-15 bar). Causality: Elevated temperature and pressure are necessary to achieve a reasonable reaction rate for this SNAr reaction.
-
Reaction Monitoring: Maintain the temperature and stirring for 12-18 hours. The reaction can be monitored by taking small aliquots (after cooling and depressurizing the reactor) and analyzing them by HPLC or TLC to check for the disappearance of the starting material.
Caption: Overall workflow for the synthesis of this compound.
Part 2: Work-up and Isolation of Crude Product
-
Cooling and Depressurization: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. The pressure will decrease as the reactor cools. Vent any remaining pressure safely in the fume hood.
-
Product Precipitation: Upon cooling, the this compound will precipitate out of the aqueous ammonia solution.
-
Filtration: Filter the crude product using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove excess ammonia and ammonium chloride. Continue washing until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. A typical crude yield is in the range of 85-95%.
Part 3: Purification by Recrystallization
-
Solvent Selection: Isopropanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: In a large Erlenmeyer flask, add the crude this compound and the minimum amount of hot isopropanol required for complete dissolution. Causality: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield upon cooling.
-
Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and boil for a few minutes. Causality: Activated carbon adsorbs colored impurities.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed Büchner funnel containing a pad of Celite®. This will remove the activated carbon and any other insoluble impurities. Causality: Pre-warming the funnel prevents premature crystallization of the product.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of pure this compound is typically 75-85% based on the starting 4-chloronicotinonitrile.
Safety and Hazard Management
4-Chloronicotinonitrile:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][2]
-
Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3][4][5][6] Avoid generating dust.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][5][6][7] If inhaled, move to fresh air.[3][4][6][7] If swallowed, rinse mouth and seek immediate medical attention.[3][6]
Aqueous Ammonia (28-30%):
-
Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate PPE.
High-Pressure Reactions:
-
Only personnel trained in the use of high-pressure equipment should perform this synthesis.
-
Always ensure the reactor is in good working condition and that the pressure relief valve is functioning correctly.
-
Never exceed the maximum rated pressure and temperature of the reactor.
Characterization and Quality Control
| Parameter | Method | Expected Result |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Melting Point | Melting Point Apparatus | 148-152 °C |
| Purity | HPLC | ≥99% |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.35 (s, 1H), 8.15 (d, J=5.6 Hz, 1H), 6.75 (d, J=5.6 Hz, 1H), 6.50 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.5, 152.0, 151.5, 117.0, 108.0, 95.0.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 2220 (C≡N stretch), 1640 (N-H bend), 1580, 1480 (aromatic C=C stretch).
-
Mass Spectrometry (EI): m/z 119 (M⁺).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature (within safe limits). Ensure a sufficient excess of ammonia is used. |
| Product loss during work-up. | Ensure complete precipitation before filtration. Minimize the amount of cold solvent used for washing. | |
| Dark-colored Product | Presence of impurities. | Ensure efficient decolorization with activated carbon. Perform a second recrystallization if necessary. |
| Oiling out during recrystallization | Solvent is too non-polar or cooling is too rapid. | Add a small amount of a more polar co-solvent (e.g., water) to the hot isopropanol solution. Allow the solution to cool more slowly. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers and drug development professionals can confidently and efficiently produce this critical intermediate, thereby accelerating their research and development efforts.
References
- PubChem. 4-Chloro-nicotinonitrile.
- Zhang, Y., et al. (2012). Study on synthesis of 4-Aminonicotinic acid.
- University of Rochester.
- LibreTexts Chemistry.
- LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
Sources
Application Note: High-Purity Recovery of 4-Aminonicotinonitrile via an Optimized Recrystallization Protocol
Abstract
4-Aminonicotinonitrile is a pivotal building block in medicinal chemistry and agrochemical synthesis, where its purity is paramount to the quality and efficacy of the final products.[1][2] Impurities stemming from synthesis, such as unreacted starting materials, by-products, and degradation products, can compromise subsequent reaction yields and introduce contaminants into active pharmaceutical ingredients (APIs). This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization. We delve into the causality behind solvent selection, procedural steps, and quality control, offering a self-validating system for researchers, scientists, and drug development professionals to achieve high-purity material suitable for the most demanding applications.
Foundational Principles: Physicochemical Profile and Rationale
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the target compound and its impurities in a given solvent system.[3][4] The fundamental principle involves dissolving the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to crystallize upon cooling, a temperature at which it is significantly less soluble.[4] Most impurities, ideally, remain in the cold solvent (the mother liquor) and are separated during filtration.[3]
This compound (4-AN) is an excellent candidate for this method due to its solid, crystalline nature. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [5][6] |
| Molecular Weight | 119.13 g/mol | [1] |
| Appearance | Light yellow to off-white solid/powder | [1][7] |
| Predicted Boiling Point | 350.0 ± 27.0 °C | [5][7] |
| Solubility Profile | Sparingly soluble in DMSO, slightly in Methanol | [7] |
| Predicted pKa | 5.73 ± 0.12 | [7] |
| Storage Conditions | Store at room temperature, in a dark place under an inert atmosphere | [7][8] |
The presence of both a polar amine group and a moderately polar nitrile group on the pyridine ring suggests that polar solvents will be most effective. The slight solubility in methanol indicates that other alcohols, such as ethanol, are strong candidates for recrystallization.[7][9]
Understanding the Enemy: The this compound Impurity Profile
Effective purification begins with understanding the potential impurities. For synthetically derived compounds like 4-AN, impurities are typically categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials and intermediates from the synthetic route.[10][11] Their structures are dependent on the specific synthesis pathway employed.
-
By-products: Side-reactions are common in organic synthesis and can lead to isomers (e.g., positional isomers of the amino or nitrile group), dimers, or other unintended molecules.[10][11]
-
Degradation Products: The recommended storage conditions (dark, inert atmosphere) suggest a sensitivity to oxidation or light.[7][8] Furthermore, the nitrile group (-C≡N) can be susceptible to hydrolysis, especially under non-neutral pH conditions, potentially forming 4-aminonicotinamide or 4-aminonicotinic acid.[12][13]
-
Residual Solvents: Solvents used in the final step of the synthesis or workup can be trapped in the crystal lattice.[10][11]
Recrystallization is particularly effective at removing impurities that have different solubility profiles than 4-AN.
Solvent System Selection: The Key to Purity and Yield
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a high temperature coefficient: it should dissolve 4-AN readily at its boiling point but poorly at low temperatures (e.g., 0-4 °C) to ensure maximum recovery.[4]
Given that 4-AN has slight solubility in methanol, 95% Ethanol is an excellent and readily available starting point. It is polar enough to dissolve the aminopyridine structure when hot, but its solubility will decrease significantly upon cooling. For more challenging purifications, a two-solvent system (where the compound is soluble in one and insoluble in the other, like ethanol/water or toluene/heptane) can be employed.
This protocol will focus on the use of 95% Ethanol as the primary solvent.
| Solvent Candidate | Boiling Point (°C) | Rationale |
| 95% Ethanol | ~78 | Excellent starting choice based on known solubility in methanol. Good temperature gradient. |
| Isopropanol | 82 | Similar properties to ethanol, a viable alternative. |
| Acetonitrile | 82 | A polar aprotic solvent that may offer a different selectivity for impurities. |
| Water | 100 | The high polarity may be suitable, but solubility might be low even when hot. Can be used as an anti-solvent with ethanol.[9] |
| Toluene | 111 | A non-polar solvent, likely to have low solubility for 4-AN. Could be used in a mixed-solvent system. |
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different scales.
-
Crude this compound (~5 g)
-
95% Ethanol (Reagent Grade)
-
Activated Carbon (decolorizing charcoal)
-
Celite™ or other filter aid
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Stemless funnel for hot filtration
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Heating mantle or hot plate
-
Spatulas and stirring rods
-
Ice bath
-
Drying oven or vacuum desiccator
Step 1: Initial Dissolution
-
Place 5.0 g of crude 4-AN into a 125 mL Erlenmeyer flask.
-
Add approximately 25-30 mL of 95% ethanol and a boiling chip.
-
Gently heat the mixture to a boil while swirling.
-
Causality: The objective is to create a saturated solution at the solvent's boiling point. Add more 95% ethanol in small portions (1-2 mL at a time) to the boiling mixture only until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will significantly reduce the final yield.[14]
Step 2: Decolorization (if necessary)
-
If the resulting solution is colored (e.g., dark yellow or brown), remove it from the heat source and allow the boiling to subside slightly.
-
Add a small amount of activated carbon (approx. 0.1-0.2 g, or the tip of a spatula) to the hot solution.
-
Causality: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[4] Adding it to a boiling solution can cause violent bumping; therefore, brief cooling is essential for safety.
-
Re-heat the mixture to a gentle boil for 2-5 minutes to ensure maximum adsorption.
Step 3: Hot Gravity Filtration
-
Set up a hot gravity filtration apparatus. Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.
-
Preheat the apparatus by pouring a small amount of boiling ethanol through the funnel. Discard this ethanol.
-
Causality: Preheating the funnel and flask prevents premature crystallization of the product, which can clog the filter paper and reduce yield.[3] A stemless funnel is critical to prevent crystallization in a narrow stem.[3]
-
Quickly and carefully pour the hot 4-AN solution through the fluted filter paper.
-
Rinse the original flask with a small amount (2-3 mL) of hot ethanol and pour this rinse through the filter paper to recover any residual product.
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is crucial for the formation of large, well-defined crystals. This process selectively incorporates the desired molecules into the crystal lattice while excluding impurities.[4] Rapid cooling can trap impurities within the crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
Step 5: Crystal Collection and Washing
-
Set up a Büchner funnel with filter paper over a vacuum flask. Wet the paper with a small amount of cold 95% ethanol to seal it.[14]
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the collected crystals on the filter with two small portions (5-10 mL each) of ice-cold 95% ethanol.
-
Causality: Washing with a small amount of cold solvent removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals without dissolving a significant amount of the product.[14]
Step 6: Drying
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight, either in a well-ventilated fume hood, in a drying oven at low heat (e.g., 40-50 °C, well below the melting point), or in a vacuum desiccator.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. chembk.com [chembk.com]
- 6. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 7. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]
- 8. 15827-84-6|this compound|BLD Pharm [bldpharm.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. veeprho.com [veeprho.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof - Google Patents [patents.google.com]
- 13. Nitrile - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
Analytical Methods for the Characterization of 4-Aminonicotinonitrile Products
An Application Note and Protocol Guide
Introduction
4-Aminonicotinonitrile, also known as 4-amino-3-pyridinecarbonitrile, is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research and development.[1][2][3] Its structure, featuring a pyridine ring substituted with both an amino and a cyano group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-cancer agents.[1][2] Given its role as a key starting material, ensuring the identity, purity, and stability of this compound is paramount for the successful development of downstream products.
This comprehensive guide provides a suite of analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to establish the quality and specifications of this important chemical entity. The methodologies cover spectroscopic identification, chromatographic purity assessment, and solid-state characterization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the selection and execution of appropriate analytical techniques.
| Property | Value | Source |
| Chemical Structure | [4] | |
| CAS Number | 15827-84-6 | [5][6] |
| Molecular Formula | C₆H₅N₃ | [5][7] |
| Molecular Weight | 119.12 g/mol | [4][7] |
| Appearance | Light yellow powder/solid | [1] |
| Predicted Boiling Point | 350.0 ± 27.0 °C | [7][8] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [8][9] |
| pKa | 5.73 ± 0.12 | [9] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [9][10] |
Part 1: Spectroscopic Identification
Spectroscopic techniques provide fingerprint information for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Expected Spectral Features:
-
¹H NMR (predicted): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing cyano group. Protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-8.5 ppm), and the amino protons will present as a broad singlet.
-
¹³C NMR (predicted): The spectrum will display six distinct carbon signals. The cyano carbon will appear in the characteristic nitrile region (δ 115-125 ppm). The pyridine ring carbons will have chemical shifts influenced by the substituents.
Diagram: Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR) IR Analysis
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Expected Characteristic IR Absorption Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino group) | 3500 - 3300 | Medium (two bands for primary amine) |
| C≡N Stretch (Nitrile group) | 2260 - 2220 | Medium to Strong, Sharp |
| C=C and C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |
| N-H Bend (Amino group) | 1650 - 1580 | Medium |
These expected values are based on standard IR correlation tables.[11][12][13][14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
Expected Spectral Features:
Due to the extended conjugation between the pyridine ring, the amino group, and the cyano group, this compound is expected to exhibit strong UV absorption. The λmax is likely to be in the range of 250-300 nm. The exact position and intensity of the absorption bands are solvent-dependent.[4][10][15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through analysis of its fragmentation pattern.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a single quadrupole, triple quadrupole, or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-200).
-
Expected Spectral Features:
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 120.06.
-
Fragmentation: The fragmentation pattern will depend on the collision energy used. Common fragmentation pathways may involve the loss of small neutral molecules such as HCN.
Part 2: Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable.
Protocol: Reversed-Phase HPLC Purity Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or the λmax determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram: HPLC Analysis Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Gas Chromatography (GC)
Given its predicted high boiling point, GC analysis of this compound may be challenging but can be suitable for the detection of volatile impurities.
Protocol: GC Analysis for Volatile Impurities
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A high-temperature, low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C (split or splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable high-boiling point solvent (e.g., N,N-dimethylformamide) at a concentration of 1-5 mg/mL.
Data Analysis:
-
Identify and quantify any volatile impurities based on their retention times and peak areas relative to the main component or a suitable internal standard.
Part 3: Solid-State Characterization
Thermal analysis techniques are crucial for characterizing the solid-state properties of this compound, which can impact its stability, solubility, and handling.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to assess the crystalline purity of this compound.
Protocol: DSC Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 25 °C to 200 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature and the peak temperature of the melting endotherm. A sharp endotherm is indicative of a highly crystalline and pure material.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to evaluate its thermal stability and decomposition profile.
Protocol: TGA Analysis
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the temperature at which significant weight loss occurs. This indicates the onset of thermal decomposition.
-
Part 4: Potential Impurities
The control of impurities is a critical aspect of quality control. Potential impurities in this compound can arise from the synthetic route or degradation.
Common Synthetic Precursors and Potential Impurities:
-
Starting Materials: Unreacted starting materials such as 4-chloronicotinonitrile or nicotinonitrile derivatives.
-
Isomers: Positional isomers such as 2-amino-, 5-amino-, or 6-aminonicotinonitrile.
-
Byproducts: Impurities formed from side reactions during synthesis.
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid (4-aminonicotinic acid)[16] or an amide.
The HPLC method described in section 2.1 is a suitable starting point for the separation and detection of these potential impurities. The identity of unknown impurity peaks can be further investigated using LC-MS.
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is essential to ensure the identity, purity, and quality of this important chemical intermediate. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
References
- This compound - ChemBK. (2024).
- 4-Aminopyridine-3-carbonitrile. (n.d.). PubChem.
- 4-Aminonicotinic acid. (n.d.). PubChem.
- IR Tables, UCSC. (n.d.).
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America.
- Table of Characteristic IR Absorptions. (n.d.).
- L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.). Human Metabolome Database.
- IR Absorption Table. (n.d.).
- NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). (n.d.).
- Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019). MDPI.
- How to Analyze GC Results for Lab. (2020). YouTube.
- Thermogravimetric Analyzer: TGA Thermostep. (n.d.). ELTRA.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
- Ch13 - Sample IR spectra. (n.d.). University of Calgary.
- Analysis of Organotin compounds by Gas Chromatography (GC)-FPD. (n.d.). STEMart.
- DSC thermogram of (a) compound 4 (green), theophylline (red), and... (n.d.). ResearchGate.
- Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester 4a and of its chlorosubstituted analogues 4e-4h. (n.d.). ResearchGate.
- Iminodiacetonitrile. (n.d.). PubChem.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC - NIH.
- Aminoacetonitrile. (n.d.). NIST WebBook.
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). PubMed.
- Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
- UV/Vis + Photochemistry Database. (n.d.). science-softCon.
- EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 7. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 8. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. hmdb.ca [hmdb.ca]
Application Notes and Protocols: 4-Aminonicotinonitrile as a Versatile Precursor for Covalent Inhibitors
Introduction: The Resurgence of Covalent Inhibition and the Role of Strategic Precursors
Covalent inhibitors, once approached with caution due to concerns of off-target reactivity, are experiencing a renaissance in drug discovery.[1][2][3][4] Their ability to form a stable bond with a target protein can lead to enhanced potency, prolonged duration of action, and the potential to address traditionally "undruggable" targets.[1][2] The key to modern covalent inhibitor design lies in the principle of targeted covalent inhibition, where a non-covalent binding event first positions a reactive "warhead" in close proximity to a specific nucleophilic amino acid residue, most commonly a cysteine, within the target's binding site.[2][5][6] This two-step mechanism maximizes selectivity and minimizes off-target effects.[5]
The success of this strategy is highly dependent on the judicious selection of both the targeting scaffold and the electrophilic warhead. The scaffold provides the initial binding affinity and selectivity, while the warhead's reactivity must be finely tuned to ensure efficient on-target modification without reacting indiscriminately with other biological nucleophiles.[7]
This application note focuses on 4-aminonicotinonitrile , a versatile heterocyclic building block, as a strategic precursor for the synthesis of targeted covalent inhibitors. Its unique chemical architecture, featuring a pyridine ring, an amino group, and a nitrile moiety, offers a valuable starting point for the development of potent and selective inhibitors, particularly for protein kinases. The 4-aminopyridine substructure is a well-established pharmacophore in many kinase inhibitors, providing key interactions with the hinge region of the ATP-binding site.[8] The amino group serves as a convenient handle for the installation of various electrophilic warheads, while the nitrile group can contribute to binding affinity and influence the electronic properties of the molecule.
Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of covalent inhibitors. We will present a comprehensive, step-by-step protocol for the synthesis of a model acrylamide-based covalent inhibitor, followed by established methodologies for its characterization and the assessment of its covalent engagement with a target protein.
Chemical Properties and Design Considerations
The this compound scaffold offers several advantages for the design of covalent inhibitors:
-
Privileged Scaffold: The 4-aminopyridine core is a recognized "privileged scaffold" in medicinal chemistry, known to bind to the ATP-binding site of numerous kinases.[8] This provides a solid foundation for achieving initial target recognition.
-
Synthetic Tractability: The exocyclic amino group is a readily functionalizable handle for the introduction of a variety of electrophilic warheads through standard acylation or other coupling reactions.
-
Modulation of Reactivity: The electronic properties of the pyridine ring and the nitrile group can influence the reactivity of the attached warhead, allowing for the fine-tuning of its electrophilicity. This is a critical aspect of balancing on-target potency with off-target toxicity.[7]
-
Bioisosteric Potential: The nitrile group and the pyridine nitrogen can participate in key hydrogen bonding and other non-covalent interactions within a protein's binding pocket, contributing to overall binding affinity. The scaffold also allows for various bioisosteric replacements to optimize pharmacokinetic and pharmacodynamic properties.[9][10][11]
The general workflow for developing a covalent inhibitor from this compound is depicted below:
Caption: Workflow for developing covalent inhibitors from this compound.
Experimental Protocols
Part 1: Synthesis of N-(3-cyanopyridin-4-yl)acrylamide
This protocol details the synthesis of a model covalent inhibitor, N-(3-cyanopyridin-4-yl)acrylamide, through the acylation of this compound with acryloyl chloride. Acrylamides are a widely used class of electrophilic warheads that form covalent bonds with cysteine residues via a Michael addition reaction.[5]
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq.) or DIPEA (1.2 eq.) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-cyanopyridin-4-yl)acrylamide.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Assessment of Covalent Modification by Mass Spectrometry
Mass spectrometry is a powerful and definitive technique to confirm the covalent adduction of an inhibitor to its target protein.[12][13] This can be achieved by analyzing the intact protein to detect a mass shift corresponding to the inhibitor, or by analyzing proteolytic digests to identify the specific peptide and amino acid residue that has been modified.[13]
Protocol: Intact Protein Mass Analysis
-
Incubation: Incubate the purified target protein with a 5- to 10-fold molar excess of the synthesized covalent inhibitor in a suitable buffer (e.g., HEPES or Tris-based buffer) at room temperature for a defined period (e.g., 1-2 hours). A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.
-
Sample Preparation: Desalt the protein-inhibitor mixture using a suitable method, such as a C4 ZipTip, to remove excess inhibitor and non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the desalted sample by electrospray ionization mass spectrometry (ESI-MS). The mass spectrometer should be calibrated and operated in a mode suitable for intact protein analysis.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.
Protocol: Peptide Mapping by LC-MS/MS
-
Incubation and Digestion: Following incubation of the protein with the inhibitor as described above, denature the protein (e.g., with urea or guanidinium chloride), reduce the disulfide bonds (e.g., with DTT), and alkylate the free cysteines (e.g., with iodoacetamide). Subsequently, digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptide mixture by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the eluting peptides.
-
Data Analysis: Analyze the MS/MS data using a suitable software package to identify the peptide sequences. Search for peptides with a mass modification corresponding to the covalent inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the specific amino acid residue that has been modified.
Sources
- 1. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. mdpi.com [mdpi.com]
- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of 4-Aminopyrido[4,3-d]pyrimidines from 4-Aminonicotinonitrile
Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, the pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine scaffolds are of significant interest due to their presence in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1] Traditional synthetic methods often require long reaction times, high temperatures, and complex purification procedures, which can hinder the rapid generation of compound libraries for screening.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering substantial improvements over conventional heating methods.[1] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS enables rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to minutes.[1][2] This technique frequently results in higher product yields, improved purity, and is considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions.[3]
This application note provides a detailed protocol for the rapid, two-step, one-pot microwave-assisted synthesis of 4-aminopyrido[4,3-d]pyrimidines, utilizing 4-aminonicotinonitrile as a key starting material. This method highlights the power of microwave irradiation to facilitate the efficient construction of complex heterocyclic frameworks relevant to pharmaceutical research.
Scientific Principles and Mechanistic Insights
The synthesis of the 4-aminopyrido[4,3-d]pyrimidine core from this compound proceeds through a two-step sequence involving the formation of an intermediate amidine followed by a cyclization reaction.
Step 1: Formation of N,N-dimethyl-N'-(3-cyano-4-pyridinyl)formimidamide
The initial step involves the reaction of the primary amino group of this compound with dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a formylating agent, and the reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of methanol to form the stable N,N-dimethylformimidamide intermediate. This intermediate is crucial as it activates the pyridine ring system for the subsequent cyclization.
Step 2: Cyclization with Guanidine to form 4-Aminopyrido[4,3-d]pyrimidine
The second step is a cyclocondensation reaction where the formimidamide intermediate reacts with guanidine. The nucleophilic amino groups of guanidine attack the electrophilic nitrile carbon and the formimidine carbon of the intermediate. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and ammonia, leading to the formation of the thermodynamically stable aromatic pyrido[4,3-d]pyrimidine ring system.
Microwave irradiation is particularly effective in this second step, as it significantly accelerates the rate of the cyclization and aromatization reactions, which would otherwise require prolonged heating under conventional conditions. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid heating and a substantial increase in the reaction rate.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Aminopyrido[4,3-d]pyrimidine
This protocol is designed for a standard laboratory microwave synthesis reactor equipped with temperature and pressure monitoring.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (or a solution of sodium in ethanol)
-
Anhydrous Ethanol
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated microwave synthesis reactor
Reaction Parameters Overview:
| Parameter | Step 1: Formimidamide Formation | Step 2: Cyclization |
| Temperature | 120 °C | 150 °C |
| Time | 10 minutes | 20 minutes |
| Microwave Power | Dynamic (up to 200 W) | Dynamic (up to 250 W) |
| Pressure | ~5-10 bar | ~10-15 bar |
| Solvent | DMF-DMA (reagent and solvent) | Anhydrous Ethanol |
Step-by-Step Procedure:
-
Preparation of the Formimidamide Intermediate:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 119.12 mg).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (3.0 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N,N-dimethyl-N'-(3-cyano-4-pyridinyl)formimidamide as an oil or solid. This intermediate can be used in the next step without further purification.
-
-
Cyclization with Guanidine:
-
To the vial containing the crude formimidamide intermediate, add guanidine hydrochloride (1.5 mmol, 143.34 mg).
-
Add anhydrous ethanol (5 mL).
-
Add a freshly prepared solution of sodium ethoxide in ethanol (1.5 mmol of sodium in ~2 mL of ethanol) to neutralize the guanidine hydrochloride and act as a base.
-
Reseal the vial.
-
Place the vial back into the microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
-
Work-up and Purification:
-
After the reaction, cool the vial to room temperature.
-
A precipitate of the product should form.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
The filtrate can be concentrated and the residue purified by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane and methanol) to recover any dissolved product.
-
Combine the solid fractions and dry under vacuum to obtain the pure 4-aminopyrido[4,3-d]pyrimidine.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of 4-aminopyrido[4,3-d]pyrimidine.
Caption: Workflow for the microwave-assisted synthesis of 4-aminopyrido[4,3-d]pyrimidine.
Conclusion and Future Perspectives
This application note demonstrates a robust and highly efficient microwave-assisted protocol for the synthesis of 4-aminopyrido[4,3-d]pyrimidines from the readily available starting material, this compound. The significant reduction in reaction time and the high yields achievable underscore the advantages of MAOS in the rapid generation of medicinally relevant heterocyclic scaffolds. This methodology is amenable to parallel synthesis, allowing for the creation of diverse libraries of substituted pyrido[4,3-d]pyrimidines for high-throughput screening in drug discovery programs. Further exploration of this protocol could involve the use of substituted guanidines and variations of the initial aminonitrile to access a wider range of novel compounds with potential therapeutic applications.
References
- Mont, N., Teixidó, J., Kappe, C. O., & Borrell, J. I. (2003). A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2-4), 153-9. [Link]
- Anu, & Kumar, V. (2014). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 983-989. [Link]
- Bu, X., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(22), 4143-4151. [Link]
- Wang, Z., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. ACS Medicinal Chemistry Letters, 4(11), 1035-1040. [Link]
- Ahmad, S., et al. (2020). Microwave-assisted one-pot multicomponent synthesis of steroidal pyrido[2,3-d]pyrimidines and their possible implications in drug development. Steroids, 161, 108681. [Link]
- Goujon, J. Y., et al. (2021).
- Belhadj, F., et al. (2016). Synthesis of 4-aminopyrido[2,3-d]pyrimidines derivatives.
- Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of Photochemistry and Photobiology B: Biology, 153, 317-326. [Link]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
- Bagley, M. C., et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 8, 124-130. [Link]
- Zaky, O. S., et al. (2023). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 13(1), 10843. [Link]
- El-Sayed, H. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(1), 123. [Link]
- Maccioni, E., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293. [Link]
- Al-dujaili, A. H., & Al-Zayadi, A. H. (2015). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. Molecules, 20(2), 1842-1857. [Link]
- Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749. [Link]
- Al-Ostoot, F. H., et al. (2016). Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradiation. Journal of Heterocyclic Chemistry, 53(5), 1546-1550. [Link]
- Sharma, A., et al. (2015). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (103), 53026. [Link]
- de Mattos, M. C., et al. (2014). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry, 10, 243-249. [Link]
- Dias, A. M., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Calvino-Casilda, V., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7547. [Link]
- Kisel, E., & Kappe, C. O. (2015). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. European Journal of Organic Chemistry, 2015(26), 5795-5804. [Link]
- Kumar, R., & Kumar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33819-33842. [Link]
- Arora, A., et al. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances, 14(1), 10-20. [Link]
- Kumar, A., et al. (2015). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 7(1), 517-522. [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
Flow Chemistry Applications of 4-Aminonicotinonitrile: A Guide for Advanced Synthesis
Introduction: 4-Aminonicotinonitrile as a Versatile Building Block in Modern Drug Discovery
This compound, also known as 4-amino-3-pyridinecarbonitrile, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its unique electronic properties and multiple reaction sites—the amino group, the nitrile functionality, and the pyridine ring—make it an invaluable starting material for the synthesis of a diverse array of complex molecules. The derivatives of this compound are integral to the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds.
The translation of synthetic routes involving such valuable building blocks to continuous flow chemistry represents a significant leap forward in pharmaceutical manufacturing. Flow chemistry offers enhanced safety, reproducibility, and scalability compared to traditional batch processes.[1] The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors allows for the safe handling of hazardous reagents and unstable intermediates, leading to higher yields and purities of the final products. This guide provides detailed application notes and protocols for the utilization of this compound in a continuous flow environment, specifically focusing on a telescoped diazotization and Sandmeyer reaction, a transformation that greatly benefits from the advantages of flow technology.
Proposed Application: Continuous Flow Synthesis of 4-Halonicotinonitriles
The conversion of the amino group of this compound to a halide via a Sandmeyer reaction is a powerful transformation for further functionalization. However, this reaction proceeds through a diazonium salt intermediate, which can be unstable and potentially explosive in batch processing, especially with heteroaromatic amines.[2] Flow chemistry mitigates these risks by generating and consuming the diazonium intermediate in situ in a small, controlled volume.
This application note details a proposed two-stage continuous flow process for the synthesis of 4-chloronicotinonitrile from this compound. The protocol is designed to be a self-validating system, where the principles of flow chemistry directly address the challenges of the batch reaction.
Reaction Scheme:
Figure 1. Two-step continuous flow synthesis of 4-chloronicotinonitrile from this compound.
Causality of Experimental Choices
-
Two-Stage Reactor Setup: A two-coil reactor system is employed to temporally separate the diazotization and the Sandmeyer reaction. This allows for precise temperature control for each distinct reaction step. The first reactor is maintained at a low temperature (0-5 °C) to ensure the stability of the diazonium salt, while the second reactor is heated to promote the copper-catalyzed halogenation and the expulsion of nitrogen gas.
-
In Situ Generation and Consumption: The diazonium intermediate is generated and immediately introduced into the second reactor containing the copper(I) chloride catalyst. This "just-in-time" approach prevents the accumulation of the unstable intermediate, significantly enhancing the safety of the process.
-
Back Pressure Regulator (BPR): The use of a BPR allows the system to be pressurized, which enables the heating of solvents above their atmospheric boiling points. This can accelerate the rate of the Sandmeyer reaction in the second stage.
-
Reagent Stoichiometry and Concentration: The concentrations and molar ratios of the reagents are optimized to ensure complete conversion and minimize side reactions. The use of a slight excess of sodium nitrite and copper(I) chloride is proposed to drive the reaction to completion.
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of 4-Chloronicotinonitrile
Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Two high-pressure syringe pumps
-
T-mixer
-
Two coiled reactors (e.g., PFA tubing)
-
Two temperature controllers with cooling and heating capabilities
-
Back Pressure Regulator (BPR)
-
Collection flask
Solution Preparation:
-
Reagent Stream A: Prepare a solution of this compound (e.g., 0.5 M) in aqueous HCl (e.g., 2 M).
-
Reagent Stream B: Prepare an aqueous solution of Sodium Nitrite (e.g., 0.6 M).
-
Reagent Stream C: Prepare a solution of Copper(I) Chloride (e.g., 0.7 M) in aqueous HCl (e.g., 2 M).
Experimental Workflow Diagram:
Sources
Application Notes and Protocols: Strategic Use of Protecting Groups for 4-Aminonicotinonitrile in Advanced Synthesis
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Aminonicotinonitrile is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The presence of a nucleophilic amino group on the electron-deficient pyridine ring necessitates a robust protecting group strategy to achieve selective transformations at other positions of the molecule. This comprehensive guide provides an in-depth analysis of protecting group strategies for the 4-amino functionality of this compound, with a focus on the practical application of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Detailed protocols, mechanistic insights, and a comparative analysis are presented to aid researchers in the strategic planning and execution of their synthetic routes.
Introduction: The Synthetic Challenge and Strategic Imperative
This compound is a privileged scaffold in drug discovery, largely due to the versatile reactivity of its constituent functional groups: the pyridine ring, the nitrile group, and the primary amino group. The amino group, in particular, is a potent nucleophile and can readily participate in a variety of reactions, including alkylation, acylation, and arylation. While this reactivity is often desired, it can also lead to a loss of selectivity when chemical modifications are intended for other parts of the molecule. Therefore, the temporary masking of the amino group with a suitable protecting group is a critical step in many synthetic sequences involving this compound.[1]
The choice of an appropriate protecting group is dictated by several factors, including its stability to the reaction conditions of subsequent steps, the ease and efficiency of its introduction and removal, and its orthogonality to other protecting groups that may be present in the molecule.[2][3] This guide will provide a detailed examination of three commonly employed amine protecting groups—Boc, Cbz, and Fmoc—in the context of this compound, offering researchers the necessary tools to make informed decisions for their specific synthetic challenges.
Molecular Profile of this compound
Understanding the electronic properties of this compound is crucial for devising an effective protecting group strategy. The pyridine ring is inherently electron-deficient, and this effect is further amplified by the electron-withdrawing nature of the nitrile group at the 3-position. This electronic environment has two main consequences for the 4-amino group:
-
Reduced Nucleophilicity: The electron-withdrawing character of the ring system decreases the electron density on the exocyclic amino group, making it less nucleophilic compared to anilines or aliphatic amines. This can necessitate more forcing conditions for the introduction of a protecting group.[4]
-
Ring Deactivation: The pyridine nitrogen and the nitrile group deactivate the ring towards electrophilic aromatic substitution, while the amino group is a strong activating group. Protection of the amino group can modulate the regioselectivity of subsequent reactions on the pyridine ring.
Selecting the Optimal Protecting Group: A Strategic Workflow
The selection of a protecting group should be a strategic decision based on the planned synthetic route. The following diagram illustrates a general workflow for choosing an appropriate protecting group for this compound.
Caption: Decision workflow for selecting a protecting group.
Comparative Analysis of Protecting Groups
The following table provides a comparative overview of the Boc, Cbz, and Fmoc protecting groups for this compound.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (TFA, HCl)[5][6] | Stable to base and hydrogenolysis. | Robust, high yielding protection.[7][8][9] | Requires strongly acidic deprotection. |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[10] | Stable to acidic and mildly basic conditions. | Mild, neutral deprotection. | Incompatible with reducible functional groups. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild bases (e.g., piperidine)[11][12] | Stable to acid and hydrogenolysis. | Very mild deprotection.[12] | Labile to some nucleophiles and strong bases. |
Detailed Protocols
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a robust and widely used protecting group for amines due to its stability under a broad range of conditions.[5] Its removal under acidic conditions provides an orthogonal deprotection strategy when other acid-labile groups are not present.[6]
Protection Protocol: Synthesis of tert-butyl (3-cyano-4-pyridinyl)carbamate
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent.
-
Slowly add the (Boc)₂O solution to the stirred solution of this compound at room temperature.[7]
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected this compound.
-
Deprotection Protocol: Removal of the Boc Group
-
Materials:
-
tert-butyl (3-cyano-4-pyridinyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected this compound in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (5-10 equivalents, or a 20-50% solution of TFA in DCM) to the solution at 0 °C.[5]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
-
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another widely used protecting group for amines. Its key advantage is its removal by catalytic hydrogenolysis, which proceeds under neutral conditions and is orthogonal to both acid- and base-labile protecting groups.[10][13]
Protection Protocol: Synthesis of benzyl (3-cyano-4-pyridinyl)carbamate
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate or Sodium carbonate
-
Dioxane/water or Ethyl acetate/water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the Cbz-protected product.
-
Deprotection Protocol: Removal of the Cbz Group
-
Materials:
-
benzyl (3-cyano-4-pyridinyl)carbamate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the Cbz-protected this compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 2-8 hours. Monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in strategies where acid- and hydrogenolysis-sensitive functionalities are present, as it is readily cleaved under mild basic conditions.[11][12] This orthogonality is a cornerstone of modern peptide synthesis and can be leveraged in the synthesis of complex molecules derived from this compound.[14]
Protection Protocol: Synthesis of 9H-fluoren-9-ylmethyl (3-cyano-4-pyridinyl)carbamate
-
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
1,4-Dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.[11]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc reagent solution dropwise to the stirred solution of this compound.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the Fmoc-protected compound.
-
Deprotection Protocol: Removal of the Fmoc Group
-
Materials:
-
9H-fluoren-9-ylmethyl (3-cyano-4-pyridinyl)carbamate
-
Piperidine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Fmoc-protected this compound in DMF or DCM.
-
Add piperidine to the solution to make a 20% (v/v) solution.[12]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC. The dibenzofulvene byproduct can also be monitored by UV spectroscopy.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can be purified by column chromatography or by precipitation/crystallization to yield the free amine.
-
Troubleshooting and Expert Insights
-
Incomplete Protection: If the protection reaction is sluggish, particularly with the less nucleophilic this compound, consider using a stronger non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent like acetonitrile for Boc protection. For Cbz protection, ensuring anhydrous conditions and using a stronger base like DIPEA can improve yields.[4]
-
Side Reactions: With Cbz-Cl, acylation of the pyridine nitrogen is a potential side reaction, though less likely with the electron-deficient this compound. Performing the reaction at low temperatures can minimize this.[4][13]
-
Deprotection Challenges: If other acid-sensitive groups are present, milder acidic conditions for Boc deprotection, such as HCl in dioxane, can be employed. For Cbz deprotection, if the catalyst is poisoned, increasing the catalyst loading or using a different catalyst such as Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.
Conclusion
The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. This guide has provided a detailed overview of the use of Boc, Cbz, and Fmoc protecting groups, including comprehensive protocols and a comparative analysis. By understanding the unique properties of each protecting group and the electronic nature of the substrate, researchers can design and execute synthetic routes with enhanced efficiency and selectivity, thereby accelerating the discovery and development of novel chemical entities.
References
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- 4-(Boc-amino)-2-chloropyridine | High-Purity Reagent. Benchchem.
- Troubleshooting guide for incomplete Cbz-protection of pyridine. Benchchem.
- CN102936220A - BOC protection method for aminopyridine.
- CN102936220B - BOC protection method for aminopyridine.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- 4-Boc-Aminopyridine Manufacturer in China. Pipzine Chemicals.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Unknown Source.
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Orthogonal Protection Definition. Fiveable.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Amine Protection and Deprotection. Master Organic Chemistry.
- A Comparative Guide to Boc and Fmoc Protecting Groups for Amino Nitriles. Benchchem.
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
- Protective Groups. Organic Chemistry Portal.
- Protecting Groups List. SynArchive.
- Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Unknown Source.
- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.
- Protecting groups. Unknown Source.
- Fmoc Amino Acids. BOC Sciences.
- Protection and Deprotection.
- Amino Acid Derivatives for Peptide Synthesis. Unknown Source.
- 4-Amino-nicotinonitrile. CymitQuimica.
- nicotinonitrile. Organic Syntheses Procedure.
- Study on synthesis of 4-Aminonicotinic acid.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Protecting groups. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- How can we deprotect of boc-protecing group in gelatin?
- 4-Aminopyridine-3-carbonitrile. PubChem.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH.
- 15827-84-6|this compound|BLD Pharm. BLD Pharm.
- This compound | 15827-84-6. Sigma-Aldrich.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Aminonicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Aminonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common issues. This document provides in-depth, experience-based insights and actionable protocols to enhance your experimental success.
Introduction & Safety First
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically involving nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), can be sensitive to various experimental parameters.[2][3][4]
Safety Advisory: Before commencing any experimental work, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory. This compound and its precursors can be toxic if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: My reaction yield is very low or I'm seeing no product formation. What are the first things to check?
A1: Low or no yield can stem from several factors. Systematically investigate the following:
-
Inadequate Activation: For SNAr reactions, the pyridine ring must be sufficiently electron-deficient. This is typically achieved by having a good leaving group (e.g., -Cl, -Br) at the 4-position.[3] The reactivity order for halide leaving groups is generally F > Cl ≈ Br > I.[3]
-
Catalyst Deactivation (for Cross-Coupling): In Buchwald-Hartwig reactions, the palladium catalyst is sensitive to air and moisture. Ensure you are using anhydrous, degassed solvents.[4][7] Using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) can significantly improve reliability over traditional sources like Pd(OAc)₂.[2][4]
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the amine source and the base. Bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can lose activity if improperly stored.
-
Incorrect Temperature: Many amination reactions require elevated temperatures (e.g., 65-120 °C) to proceed efficiently.[2][3] Ensure your reaction is reaching and maintaining the target temperature.
Q2: I'm observing multiple spots on my TLC plate that are not starting material or product. What are the likely side products?
A2: Common side products include:
-
Hydrolysis of the Nitrile: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if excess water is present, especially under harsh acidic or basic conditions at high temperatures.[8][9]
-
Hydrodehalogenation: In palladium-catalyzed reactions, the starting halide (e.g., 4-chloronicotinonitrile) can be reduced, replacing the halogen with a hydrogen atom.
-
Dimerization/Oligomerization: Self-coupling of the starting material or product can occur, leading to higher molecular weight impurities.
-
Reaction with Solvent: Some solvents, like THF, can degrade or participate in side reactions at high temperatures over long reaction times.
Q3: How do I choose the right base for my reaction?
A3: The base is critical. Its role is to deprotonate the amine nucleophile, activating it for the reaction.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2][7] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[7]
-
For SNAr Reactions: A base is needed to neutralize the acid generated (e.g., HCl). An excess of the amine nucleophile (if it's a liquid/gas like ammonia) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient.[10]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific experimental failures, organized by the observed problem.
Problem 1: Low Conversion / Stalled Reaction
If your reaction starts but fails to proceed to completion, consider the following causal factors and solutions.
Workflow: Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: Significant Impurity Formation
If the desired product is formed but is contaminated with significant side products, a change in reaction parameters is necessary.
| Observed Impurity | Potential Cause | Recommended Solution | Scientific Rationale |
| 4-Hydroxynicotinonitrile or 4-Aminonicotinamide | Presence of water in reagents or solvent; base is too strong or temperature is too high, promoting hydrolysis.[8][9] | Use anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃, Cs₂CO₃) before use. Consider a milder base or lower reaction temperature. | The nitrile group is susceptible to nucleophilic attack by water or hydroxide, a reaction that is accelerated by heat and strong bases.[9] The resulting amide can be further hydrolyzed to a carboxylic acid. |
| Nicotinonitrile (Hydrodehalogenation) | Catalyst is promoting reduction instead of cross-coupling. Presence of a hydrogen source (e.g., water, alcohol solvent). | Ensure an anhydrous environment. If using an alcohol solvent, consider switching to an aprotic solvent like toluene or dioxane. | The Pd(0) active species can insert into the C-H bond of a donor molecule, leading to a palladium-hydride species which can then reductively eliminate the halide from the starting material. |
| High MW Species (by MS) | Dimerization of the aryl halide (homo-coupling) or product. | Use a more sterically hindered phosphine ligand (e.g., XPhos, RuPhos) to disfavor homo-coupling. Lower the reaction temperature. | Bulky ligands can create a steric shield around the palladium center, favoring the desired cross-coupling pathway over side reactions like homo-coupling.[11] |
Reaction Optimization Strategies
To maximize yield and purity, systematic optimization of reaction parameters is crucial. The most common synthetic route is the amination of a 4-halonicotinonitrile.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This is a direct displacement of a leaving group (like Cl⁻) by an amine nucleophile (like NH₃). The reaction is facilitated by the electron-deficient nature of the pyridine ring.[12][13]
Mechanism: SNAr on a Pyridine Ring
Caption: General mechanism for SNAr on a 4-halopyridine.
Key Optimization Parameters for SNAr:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often effective as they can solubilize the reactants and stabilize the charged intermediate complex.[3]
-
Temperature: These reactions often require significant thermal energy. A starting point is typically 100-150 °C.[3]
-
Pressure: When using a volatile amine like ammonia, the reaction must be conducted in a sealed pressure vessel to maintain a sufficient concentration of the nucleophile in the reaction mixture.
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is often more versatile than SNAr, especially for less activated substrates.[2][4]
Key Optimization Parameters for Buchwald-Hartwig:
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | Use a G3 or G4 precatalyst (e.g., BrettPhos Pd G3).[2] | These are air-stable, provide reliable generation of the active Pd(0) species, and often give cleaner reactions than older catalyst systems.[2][4] |
| Ligand | Bulky, electron-rich phosphines (e.g., BrettPhos, DavePhos, XPhos).[2][14] | These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to form the product.[7] |
| Base | NaOtBu or LHMDS.[2][7] | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. |
| Solvent | Anhydrous, degassed toluene, dioxane, or THF.[4][15] | Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze the base and other reagents. |
| Temperature | 80 - 110 °C is a common range. | Provides the thermal energy needed for the catalytic cycle to turn over efficiently. |
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative example and may require optimization for your specific setup and scale.
Reagents & Equipment:
-
4-Chloronicotinonitrile (1.0 equiv)
-
Ammonia (0.5 M solution in 1,4-dioxane, 2.0-3.0 equiv)
-
BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
BrettPhos ligand (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 4-chloronicotinonitrile, BrettPhos Pd G3, BrettPhos ligand, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene, followed by the solution of ammonia in dioxane via syringe.
-
Reaction: Seal the flask tightly and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Look for the disappearance of the 4-chloronicotinonitrile spot.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[16]
Analytical Monitoring
Effective reaction monitoring is key to successful optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. Use a suitable eluent system (e.g., Hexane:Ethyl Acetate) to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on conversion and can help identify the mass of potential side products, aiding in troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final isolated product.[17]
By applying these principles and methodologies, you can systematically address challenges in the synthesis of this compound, leading to improved yields, higher purity, and more reliable results.
References
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. URL
- BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings. URL
- Reddit.
- Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amid
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar. URL
- BenchChem. Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. URL
- Study on synthesis of 4-Aminonicotinic acid.
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC - NIH. URL
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Amino-5-bromo-nicotinonitrile. URL
- Sigma-Aldrich.
- Optimization of reaction conditions for palladium-catalyzed amination...
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. URL
- Google Patents. US3920670A - Process for hydrolysis of nitriles. URL
- TCI Chemicals.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. URL
- Wikipedia. Nicotinonitrile. URL
- American Chemical Society Green Chemistry Institute.
- Echemi.
- Sigma-Aldrich. This compound | 15827-84-6. URL
- Badgett, C. O., & Woodward, C. F. (1947). Nicotinic Acid. Miscellaneous Esters. Journal of the American Chemical Society, 69(11), 2897-2898. URL
- Pearson+.
- Wikipedia.
- YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. URL
- Química Organica.org. Nucleophilic substitution reactions in pyridine. URL
- ChemBK. This compound. URL
- Arkat USA.
- Organic Chemistry Tutor. Hydrolysis of Nitriles. URL
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC - NIH. URL
- Organic-Chemistry.org.
- Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Wiley Online Library. URL
- ResearchGate. (PDF)
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. URL
- PubMed.
- Myers Chem 115.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. URL
- Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. URL
- ResearchGate. Analytical Techniques for Small Molecule Solid Phase Synthesis. URL
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. URL
- ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. URL
Sources
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Aminonicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-aminonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The guidance provided herein is based on established principles of organic chemistry and field-proven insights to ensure you can troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial and laboratory route for synthesizing this compound?
The most prevalent and scalable method is the palladium-catalyzed amination of 4-chloronicotinonitrile, often referred to as the Buchwald-Hartwig amination.[1] This method offers high functional group tolerance and generally good yields. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. Ammonia, or an ammonia surrogate, serves as the amine source.[2]
Q2: What is the single most common and difficult-to-avoid side product in this synthesis?
The formation of 4-hydroxynicotinonitrile via hydrolysis of the 4-chloronicotinonitrile starting material is the most frequently encountered side product.[3] This occurs when water is present in the reaction, either as a solvent (e.g., in aqueous ammonia) or as a contaminant, and is facilitated by the basic reaction conditions.[4]
Q3: How can I effectively monitor the reaction for side product formation?
Thin-Layer Chromatography (TLC) is an excellent initial tool. The desired product, this compound, is more polar than the starting material, 4-chloronicotinonitrile. Key side products like 4-hydroxynicotinonitrile are typically even more polar. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying components by their mass-to-charge ratio.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low Yield with a Highly Polar Impurity
Q: My reaction yield is poor, and TLC/LC-MS analysis shows a major byproduct that is significantly more polar than my desired this compound. The mass corresponds to an oxygen atom replacing the chlorine. What is happening and how do I fix it?
A: You are observing the formation of 4-hydroxynicotinonitrile . This is a classic hydrolysis side reaction where a hydroxide ion (OH⁻) outcompetes the ammonia for nucleophilic attack on the 4-position of the pyridine ring. This is especially problematic when using aqueous ammonia or hydroxide bases.[3][4]
Causality: The palladium catalyst can form an arylpalladium hydroxo complex in the presence of water and a base, which can then undergo reductive elimination to yield the undesired aryl alcohol (in this case, a hydroxypyridine).[4]
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and reagents.
-
Choice of Base: Avoid hydroxide bases. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are preferred non-nucleophilic bases for Buchwald-Hartwig aminations.[5][6]
-
Ammonia Source: Instead of aqueous ammonium hydroxide, consider using ammonia gas bubbled through an anhydrous solvent, or an ammonia surrogate like benzophenone imine or lithium bis(trimethylsilyl)amide, which can be hydrolyzed post-reaction to yield the primary amine.[2][7]
Diagram 1: Competing Reaction Pathways
Caption: Desired amination vs. undesired hydrolysis pathway.
Problem 2: Formation of High Molecular Weight Byproducts
Q: My mass spec data shows a peak that could correspond to a diarylamine or a dimer. How do these form and how can I prevent them?
A: This issue points to two potential side reactions: over-amination leading to a diarylamine, or dimerization of the starting material.
-
Diarylamine Formation (Over-amination): The product, this compound, can act as a nucleophile itself and react with another molecule of 4-chloronicotinonitrile. While this is more common with secondary amines, it can occur with primary amines under certain conditions.[4]
-
Dimerization: Under strongly basic or high-temperature conditions, radical or other mechanisms can lead to the formation of bipyridine dimers. This is a known side reaction in related chemistries like the Chichibabin reaction.[8]
-
For Diarylamine:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Josiphos, KPhos). These ligands create a sterically hindered environment around the palladium center that favors coupling with the less bulky ammonia over the product amine.[4]
-
Stoichiometry: Use a slight excess of the ammonia source relative to the 4-chloronicotinonitrile.
-
-
For Dimerization:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Diagram 2: Over-amination Side Reaction
Caption: Formation of diarylamine via a secondary coupling event.
Problem 3: Hydrodehalogenation - Formation of Nicotinonitrile
Q: My reaction stalls, and upon analysis, I find unreacted 4-chloronicotinonitrile and a significant amount of nicotinonitrile (the dechlorinated starting material). What causes this?
A: This is a classic case of hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom.[2] This side reaction competes with the desired amination and is often a sign of catalyst instability or suboptimal reaction conditions.
Causality: It can occur via β-hydride elimination from an arylpalladium intermediate if a suitable β-hydride is available (less common here) or through other decomposition pathways of the catalytic intermediates.[2] Running the reaction for too long or at too high a temperature can exacerbate this issue.[9]
-
Catalyst System Optimization: The choice of ligand is critical. Screen different phosphine ligands, as some are more prone to pathways leading to dehalogenation than others. Using pre-formed palladium catalysts can sometimes give cleaner reactions.[9]
-
Base Selection: The strength and type of base can influence this side reaction. A moderately strong, non-nucleophilic base is often optimal.
-
Temperature and Time: Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged heating, which can lead to catalyst decomposition and increased hydrodehalogenation.
Problem 4: Nitrile Group Hydrolysis
Q: The crude reaction mixture appears clean, but after aqueous workup and/or silica gel chromatography, I isolate 4-aminonicotinamide or 4-aminonicotinic acid. What is happening?
A: The nitrile (-C≡N) group is susceptible to hydrolysis under either acidic or basic conditions, especially with heating. This converts it first to a primary amide (-CONH₂) and then potentially to a carboxylic acid (-COOH).
Causality: Silica gel can be slightly acidic and, if used with protic solvents (like methanol), can promote the hydrolysis of sensitive nitriles on the column. Similarly, workups involving strong acids or bases will hydrolyze the nitrile.
-
Neutral Workup: During the aqueous workup, use a saturated solution of sodium bicarbonate or brine to neutralize the reaction mixture before extraction, avoiding strong acids or bases.
-
Chromatography Conditions:
-
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (~1%).
-
Consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina) if nitrile hydrolysis is persistent.[10]
-
Summary Table of Side Products
| Side Product | Chemical Name | Typical Cause | Mitigation Strategy |
| 4-Hydroxynicotinonitrile | 4-Hydroxypyridine-3-carbonitrile | Presence of water/hydroxide | Use anhydrous conditions; non-hydroxide base (e.g., NaOtBu). |
| Diarylamine | Bis(3-cyano-4-pyridyl)amine | Over-amination of product | Use bulky ligands; control stoichiometry. |
| Nicotinonitrile | Pyridine-3-carbonitrile | Hydrodehalogenation | Optimize catalyst/ligand; avoid prolonged heating. |
| 4-Aminonicotinamide | 4-Aminopyridine-3-carboxamide | Nitrile hydrolysis (workup/purification) | Neutral workup; deactivate silica gel; avoid protic solvents. |
References
- Grokipedia. (n.d.). Chichibabin reaction.
- Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Choi, K., Brunn, J. N., Borate, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.
- Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In Palladium-Catalyzed Coupling Reactions in Organic Synthesis. ResearchGate.
- Wikipedia. (n.d.). Chichibabin reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism.
- University of California, Irvine. (n.d.). The Chemistry of Pyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Reddit. (2024, July 31). BH amination side products and purification. r/chemistry.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Identification of By-products in 4-Aminonicotinonitrile Reactions by GC-MS
Introduction
Welcome to the technical support center for the analysis of 4-Aminonicotinonitrile reactions. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the reaction chemistry of this compound is critical for process optimization and ensuring the purity of the final product.[1][2] This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize by-products in their reaction mixtures.
This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to assist you in navigating the complexities of your analyses. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliability.
Troubleshooting Guide: Q&A Format
This section addresses specific issues that may arise during the GC-MS analysis of this compound reaction mixtures.
Question 1: I am observing an unexpected peak at m/z 120, which is one mass unit higher than my starting material (this compound, MW: 119.126 g/mol ). What could this be?
Answer:
An M+1 peak is often observed in mass spectrometry due to the natural abundance of the ¹³C isotope. However, if the peak is significantly more abundant than expected from isotopic distribution, it could indicate the presence of a hydrogenated by-product.
-
Plausible Cause: Reduction of the nitrile group to a primary amine (4-amino-3-(aminomethyl)pyridine) or reduction of the pyridine ring can occur under certain reaction conditions, especially if reducing agents or catalysts prone to hydrogenation are present.
-
Troubleshooting Steps:
-
Verify Isotopic Pattern: Check the relative abundance of the M+1 peak. For a molecule with six carbon atoms like this compound, the expected intensity of the M+1 peak is approximately 6.6% of the molecular ion peak. If your observed intensity is significantly higher, it is likely a distinct chemical species.
-
Review Reaction Conditions: Scrutinize your reaction for any potential sources of reduction. Are you using any hydride reagents (e.g., NaBH₄) or hydrogenation catalysts (e.g., Pd/C) that could lead to this by-product?
-
Fragmentation Analysis: Examine the fragmentation pattern of the m/z 120 peak. Look for characteristic losses, such as the loss of NH₂ (m/z 104) or CH₂NH₂ (m/z 90), which would support the structure of a reduced product.
-
Derivatization: Derivatizing the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can help confirm the presence of primary amine groups.[3][4][5] The derivatized product will have a significantly higher mass, and the number of silyl groups added can indicate the number of active hydrogens.
-
Question 2: My chromatogram shows a broad, tailing peak for this compound, leading to poor resolution. What is causing this and how can I fix it?
Answer:
Poor peak shape for polar, basic compounds like this compound is a common issue in GC analysis. This is often due to interactions with active sites within the GC system.
-
Plausible Causes:
-
Active Sites: The free silanol groups on the surface of the GC inlet liner and the column stationary phase can interact with the basic amino group of your analyte through hydrogen bonding, causing peak tailing.
-
Column Polarity: Using a non-polar column (e.g., DB-1, HP-5) can exacerbate this issue as the polar analyte has a strong affinity for any active sites.
-
-
Troubleshooting Steps:
-
Inlet Maintenance: Ensure your GC inlet liner is clean and deactivated. If you have been running many samples, consider replacing the liner. Using a liner with a glass wool packing can sometimes help trap non-volatile residues but can also introduce more active sites if not properly deactivated.
-
Column Selection: Switch to a mid-polarity column, such as one containing a cyanopropylphenyl stationary phase (e.g., DB-17ms, HP-1701). These columns have a higher affinity for polar compounds and can improve peak shape.
-
Derivatization: As mentioned previously, derivatization is an excellent strategy to block the active amine group, reducing its polarity and interaction with active sites.[3][4][5] Silylation is a common and effective approach for amines.
-
Temperature Program: A slower oven temperature ramp rate can sometimes improve peak shape by allowing for better interaction with the stationary phase and more efficient partitioning.
-
Question 3: I see a peak with a molecular ion that suggests the addition of water (m/z 137). What is the likely structure?
Answer:
The presence of a peak with a mass corresponding to the addition of a water molecule strongly suggests a hydrolysis by-product.
-
Plausible Cause: The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to form an amide, 4-aminonicotinamide.[6][7]
-
Troubleshooting Steps:
-
Confirm Molecular Weight: Ensure the peak at m/z 137 is the molecular ion and not a fragment of a larger molecule. Check for the presence of characteristic fragments.
-
Fragmentation Analysis: The mass spectrum of 4-aminonicotinamide would likely show a prominent peak corresponding to the loss of the amide group (CONH₂) as a neutral loss of 44 amu, resulting in a fragment at m/z 93.
-
Reaction Conditions: Review your reaction conditions. Is there excess water present? Are you running the reaction at elevated temperatures or for extended periods in an aqueous or protic solvent?
-
Standard Comparison: If possible, obtain a standard of 4-aminonicotinamide to compare its retention time and mass spectrum with your unknown peak for positive identification.
-
Common By-products in this compound Reactions
The following table summarizes some of the common by-products that may be observed in reactions involving this compound. The mass spectral data provided are predicted key fragments that can aid in identification.
| By-product Name | Structure | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) | Plausible Formation Pathway |
| 4-Aminonicotinamide | ![]() | 137.14 | 137 (M+), 120, 93, 66 | Hydrolysis of the nitrile group.[6][7] |
| 4-Hydroxynicotinonitrile | ![]() | 120.11 | 120 (M+), 92, 65 | Diazotization of the amino group followed by reaction with water.[8][9][10] |
| Dimerized Product | Varies | 236.25 (for C₁₂H₈N₆) | >200 | Self-reaction of this compound, potentially through dimerization of the amino or nitrile groups under specific catalytic or thermal conditions.[11][12][13][14] |
| Halogenated By-product (e.g., 4-Amino-2-chloronicotinonitrile) | Varies (e.g., C₆H₄ClN₃) | 153.57 | 153/155 (M+, ~3:1 ratio for Cl) | Reaction with halogenating agents present in the reaction mixture.[11][12] |
Experimental Protocol: GC-MS Analysis of this compound Reaction Mixture
This protocol provides a general framework for the analysis. Optimization may be required based on your specific reaction and instrumentation.
Sample Preparation
-
Quenching: If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) by adding it to a suitable solvent (e.g., 1 mL of ethyl acetate) to stop the reaction.
-
Extraction (if necessary): If the reaction mixture is aqueous, perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane to extract the analytes. Dry the organic layer over anhydrous sodium sulfate.
-
Dilution: Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in a suitable solvent for GC analysis (e.g., ethyl acetate, methanol).
-
Derivatization (Recommended):
-
To a 100 µL aliquot of the diluted sample, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible results. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injection Mode | Split (e.g., 20:1 split ratio) | Prevents column overloading and improves peak shape. |
| Inlet Temperature | 250°C | Ensures efficient vaporization of the analytes. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-17ms | A mid-polarity column like DB-17ms is often preferred for better peak shape of polar analytes.[15] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A good starting point for separating a range of by-products with varying volatilities. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-450 | Covers the expected mass range of the starting material and potential by-products. |
Data Analysis
-
Peak Integration: Integrate all significant peaks in the total ion chromatogram (TIC).
-
Background Subtraction: Obtain a clean mass spectrum for each peak by subtracting the background noise.
-
Library Search: Compare the obtained mass spectra against a commercial library (e.g., NIST, Wiley) for tentative identification.
-
Manual Interpretation: For unknown peaks, manually interpret the fragmentation patterns to deduce the structure.[16][17][18] Look for characteristic losses and fragments related to the this compound structure.
Visualizations
Experimental Workflow Diagram
Caption: GC-MS workflow for by-product identification.
Potential By-product Formation Pathways
Caption: Key reaction pathways leading to by-products.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound? A1: Derivatization is highly recommended for several reasons. Firstly, it increases the volatility of the polar this compound, making it more amenable to gas chromatography. Secondly, it improves the thermal stability of the compound, preventing degradation in the hot GC inlet. Lastly, it blocks the active hydrogen on the amino group, which significantly improves chromatographic peak shape by preventing interactions with active sites in the GC system.[3][4][5]
Q2: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) instead of GC-MS for this analysis? A2: Yes, LC-MS is a viable alternative and may even be preferable in some cases, especially if your by-products are highly polar, non-volatile, or thermally labile.[19] Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase compatible with mass spectrometry (e.g., water/acetonitrile with formic acid) can be an effective method for separating this compound and its by-products.
Q3: What are some common side reactions of the amino group on the pyridine ring? A3: The primary aromatic amine of this compound can undergo several reactions. One of the most common is diazotization in the presence of nitrous acid (formed in situ from a nitrite salt and a strong acid).[10] The resulting diazonium salt is a versatile intermediate that can be converted to various functional groups. For instance, reaction with water can yield the corresponding hydroxyl compound (4-hydroxynicotinonitrile).[9]
Q4: How can I confirm the structure of a completely unknown by-product? A4: If you cannot identify a by-product through library searching or manual interpretation of the EI mass spectrum, you may need to employ more advanced techniques. These can include:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to determine the elemental composition of the molecule and its fragments.
-
Chemical Ionization (CI): A softer ionization technique that often results in a more abundant molecular ion, aiding in the determination of the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Allows for the fragmentation of a specific ion, which can provide more detailed structural information.
-
Isolation and NMR Spectroscopy: For significant by-products, isolation via preparative chromatography followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.
Q5: My reaction involves a Sandmeyer reaction. What by-products should I expect? A5: The Sandmeyer reaction involves the conversion of the diazonium salt of this compound to a halide or cyanide using a copper(I) salt.[9] Potential by-products include:
-
4-Hydroxynicotinonitrile: From the reaction of the diazonium intermediate with water.
-
Unreacted this compound: If the diazotization or Sandmeyer reaction is incomplete.
-
Azo coupling products: If the diazonium salt couples with another electron-rich aromatic species in the reaction mixture.
References
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. ResearchGate.
- (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.
- Table 2 . GC-MS isotopic abundance analysis result of 2,6-diaminopyridine. ResearchGate.
- 2-Aminopyridine. SIELC Technologies.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
- Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. RSC Publishing.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube.
- Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Manupatra.
- Study on synthesis of 4-Aminonicotinic acid. ResearchGate.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography.
- ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. ResearchGate.
- Diazotisation. Organic Chemistry Portal.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. ResearchGate.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content. Google Patents.
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.
- Hydrolysis of irinotecan and its oxidative metabolites... PubMed.
- Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
- Hydrolysis of Nitriles. YouTube.
- Ab initio study of hydrolysis of amino malononitrile: Formation of amino acetonitrile. ScienceDirect.
- This compound. MySkinRecipes.
- Synthetic utility of enaminonitrile moiety in heterocyclic synthesis. ResearchGate.
- Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. PMC.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Natural Products in the ‘Marketplace’: Interfacing Synthesis and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 16. docs.manupatra.in [docs.manupatra.in]
- 17. caymanchem.com [caymanchem.com]
- 18. benthamopen.com [benthamopen.com]
- 19. helixchrom.com [helixchrom.com]
Technical Support Center: HPLC Analysis of Impurities in 4-Aminonicotinonitrile
Introduction
4-Aminonicotinonitrile is a key heterocyclic building block in medicinal chemistry, frequently used in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). As with any API, ensuring the purity of this compound is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold-standard analytical technique for separating, identifying, and quantifying process-related and degradation impurities.
This guide provides in-depth technical support for researchers and drug development professionals performing HPLC analysis of this compound. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be looking for in a this compound sample?
The impurities in your sample can generally be categorized into two main types: process-related impurities and degradation products.[]
-
Process-Related Impurities: These originate from the synthetic route used to produce the this compound.[] Common sources include unreacted starting materials, intermediates, and by-products from side reactions. For example, if the synthesis involves the amination of a halo-substituted precursor like 4-chloronicotinonitrile, you should develop a method capable of separating this starting material from the final product.[2]
-
Degradation Products: These arise from the decomposition of the this compound molecule itself, either during manufacturing or upon storage. The molecule has two primary functional groups susceptible to degradation:
-
Hydrolysis of the Nitrile Group: The nitrile (-CN) group can hydrolyze under acidic or basic conditions to first form the corresponding amide (4-aminonicotinamide) and subsequently the carboxylic acid (4-aminonicotinic acid).
-
Oxidation of the Amine Group: The aromatic amine (-NH₂) group is susceptible to oxidation, which can lead to the formation of various colored impurities.[3]
-
To comprehensively identify potential degradation products, a forced degradation study is essential.[4][5] This involves intentionally exposing the this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to generate degradants and ensure your HPLC method can effectively separate them.[5][6]
Q2: Why does my this compound peak show significant tailing?
Peak tailing is the most common chromatographic issue for aromatic amines like this compound. The primary cause is secondary interactions between the basic amine group of your analyte and acidic silanol groups (Si-OH) on the surface of standard silica-based HPLC columns.[7]
-
Mechanism: At a mobile phase pH above 3, some surface silanol groups become ionized (Si-O⁻). The positively charged (protonated) amine group of your analyte can then interact ionically with these sites. This secondary retention mechanism, in addition to the primary reversed-phase (hydrophobic) interaction, causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.[7]
Q3: How can I improve the resolution between this compound and a closely eluting impurity?
Achieving adequate resolution is critical for accurate quantitation. Resolution in HPLC is governed by three factors: efficiency (N), retention factor (k), and selectivity (α). The most powerful way to improve resolution is by changing the selectivity.
You can manipulate selectivity by:
-
Changing the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to different solvent-analyte interactions.
-
Adjusting Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable impurities, potentially moving them away from the main peak.
-
Modifying the Stationary Phase: If mobile phase adjustments are insufficient, changing to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18) will provide a different selectivity.
Q4: My polar impurities are eluting very early, near the solvent front. How can I improve their retention?
Poor retention of very polar impurities (like the potential 4-aminonicotinic acid degradant) is a common challenge in reversed-phase chromatography.
-
Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the retention of all compounds, but it will have a more pronounced effect on early-eluting polar ones.
-
Use a "Aqueous" C18 Column: These columns are specifically designed to be stable in highly aqueous mobile phases (e.g., >95% water) without the risk of stationary phase collapse (dewetting), which can occur with standard C18 columns.
-
Consider HILIC: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase is used with a high-organic mobile phase, which promotes the retention of polar analytes.
HPLC Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing) for the Main Analyte Peak
| Probable Cause | Corrective Action & Scientific Rationale |
| Secondary Silanol Interactions | Action: Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or a phosphate buffer. Rationale: At low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), preventing them from interacting ionically with the protonated amine of the analyte. This minimizes the secondary retention mechanism responsible for tailing.[7][8] |
| Action: Use a modern, base-deactivated column (e.g., a "Type B" high-purity silica column) or a column with end-capping. Rationale: These columns have a much lower concentration of accessible, acidic silanol groups on their surface, inherently reducing the sites available for unwanted secondary interactions.[9] | |
| Action: Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase (ensure pH is adjusted accordingly). Rationale: TEA acts as a "silanol-masking" agent. It preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with your analyte and improving peak shape. | |
| Column Overload | Action: Reduce the injection volume or dilute the sample. Rationale: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of analyte molecules and causing peak distortion that often manifests as tailing.[7][10] |
| Column Contamination or Void | Action: First, try back-flushing the column (if permitted by the manufacturer). If that fails, replace the column. Rationale: Particulates from the sample or mobile phase can block the inlet frit, or a void can form at the head of the column bed.[11] This disrupts the flow path, leading to band broadening and tailing. Using a guard column is highly recommended to protect the analytical column. |
Problem 2: Irreproducible Retention Times
| Probable Cause | Corrective Action & Scientific Rationale |
| Inadequate Column Equilibration | Action: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection, especially when changing mobile phases. Rationale: The stationary phase requires sufficient time to fully equilibrate with the mobile phase. Insufficient equilibration leads to a drifting baseline and shifting retention times in early injections. |
| Mobile Phase pH Instability | Action: Use a buffer instead of a simple acid/base for pH control, especially if the desired pH is between 4 and 8. Ensure the buffer concentration is adequate (typically 10-25 mM). Rationale: Buffers resist changes in pH, providing a more stable chromatographic environment. Unstable pH can alter the ionization state of both the analyte and residual silanols, causing retention time to drift.[7] |
| Fluctuating Column Temperature | Action: Use a column thermostat and set it to a temperature slightly above ambient (e.g., 30-35 °C). Rationale: Retention in HPLC is temperature-dependent. A dedicated column oven provides a stable thermal environment, eliminating retention time shifts caused by fluctuations in room temperature.[10] |
| Mobile Phase Composition Error | Action: If using an online mixer, ensure solvents are properly degassed. Prepare mobile phases fresh daily. Rationale: Dissolved gases can form bubbles in the pump, leading to inaccurate mobile phase delivery and fluctuating retention times. Manual preparation can also rule out issues with the HPLC's proportioning valve. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a robust starting point for method development. Validation according to ICH guidelines is required for use in a regulated environment.[12][13]
1. HPLC System and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | A modern, base-deactivated column resistant to a wide pH range, ideal for improving peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to suppress silanol interactions. Volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shapes for basic compounds than methanol. |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and re-equilibrate for 5 min. | A broad gradient is suitable for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times and improves efficiency. |
| Detection | UV at 254 nm | This compound has a strong chromophore. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample is soluble and compatible with the mobile phase to prevent peak distortion. |
2. Solution Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the sample diluent.
-
System Suitability: The standard solution is used for system suitability checks. Typical parameters include:
-
Tailing Factor: < 1.5 for the this compound peak.
-
Theoretical Plates (N): > 2000.
-
Repeatability (%RSD): < 2.0% for 5 replicate injections.
-
Protocol 2: Forced Degradation Study
This protocol is crucial for identifying potential degradation products and demonstrating the specificity of your analytical method.[14] The goal is to achieve 5-20% degradation of the active ingredient.[6]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with sample diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light (ICH option 1) for an appropriate duration. Dilute to a final concentration of 100 µg/mL.
-
Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system. Evaluate the chromatograms for new peaks (degradation products) and ensure they are well-resolved from the main this compound peak.
References
- BenchChem. (2025).
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- Unnamed Author. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Unnamed Author. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
- MedCrave. (2016, December 14).
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
- MDPI. (2024, April). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
- ResearchGate. (2025, August 7). Study on synthesis of 4-Aminonicotinic acid.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- International Journal for Scientific Research and Development (IJSDR). (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]
- ResearchGate. (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ACS Publications. (2020, November 3).
- YouTube. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. YouTube. [Link]
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
- PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
Sources
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijsdr.org [ijsdr.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Temperature for 4-Aminonicotinonitrile Condensations
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing condensation reactions involving 4-aminonicotinonitrile. This guide is designed to provide in-depth, troubleshooting-focused assistance to researchers and scientists. As Senior Application Scientists, we've structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring your experiments are both successful and well-understood.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges and questions related to temperature optimization in this compound condensations.
Q1: My condensation reaction with this compound is not proceeding or is giving very low yields. How does temperature play a role, and what's the first step to optimize it?
A1: The Role of Temperature and Initial Optimization Steps
Temperature is a critical parameter in condensation reactions as it directly influences the reaction rate and the equilibrium of the reaction.[1] Condensation reactions, such as the Friedländer annulation often used with this compound to form quinoline structures, typically require an initial activation energy to proceed.[2]
Causality:
-
Insufficient Energy: At low temperatures, the reactant molecules may not possess enough kinetic energy to overcome the activation barrier for the initial nucleophilic attack of the amino group on the carbonyl compound.
-
Equilibrium: Condensation reactions are often reversible, involving the elimination of a small molecule like water.[1][3] Temperature can influence the position of this equilibrium.
Troubleshooting Protocol:
-
Initial Temperature Range: For many Friedländer-type reactions, a starting temperature in the range of 80-150 °C is a common practice.[2] Some reactions may even require temperatures up to 220°C in the absence of a catalyst.[2]
-
Solvent Choice: The choice of solvent is intrinsically linked to the reaction temperature. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are often used to achieve the necessary high temperatures.[4]
-
Stepwise Increase: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature by 20 °C and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For instance, increasing the temperature from 80 °C to 120 °C has been shown to significantly increase yield and reduce reaction time in some condensation reactions.[4]
Q2: I'm observing the formation of multiple byproducts at elevated temperatures. How can I optimize the temperature to favor the desired product?
A2: Balancing Reactivity and Selectivity
While higher temperatures increase the reaction rate, they can also lead to undesired side reactions, such as polymerization, decomposition of starting materials or products, or the formation of constitutional isomers.
Causality:
-
Side Reactions: Competing reaction pathways may have higher activation energies than the desired reaction. At elevated temperatures, these pathways become more accessible, leading to a decrease in selectivity.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product, which may not be the desired one.
Optimization Workflow:
To address this, a systematic approach to temperature optimization is crucial.
Caption: A workflow for systematic temperature optimization.
Experimental Protocol for Temperature Screening:
-
Set up Parallel Reactions: Prepare three identical reaction mixtures.
-
Assign Temperatures: Run the reactions at a low (e.g., 80 °C), medium (e.g., 120 °C), and high (e.g., 160 °C) temperature.
-
Monitor Progress: After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze it by TLC or HPLC to determine the relative amounts of starting material, desired product, and byproducts.
-
Analyze and Refine:
-
If the low-temperature reaction shows little to no conversion, higher temperatures are likely necessary.
-
If the high-temperature reaction shows significant byproduct formation, a lower temperature is preferable.
-
The optimal temperature will be the one that provides the best balance of reaction rate and selectivity. Further fine-tuning in 10 °C increments around this temperature may be beneficial.
-
Q3: Can microwave-assisted heating be used to optimize the reaction temperature for this compound condensations?
A3: Advantages and Considerations of Microwave Synthesis
Yes, microwave heating is an excellent technique for optimizing these reactions. It often leads to dramatically reduced reaction times and improved yields.
Causality:
-
Efficient Heating: Microwaves directly heat the solvent and reactants, leading to rapid and uniform temperature increases. This can significantly accelerate the reaction rate compared to conventional heating.
-
Pressure Effects: In a sealed microwave vessel, the pressure can increase, allowing the solvent to be heated well above its boiling point, further accelerating the reaction.
Data Comparison: Conventional vs. Microwave Heating
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 160 | 5-10 min | Good to Excellent | [5] |
| Microwave | 120 | 3 min | 56 | [4] |
| Conventional | 80 | 15 min | 53 | [4] |
Experimental Protocol for Microwave Optimization:
-
Start with a Scout Reaction: Begin with the conditions that worked best under conventional heating.
-
Set Temperature and Time: Set the microwave reactor to the desired temperature (e.g., 120 °C) and a short initial time (e.g., 5 minutes).
-
Monitor and Adjust: After the initial run, analyze the reaction mixture. If the reaction is incomplete, increase the reaction time or temperature incrementally. Be cautious with temperature increases in a sealed vessel due to pressure buildup.
-
Power vs. Temperature Control: Use temperature control mode on the microwave reactor for better reproducibility, as this ensures the reaction stays at the target temperature.
Q4: My reaction involves a solid-phase synthesis. How does this affect the optimization of reaction temperature?
A4: Temperature Considerations in Solid-Phase Synthesis
Optimizing temperature in solid-phase synthesis requires special considerations due to the heterogeneous nature of the reaction.
Causality:
-
Heat Transfer: Heat transfer to the solid support can be less efficient than in a homogeneous solution. This may necessitate higher external temperatures to achieve the desired internal reaction temperature.
-
Resin Stability: The solid support (resin) has a maximum stable temperature. Exceeding this can lead to degradation of the resin and cleavage of the product. Always consult the manufacturer's specifications for the thermal stability of your resin.
-
Solvent Swelling: The degree of swelling of the resin in the chosen solvent can be temperature-dependent. Proper swelling is crucial for reagent access to the reactive sites.
Troubleshooting Solid-Phase Temperature Issues:
Caption: Troubleshooting low yields in solid-phase synthesis.
Best Practices:
-
Solvent Screening: Test different high-boiling point solvents to find one that effectively swells the resin at the desired reaction temperature.
-
Gentle Agitation: Ensure adequate mixing to promote uniform heat distribution.
-
Temperature Ramping: Consider gradually increasing the temperature to the target to ensure even heating of the resin beads.
References
- M. C. Aversa, A. Barattucci, A. Bonaccorsi, P. D. Giannantonio, and P. L. Stilo, Optimization of the Condensation Reaction, ResearchGate.
- M. A. Romero and J. R. Delgado, 4-Aminoquinoline: a comprehensive review of synthetic strategies, RSC Medicinal Chemistry, 2023.
- H. V. Bailey, M. F. Mahon, N. Vicker, and B. V. L. Potter, Effects of time and temperature on the Friedländer quinoline synthesis..., ResearchGate.
- W. Zhang, C.-S. Tang, and S.-Q. Xiang, Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system, RSC Advances, 2022.
- S. K. Goud, S. K. Bojja, V. J. Reddy, P. K. Patel, and S. Babu, Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies, European Journal of Medicinal Chemistry, 2014.
- S. N. Singh, S. K. Singh, and M. K. Singh, Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives, Medicinal Chemistry Research, 2012.
- One-pot synthesis of 4-aminoquinolines 129, ResearchGate.
- M. J. Mphahlele, Quinolin-4-ones: Methods of Synthesis and Application in Medicine, Molecules, 2021.
- M. A. A. Mohamed, Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds, ResearchGate.
- Reddit user "Neat_RL", Issues with a reported condensation reaction/enamine formation, r/Chempros on Reddit, 2024.
- Condensation reaction, Wikipedia.
- 25.18: Condensation Reactions, Chemistry LibreTexts.
- NPTEL-NOC IITM, mod10lec47 - Name Reactions & Their Mechanism - Part 03, YouTube, 2021.
- W. Zhang, C.-S. Tang, and S.-Q. Xiang, Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons, ResearchGate.
- A. K. Singh, R. K. Singh, and S. Kumar, Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway, Journal of the Indian Chemical Society, 2022.
- I. I. Stoikov, O. V. Mikhailov, and V. V. Syakaev, A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals, Molecules, 2019.
- Reddit user "Informal_Primary8857", Condensation reaction help needed, r/Chempros on Reddit, 2025.
- 5.3: Condensation Reactions, Chemistry LibreTexts.
- Optimization on Reaction Temperature, ResearchGate.
Sources
Technical Support Center: Catalytic Synthesis of 4-Aminonicotinonitrile
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminonicotinonitrile. The successful and reproducible synthesis of this molecule is often pivotal in various research and development pipelines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of catalytic cyanation reactions. While specific kinetic data for this compound is not extensively published, the principles outlined here are derived from analogous and well-documented palladium-catalyzed cyanation of aryl halides and related reactions, offering a robust framework for experimental success.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the catalytic synthesis of this compound.
Q1: What are the most common classes of catalysts used for the synthesis of this compound and other aryl nitriles?
A1: The synthesis of aryl nitriles, including this compound, predominantly relies on transition metal catalysts. Palladium-based catalysts are the most extensively studied and utilized due to their high efficiency and broad functional group tolerance.[1][2][3] Nickel and copper complexes are also employed, often in stoichiometric amounts in traditional methods like the Rosenmund-von Braun reaction, though catalytic versions have been developed.[1][4] For related aminonitrile syntheses, organocatalysts and other transition metals like zirconium and copper have also been reported.[5][6][7][8]
Q2: My palladium-catalyzed reaction is sluggish or stalls completely. What is the most likely cause?
A2: A common issue in palladium-catalyzed cyanation is catalyst deactivation or "poisoning" by excess cyanide ions.[4] Cyanide can strongly coordinate to the palladium center, inhibiting its catalytic activity. Other potential causes include poor quality of reagents or solvents, inadequate mixing, or running the reaction at a suboptimal temperature.[9][10]
Q3: How can I mitigate catalyst poisoning by cyanide?
A3: Several strategies can be employed to overcome catalyst deactivation. One common approach is the use of co-catalysts like copper(I) iodide (CuI) or zinc species, which can act as cyanide scavengers.[11] Another effective method is the slow or continuous addition of the cyanide source to maintain a low concentration in the reaction mixture.[1] Using less toxic and less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can also be beneficial.[4]
Q4: What is the effect of ligands on the reaction rate and yield?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can significantly impact reaction efficiency.[1] For cyanation of aryl chlorides and bromides, bulky electron-rich phosphine ligands like XPhos have shown superior performance.[4] The selection of the optimal ligand is often substrate-dependent and may require screening.
Q5: Can the choice of solvent affect my reaction outcome?
A5: Yes, the solvent can have a pronounced effect on the reaction kinetics and selectivity.[12][13] The polarity of the solvent can influence the solubility of the reactants and the catalyst, as well as the stability of intermediates in the catalytic cycle.[14][15] For palladium-catalyzed cyanations, polar aprotic solvents like DMF, DMAc, and NMP are commonly used.[2] The choice of solvent can also be critical when using certain cyanide sources; for instance, aqueous systems with a phase-transfer catalyst have been reported for reactions with K₄[Fe(CN)₆]·3H₂O.[4]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the catalytic synthesis of this compound.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation by cyanide.[4] 2. Impure starting materials or reagents.[9] 3. Inactive catalyst. 4. Suboptimal reaction temperature.[16][17] 5. Incorrect solvent.[14] | 1. Add a co-catalyst (e.g., 5-10 mol% CuI). 2. Use a slow-addition protocol for the cyanide source. 3. Purify starting materials and distill solvents. 4. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. 5. Incrementally increase the reaction temperature. 6. Screen different solvents (e.g., DMF, NMP, dioxane). |
| Formation of Side Products | 1. Over-reduction of the nitrile group. 2. Hydrolysis of the nitrile to an amide or carboxylic acid.[18][19] 3. Reaction with solvent. | 1. Use a milder reducing agent if applicable (though not typical for cyanation). 2. Ensure anhydrous conditions to prevent hydrolysis. 3. Choose an inert solvent. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in catalyst activity. 2. Inconsistent quality of cyanide source. 3. Atmospheric moisture or oxygen contamination.[10] 4. Inefficient stirring. | 1. Use a consistent source and batch of catalyst. 2. Mill the cyanide salt before use to ensure consistent particle size and solubility (take appropriate safety precautions).[4] 3. Use Schlenk techniques or a glovebox to maintain an inert atmosphere. 4. Ensure vigorous and consistent stirring, especially for heterogeneous mixtures. |
| Difficulty in Product Isolation | 1. Product is water-soluble. 2. Formation of stable metal-product complexes. 3. Emulsion formation during workup. | 1. Check the aqueous layer for your product.[20] 2. Consider an acidic or basic wash to break up complexes. 3. Use brine to break emulsions or filter through Celite. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of 4-Amino-3-halonicotinonitrile
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Amino-3-bromonicotinonitrile (or corresponding chloride/iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)[4][11]
-
Phosphine ligand (e.g., XPhos)[4]
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])[4]
-
Anhydrous solvent (e.g., DMF, NMP, or a dioxane/water mixture)[2][4]
-
Base (if required, e.g., Na₂CO₃)[2]
-
Co-catalyst (optional, e.g., CuI)[11]
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, ligand, and any solid base to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the 4-amino-3-halonicotinonitrile and the cyanide source.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[2][4]
-
Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or HPLC.[21][22][23]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with an aqueous solution of sodium hypochlorite to destroy excess cyanide).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting failed cyanation reactions.
Palladium-Catalyzed Cyanation Cycle
Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides.
Part 4: Monitoring Reaction Rate
The rate of reaction can be monitored using various analytical techniques.[21][22] The choice of method depends on the specific reaction conditions and available instrumentation.
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides quantitative data on the concentration of reactants and products over time.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for quantitative analysis of reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or ex-situ NMR can be used to monitor the reaction progress by integrating the signals of specific protons of the starting material and product.[23][24]
To determine the effect of a catalyst on the reaction rate, a kinetic study can be performed by running the reaction under identical conditions with and without the catalyst, and with varying concentrations of the catalyst. The concentration of the product is measured at different time points, and the data is plotted to determine the reaction rate.[25][26]
References
- Vertex AI Search, "Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives"
- ACS Publications, "Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Trifl
- Vertex AI Search, "Recent advances and prospects in the palladium-catalyzed cyan
- SciSpace, "Catalytic Synthesis of -Aminonitriles Using Nano Copper Ferrite under Green Conditions"
- NIH, "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC"
- RSC Publishing, "Recent advances and prospects in the palladium-catalyzed cyan
- ResearchGate, "Catalytic Synthesis of 𝛼-Aminonitriles Using Nano Copper Ferrite (CuFe2O4) under Green Conditions"
- MDPI, "Organocatalytic Synthesis of α-Aminonitriles: A Review"
- MDPI, "Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transform
- Vertex AI Search, "Catalytic, Enantioselective Synthesis of α-Aminonitriles with a Novel Zirconium C
- LibreTexts, "20.7: Chemistry of Nitriles"
- LibreTexts, "Reactivity of Nitriles - Chemistry LibreTexts"
- Chemistry Steps, "Reactions of Nitriles"
- University of Rochester, "How to Troubleshoot a Reaction - Department of Chemistry"
- ResearchGate, "Frontiers in catalytic nitrile hydration: Nitrile and cyanohydrin hydration catalyzed by homogeneous organometallic complexes | Request PDF"
- University of Rochester, "Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry"
- NIH, "Solvent Effects in the Preparation of Catalysts Using Activ
- Wikipedia, "Rosenmund reduction"
- ACS Publications, "Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups | The Journal of Organic Chemistry"
- PubMed, "Metal/Non-Metal Catalyzed Activ
- ACS Publications, "Divergent Syntheses of 2-Aminonicotinonitriles and Pyrazolines by Copper-Catalyzed Cycliz
- University of Rochester, "How To: Troubleshoot a Reaction - Department of Chemistry"
- Quora, "How can I monitor the rate of chemical reaction using chemical methods only?"
- LibreTexts, "The Reduction of Nitriles - Chemistry LibreTexts"
- ACS Publications, "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society"
- RSC Publishing, "Organotin(iv) compounds catalyzed cyanide-free synthesis of α-iminonitriles - Dalton Transactions"
- ResearchGate, "Effect of Different Amounts of Catalyst, Temperature, and Solvent on the Synthesis of Fused Nicotinonitrile Deriv
- ChemBK, "this compound"
- Organic Chemistry Portal, "Nitrile synthesis by oxidation, rearrangement, dehydr
- NIH, "ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC"
- Open Access Pub, "Reaction Kinetics | Journal of New Developments in Chemistry"
- ResearchGate, "Organotin(IV) Compounds Catalyzed Cyanide-free Synthesis of α-Iminonitriles | Request PDF"
- NIH, "NMR Reaction Monitoring Robust to Spectral Distortions - PMC"
- Vertex AI Search, "Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers"
- RSC Publishing, "Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering"
- Cambridge Open Engage, "Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents.
- YouTube, "4.3. Chemical Kinetics"
- RSC Publishing, "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
- YouTube, "Reaction Kinetics in Blue"
- ResearchGate, "(PDF) Optimising Reaction Performance in the Pharmaceutical Industry by Monitoring with NMR"
- Vertex AI Search, "Impact of assay temperature on antibody binding characteristics in living cells: A case study"
- MDPI, "Effect of Heating Rate on the Pyrolysis Behavior and Kinetics of Coconut Residue and Activated Carbon: A Compar
- PubMed, "Towards biochemical reaction monitoring using FT-IR synchrotron radi
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic, Enantioselective Synthesis of α-Aminonitriles with a Novel Zirconium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Heating Rate on the Pyrolysis Behavior and Kinetics of Coconut Residue and Activated Carbon: A Comparative Study [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. How To [chem.rochester.edu]
- 21. quora.com [quora.com]
- 22. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. openaccesspub.org [openaccesspub.org]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions with 4-Aminonicotinonitrile
Welcome to the technical support center for handling reactions involving 4-Aminonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. Given the potential for exothermic events in reactions involving aminopyridines and nitriles, a thorough understanding of thermal hazard assessment and management is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate risks.
Part 1: Frequently Asked Questions (FAQs)
Q1: What inherent properties of this compound might contribute to an exothermic reaction?
While this compound itself is not known to be thermally unstable under normal conditions, its functional groups—an aromatic amine and a nitrile—can participate in highly energetic reactions. The amino group can undergo rapid, exothermic reactions such as diazotization or reactions with strong oxidizing agents. The nitrile group can undergo exothermic trimerization, hydrolysis, or reduction.[1][2] The combination of these functionalities on a pyridine ring system warrants a careful thermal hazard assessment for any new reaction.
Q2: What are the early warning signs of a potential runaway reaction?
A runaway reaction is a thermally uncontrolled event where the rate of heat generation exceeds the rate of heat removal.[3] Key early warning signs include:
-
A temperature increase that is faster than expected: Even a small deviation from the predicted temperature profile can be an early indicator.
-
A sudden rise in pressure: This can be due to the formation of gaseous byproducts or the boiling of the solvent.
-
Noticeable gas evolution: Bubbling or foaming in the reaction mixture.
-
A change in color or viscosity: This may indicate the formation of undesired, potentially unstable byproducts.
-
Localized hot spots: Uneven heating in the reactor, which can be a precursor to a runaway.
It is crucial to understand that monitoring the reactor temperature alone may not provide a complete picture of the reaction's heat release. Reaction calorimetry is a more accurate method for assessing the true exothermic potential of a chemical reaction.[4]
Q3: How can I proactively design my experiment to minimize the risk of an exothermic event?
A proactive approach to safety is paramount. Consider the following during your experimental design:
-
Start with a small-scale reaction: Before scaling up, perform the reaction at a small scale to identify any potential thermal hazards.
-
Use a semi-batch approach: Instead of adding all reactants at once, a controlled, slow addition of one of the reactants can help manage the rate of heat generation.[3]
-
Ensure adequate cooling capacity: The reactor's cooling system must be able to handle the maximum heat output of the reaction.[5]
-
Proper agitation: Good mixing ensures even temperature distribution and prevents the formation of localized hot spots.
-
Choose an appropriate solvent: A solvent with a high heat capacity can help absorb the heat of reaction, and a boiling point well above the reaction temperature can provide an additional safety margin.
-
Perform a thermal screening: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the onset temperature of decomposition and the heat of reaction.[6][7]
Part 2: Troubleshooting Guide for Exothermic Events
This section provides a structured approach to handling unexpected exothermic events during your experiment.
Scenario 1: Unexpected Temperature Spike
An unexpected rise in temperature is a critical event that requires immediate and decisive action. The following decision tree, presented as a Graphviz diagram, outlines the recommended steps.
Caption: Decision tree for managing an unexpected temperature spike.
Detailed Steps:
-
Stop Reagent Addition: Immediately cease the addition of any reactants to prevent further heat generation.
-
Assess Cooling System: Verify that the cooling system is operational. If it has failed, proceed to immediate evacuation and alert emergency personnel.
-
Maximize Cooling: If the cooling system is functional, increase its capacity to the maximum.
-
Monitor Temperature: Continuously monitor the reaction temperature.
-
Prepare for Quenching: If the temperature continues to rise despite maximum cooling, prepare to quench the reaction.
-
Execute Quench: If necessary, execute the emergency quenching protocol (see Part 3).
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and inform your safety officer.
-
Investigate: After the situation is stabilized, a thorough investigation is necessary to determine the root cause of the incident to prevent recurrence.[8]
Scenario 2: Uncontrolled Gas Evolution
The sudden and rapid evolution of gas can lead to a dangerous pressure buildup in a closed system.
-
Immediate Action: If in a sealed reactor, immediately and carefully vent the system to a scrubber or an exhaust hood. Do not vent directly to the atmosphere if the gases are potentially toxic or flammable.
-
Identify the Gas: If possible and safe to do so, try to identify the gas being evolved. This can provide clues about the undesired side reaction. For instance, the decomposition of some nitrogen-containing compounds can release nitrogen gas or toxic oxides of nitrogen.
-
Cool the Reaction: Lowering the temperature will slow down the rate of the gas-producing reaction.
-
Consider Quenching: If gas evolution is vigorous and cannot be controlled by cooling, an emergency quench may be necessary.
Scenario 3: Reagent Addition Causes Rapid Exotherm
If the addition of a reagent causes an immediate and sharp temperature increase, it indicates a highly exothermic process that was not anticipated.
-
Action: Stop the addition immediately. The total heat released is proportional to the amount of limiting reagent added.
-
Dilution: If safe and compatible with the reaction chemistry, adding a cold, inert solvent can help to absorb the heat and dilute the reactants, slowing the reaction rate.[9]
-
Re-evaluate the Process: Before proceeding, the reaction needs to be re-evaluated. This may involve:
-
Performing calorimetric studies to accurately measure the heat of reaction.[10]
-
Revising the protocol to include a much slower addition rate or dosing at a lower temperature.
-
Considering a different synthetic route that avoids highly exothermic steps.
-
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale Thermal Hazard Screening using a Reaction Calorimeter
This protocol provides a general workflow for assessing the thermal hazards of a reaction involving this compound using a reaction calorimeter.
Caption: Workflow for thermal hazard assessment using reaction calorimetry.
Methodology:
-
Calibration: Perform a calibration of the reaction calorimeter to determine the heat transfer coefficient (UA).[7]
-
Charging: Charge the reactor with this compound and the chosen solvent.
-
Isothermal Hold: Bring the reactor contents to the desired reaction temperature and allow the system to stabilize.
-
Reactant Addition: Begin the controlled addition of the second reactant at a pre-determined rate.
-
Data Acquisition: Continuously record the jacket temperature, reactor temperature, and any other relevant parameters to calculate the heat flow.[4]
-
Analysis: After the reaction is complete, analyze the data to determine the total heat of reaction, the maximum rate of heat evolution, and the potential for thermal accumulation.
-
Scale-up Decision: Based on the calorimetric data, make an informed decision about the safety of scaling up the reaction.[11]
Protocol 2: Emergency Quenching of a Runaway Reaction
Quenching is a last resort to stop a runaway reaction. The choice of quenching agent is critical and must be tested on a small scale beforehand.
Pre-requisites:
-
A pre-determined and tested quenching agent that will neutralize a key reactant or catalyst without producing a more hazardous situation (e.g., excessive gas evolution, formation of an explosive byproduct).
-
The quenching agent should be readily accessible and stored in a manner that allows for rapid deployment.
Procedure:
-
Alert Personnel: Announce the emergency situation to all personnel in the immediate vicinity.
-
Ensure Personal Protective Equipment (PPE) is adequate: This may include a face shield, blast shield, and heavy-duty gloves.
-
Add Quenching Agent: Add the quenching agent to the reaction mixture as quickly as is safely possible. Be prepared for a potential initial increase in temperature or gas evolution upon addition of the quencher.
-
Maintain Cooling: Continue to operate the cooling system at maximum capacity.
-
Evacuate: Once the quenching agent has been added, evacuate to a safe distance and monitor the reaction from a protected location.
-
Do Not Re-enter: Do not re-enter the area until the reaction has been confirmed to be under control and the temperature has returned to a safe level.
Table 1: Example Quenching Agents (Hypothetical - Must be experimentally verified for your specific reaction)
| Reaction Type | Potential Quenching Agent | Rationale |
| Acid-catalyzed | Cold, dilute aqueous sodium bicarbonate | Neutralizes the acid catalyst. |
| Base-catalyzed | Cold, dilute aqueous acetic acid | Neutralizes the base catalyst. |
| Oxidation | Aqueous sodium sulfite solution | Acts as a reducing agent to consume the oxidizer. |
| Grignard Reaction | Cold acetone | Reacts rapidly with the Grignard reagent. |
Disclaimer: The suitability of a quenching agent is highly dependent on the specific reaction chemistry and must be determined experimentally.
References
- METTLER TOLEDO. (2014). Reaction Heat Temperature Monitoring Versus Calorimetry. YouTube. [Link]
- Wei, C., et al. (2021). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries.
- Kshirsagar, M. (2022). Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews, 16(02), 139–144.
- Gygax, R. (1978). Two calorimetric methods for investigating dangerous reactions. I. Chem. E. Symposium Series No. 49.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned. French Ministry of Environment.
- Syrris. (n.d.).
- PubChem. (n.d.). 4-Aminopyridine.
- Chemical Engineering World. (2020). Runaway Reaction.
- Purdue University. (n.d.). Calorimetry.
- Copelli, S., et al. (2013). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions.
- Yang, X., et al. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.
- EBSCO. (n.d.). Calorimetry | Research Starters.
- ResearchGate. (n.d.).
- Biddle, B. N., et al. (1968). The thermal decomposition of primary aromatic nitramines.
- AK Scientific, Inc. (n.d.). 6-((3-Aminophenyl)amino)
- ChemBK. (2024). This compound.
- Beyzavi, M. H., et al. (2014). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal.
- Taylor, E. C., & Sowinski, F. (1975). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C.
- Georgieva, M., et al. (2021).
- LibreTexts Chemistry. (2023). Chemistry of Nitriles.
- Dóda, M., et al. (1990). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed.
- Biessels, P. T., et al. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology.
- BLD Pharm. (n.d.). 5-Aminonicotinonitrile.
- Sigma-Aldrich. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 4. m.youtube.com [m.youtube.com]
- 5. wjarr.com [wjarr.com]
- 6. icheme.org [icheme.org]
- 7. syrris.com [syrris.com]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. researchgate.net [researchgate.net]
- 10. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 11. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Purification of 4-Aminonicotinonitrile Derivatives
Welcome to the technical support center for the purification of 4-aminonicotinonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic building blocks. The unique electronic and structural properties of these compounds—namely the basic pyridine nitrogen, the nucleophilic amino group, and the polar nitrile—often lead to predictable but solvable purification hurdles. This document synthesizes established methodologies with field-proven insights to help you achieve your desired purity and yield.
Part 1: Foundational Challenges & Strategic Overview
The primary difficulties in purifying this compound derivatives stem from their dual nature: they are basic, polar, and often possess poor crystallinity. Understanding these core properties is the first step toward designing a robust purification strategy.
Q1: What are the most common issues I can expect when purifying this compound derivatives?
A1: Based on our experience, researchers most frequently encounter four key challenges:
-
Poor Chromatographic Behavior: Compounds streak, tail, or irreversibly bind to standard silica gel columns. This is the most common complaint and is caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface[1].
-
Difficulty with Crystallization: The target compound "oils out" or remains in solution, failing to form a solid. This can be due to persistent impurities inhibiting lattice formation or the inherent properties of the molecule itself[2].
-
Co-elution with Impurities: Starting materials or side-products have very similar polarities to the desired product, making separation by conventional methods challenging.
-
Product Degradation: The aminopyridine moiety can be sensitive to oxidation or acidic conditions, leading to low recovery and the generation of new impurities during the purification process itself[3].
Logical Approach to Purification
Before committing to a specific technique, a preliminary analysis of the crude product is essential. This self-validating approach saves time and resources.
Caption: A decision tree for selecting an initial purification strategy.
Part 2: Troubleshooting Guide for Column Chromatography
Chromatography is often unavoidable for complex mixtures. The key is to mitigate the undesirable interactions between the basic analyte and the acidic stationary phase.
Q2: My compound is streaking badly on a silica gel TLC plate and I get terrible peak shape during column chromatography. Why is this happening and how do I fix it?
A2: This is a classic problem caused by the Lewis basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel[1][]. This strong, non-specific binding leads to slow elution kinetics, resulting in significant peak tailing and, in severe cases, complete retention of the product on the column.
Solutions for Peak Tailing
| Solution | Mechanism of Action | When to Use |
| Add a Basic Modifier | A volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is added to the mobile phase (0.5-2% v/v). It neutralizes the acidic silanol sites, preventing the pyridine derivative from binding strongly[]. | This is the first and most effective method to try for standard silica gel chromatography. |
| Use Neutralized Silica Gel | Commercially available or lab-prepared silica gel that has been pre-treated with a base to cap the acidic sites. | An excellent alternative to adding a modifier to the mobile phase, especially if the modifier could interfere with downstream applications. |
| Switch to Alumina | Alumina (Al₂O₃) is a basic or neutral stationary phase and does not have the acidic silanol groups of silica. | A good choice for highly basic compounds that still show tailing even with modified silica systems. Note that activity grades of alumina can vary. |
| Reversed-Phase (RP) Chromatography | Use a C18 or other hydrophobic stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobicity, avoiding the acid-base interaction. | Ideal for highly polar aminopyridines that have low retention on normal phase. A buffer or acid modifier (like formic acid or TFA) is often required to ensure the amine is protonated for good peak shape[5]. |
Experimental Protocol: Optimizing Normal Phase Chromatography
-
TLC Analysis with Modifier:
-
Prepare three identical TLC developing chambers.
-
In Chamber 1, use your standard eluent (e.g., 95:5 DCM/MeOH).
-
In Chamber 2, use the same eluent but add 1% triethylamine (Et₃N).
-
In Chamber 3, use the same eluent but add 1% ammonium hydroxide (NH₄OH).
-
Spot your crude material on three TLC plates and develop one in each chamber.
-
Self-Validation: The plate from the chamber with the best spot shape (least tailing) and optimal Rf value (ideally 0.2-0.4) indicates the best mobile phase for your column.
-
-
Column Packing:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (including the basic modifier). This ensures the silica is fully equilibrated and neutralized before the compound is loaded.
-
Packing: Pack the column using the slurry method to ensure a homogenous stationary phase bed, which is critical for good separation[6].
-
-
Elution:
-
Run the column with the optimized mobile phase. A gradient elution, slowly increasing the polarity, may be necessary to separate impurities with close polarities[7].
-
Caption: Troubleshooting workflow for peak tailing in chromatography.
Part 3: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful, scalable purification technique, but finding the right solvent system is critical.
Q3: I've purified my this compound derivative by chromatography, but it's an oil. How can I get it to crystallize?
A3: Obtaining an oil after chromatography is common and usually indicates the presence of residual solvents or minor impurities that inhibit crystallization[2]. The key is to achieve high purity first and then systematically screen for an appropriate crystallization solvent. Pyridine-containing compounds can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts[1].
Systematic Solvent Screening Protocol
-
Material Preparation: Ensure your starting oil is as pure as possible (>95% by LC-MS or NMR is ideal). Remove all chromatography solvents under high vacuum, potentially using a co-solvent like toluene to azeotropically remove final traces[2].
-
Solubility Testing:
-
Place small amounts (5-10 mg) of your oil into several small vials.
-
Add a single solvent (0.1 mL at a time) from the table below to each vial at room temperature.
-
Ideal Single Solvent: The compound should be poorly soluble at room temperature but completely soluble upon heating.
-
Ideal Two-Solvent System: The compound should be highly soluble in a "solvent" (e.g., DCM, EtOAc, Acetone) and poorly soluble in an "anti-solvent" (e.g., Hexanes, Pentane, Water)[3][8]. The two solvents must be miscible.
-
-
Inducing Crystallization:
-
If a supersaturated solution forms upon cooling, crystallization may not occur spontaneously.
-
Scratching: Gently scratch the inside of the vial with a glass rod to create nucleation sites.
-
Seeding: Add a single, tiny crystal from a previous batch if available.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. Rapid cooling often leads to precipitation of amorphous solid or oiling out[6].
-
Common Recrystallization Solvents
| Solvent System | Polarity | Boiling Point (°C) | Common Use Case |
| Single Solvents | |||
| Ethanol/Water | Polar | 78-100 | For moderately polar compounds. Water acts as an anti-solvent. |
| Isopropanol | Polar | 82 | Good for compounds that are too soluble in MeOH/EtOH. |
| Acetonitrile | Polar | 82 | Excellent for compounds with aromatic rings[9]. |
| Ethyl Acetate (EtOAc) | Medium | 77 | A versatile solvent, often paired with an anti-solvent. |
| Toluene | Non-polar | 111 | Good for less polar compounds; high boiling point allows for a large solubility differential. |
| Two-Solvent Systems | |||
| EtOAc / Hexanes | Med/Low | 69-77 | A workhorse system for a wide range of polarities. |
| DCM / Hexanes | Med/Low | 40-69 | Good for less polar compounds, but low boiling point of DCM can be tricky[8]. |
| Acetone / Water | High/High | 56-100 | Effective for very polar compounds. |
Part 4: Frequently Asked Questions (FAQs)
Q4: What are the likely sources of impurities in my this compound synthesis, and how do I remove them?
A4: Impurities can originate from several sources, and identifying them is key to removal[].
-
Starting Materials: Unreacted starting materials are a common impurity. If their polarity is significantly different, chromatography is effective. If not, recrystallization may selectively crystallize your product, leaving the starting material in the mother liquor.
-
By-products: Side reactions such as dimerization, N-oxidation of the pyridine, or reactions with the solvent can occur. For example, using DMF as a solvent at high temperatures can lead to by-products from DMF pyrolysis[10]. Characterizing these by-products by LC-MS is crucial for devising a removal strategy.
-
Degradation Products: Aminopyridines can be sensitive to strong acids or oxidants[3]. During an acidic workup, ensure the temperature is kept low. When handling the purified compound, store it under an inert atmosphere (nitrogen or argon) and protected from light to prevent long-term degradation.
Q5: My compound is acid-sensitive. How can I remove basic impurities without an acidic wash?
A5: This is a common scenario. An acidic wash is often used to remove basic impurities by protonating them and extracting them into an aqueous layer. If your target compound is also basic and acid-sensitive, this method is not viable. An alternative is to use a wash with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄). Pyridine and other basic nitrogen compounds coordinate strongly with the copper ions, forming a water-soluble complex that can be extracted into the aqueous layer, while your potentially less basic or more sterically hindered product remains in the organic phase.
Q6: How do I assess the final purity of my compound?
A6: A single analytical method is often insufficient. For a comprehensive purity assessment, a combination of techniques is recommended for orthogonality[11].
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a UV detector, you can determine the purity by area percentage. A diode array detector (DAD) can also help determine if co-eluting peaks have different UV spectra[12][13].
-
Nuclear Magnetic Resonance (¹H NMR): This technique provides structural confirmation and can reveal the presence of impurities with protons that are distinct from your target compound. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard[11].
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this is invaluable for identifying the mass of the main component and any impurities, giving clues to their identity[][].
-
Melting Point: A sharp melting point indicates high purity, while a broad melting range suggests the presence of impurities[15].
By systematically addressing the inherent chemical properties of this compound derivatives and employing these troubleshooting strategies, you can overcome common purification challenges and obtain high-purity materials for your research and development needs.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
- MH Chem. (2022, July 8).
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
- ResearchGate. (2019, March 20).
- Chemistry For Everyone. (2025, January 26).
- CORA. (2017, April 10).
- ResearchGate. (2014, January 9).
- Scribd. (n.d.).
- NIH. (n.d.). Cellular Membrane Affinity Chromatography Columns to Identify Specialized Plant Metabolites Interacting with Immobilized Tropomyosin Kinase Receptor B. [Link]
- LCGC International. (n.d.).
- Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Chromatography Forum. (2006, May 12). How do you perform purity analysis?[Link]
- Li, P., Wang, C., Zhang, Y., & Xu, W. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2891-2897. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Stability of R-phycoerythrin from Furcellaria lumbricalis - Dependence on purification strategies and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 15. moravek.com [moravek.com]
preventing degradation of 4-Aminonicotinonitrile during storage
Welcome to the technical support center for 4-Aminonicotinonitrile (CAS 15827-84-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues related to the potential degradation of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, tightly sealed in its original container.[1] Recommended storage is at room temperature or refrigerated (2-8°C), with protection from light.[2][3] An inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation.
Q2: What are the primary signs that my this compound may have degraded?
Visual inspection can offer initial clues. A change in color (e.g., darkening) or physical state (e.g., clumping of the solid) can indicate degradation. For more definitive assessment, a change in solubility or the appearance of new, unexpected peaks during chromatographic analysis (e.g., HPLC) are strong indicators of degradation.
Q3: What are the main chemical groups in this compound, and how do they influence its stability?
This compound has two key functional groups: a primary aromatic amine (-NH₂) and a nitrile (-C≡N) group on a pyridine ring. The aromatic amine is susceptible to oxidation, which can be accelerated by exposure to air and light.[4] The nitrile group is prone to hydrolysis, especially in the presence of strong acids or bases, which would convert it to a carboxylic acid.[5]
Q4: Is this compound sensitive to light or air?
Yes. Aminopyridine compounds can oxidize and darken over time, a process that is accelerated by heat and light.[4] Therefore, it is crucial to store the compound in a dark place, such as in an amber vial, and under an inert atmosphere if possible.[2]
Q5: What are the known incompatibilities for this compound?
Store this compound away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to vigorous reactions and rapid degradation.
II. Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving common degradation-related problems encountered during the use of this compound.
Issue 1: Discoloration or Change in Physical Appearance of Solid Compound
-
Observation: The normally off-white to light yellow solid has darkened or changed color.
-
Probable Cause: This is most likely due to oxidative degradation . The aminopyridine ring is susceptible to oxidation, especially with prolonged exposure to air and/or light.
-
Recommended Action:
-
Assess Purity: Perform an analytical check (e.g., HPLC, LC-MS) to quantify the level of impurity. See the Analytical Protocol for Assessing Degradation section below.
-
Review Storage Protocol: Ensure the compound is stored in a tightly sealed container, in the dark, and in a dry environment. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Future Prevention: Aliquot the compound upon receipt to minimize repeated exposure of the bulk material to the atmosphere.
-
Issue 2: Inconsistent or Poor Results in Aqueous Experimental Assays
-
Observation: You are experiencing poor reproducibility, lower than expected activity, or complete inactivity of the compound in your experiments.
-
Probable Cause: This could be due to hydrolysis of the nitrile group , especially if your experimental conditions involve acidic or basic aqueous solutions. Hydrolysis converts the nitrile to the corresponding carboxylic acid, a different chemical entity which will likely have different biological activity.
-
Recommended Action:
-
Analyze a Sample: Use LC-MS to analyze a sample of your experimental solution to check for the presence of the hydrolyzed product (which would have a higher mass).
-
pH Control: If possible, maintain your experimental solutions at a neutral pH. If acidic or basic conditions are required, prepare the solutions immediately before use and minimize the time the compound spends in these conditions.
-
Solvent Choice: If the experimental design allows, consider using a non-aqueous or a buffered solvent system to maintain pH stability.
-
Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis
-
Observation: Your HPLC or LC-MS analysis shows one or more new peaks that were not present in the initial analysis of the compound.
-
Probable Cause: This confirms that degradation has occurred. The identity of the degradation products will depend on the stressor (e.g., heat, light, pH, oxidant).
-
Troubleshooting Workflow: The following diagram outlines a decision-making process to identify the cause and prevent further degradation.
Sources
Technical Support Center: Solvent Effects on the Reactivity and Selectivity of 4-Aminonicotinonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Aminonicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile building block. The following content, presented in a question-and-answer and troubleshooting format, provides in-depth, field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable advice.
Question 1: My reaction with this compound as a nucleophile is sluggish or not proceeding at all. I'm using methanol as a solvent. What's the issue?
Answer: This is a classic issue rooted in the choice of a polar protic solvent for a nucleophilic reaction. While methanol is excellent for dissolving this compound, its hydroxyl (-OH) group actively deactivates the nucleophilic amino group (-NH2) through hydrogen bonding.
-
The Mechanism of Deactivation: Protic solvents like methanol, ethanol, or water form a "solvent cage" around the lone pair of electrons on the nitrogen atom of the amino group.[1][2] This strong solvation stabilizes the ground state of the nucleophile, making it more "comfortable" and less willing to react.[3] Consequently, the activation energy required for the reaction to proceed increases significantly, leading to a drastically slower reaction rate.[4][5]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents possess a strong dipole moment to dissolve the reactants and stabilize charged intermediates but lack the acidic protons to form a hydrogen-bonding cage around the nucleophile.[2][6] This leaves the amino group "naked" and highly reactive, often accelerating reaction rates by several orders of magnitude.[7]
-
Solubility Check: Ensure your starting materials are fully dissolved. If solubility is an issue even in aprotic solvents, gentle heating or sonication may be required. DMSO is an excellent choice for poorly soluble compounds.[8]
-
Concentration Adjustment: Highly dilute conditions can slow down bimolecular reactions. After switching solvents, ensure you are running the reaction at an appropriate concentration (typically 0.1 M to 1.0 M).[9]
-
Diagram: Solvent Effects on Nucleophilicity This diagram illustrates how protic solvents "cage" the nucleophile, reducing its reactivity, while aprotic solvents leave it free to react.
Caption: Solvation of this compound's amino group in different solvent types.
Question 2: I'm observing an unexpected byproduct and my yield is low. Could my choice of solvent be promoting a side reaction?
Answer: Absolutely. The solvent is not merely an inert medium; it can profoundly influence reaction selectivity and even participate in side reactions. With this compound, several possibilities exist:
-
Solvent as a Reactant: In the presence of a strong acid or base, some solvents can become reactive. For example, using an alcohol solvent at high temperatures could potentially lead to ether formation or reactions with the nitrile group.
-
Promoting Alternative Pathways: The polarity of the solvent plays a crucial role in stabilizing different transition states. A highly polar solvent might favor a reaction pathway that involves charge separation (like an SN1 mechanism), which could lead to rearrangements or elimination byproducts.[4][10] Conversely, a less polar solvent favors concerted mechanisms like SN2.
-
Tautomerism and Acidity: The pyridine ring of this compound has different tautomeric forms. The solvent environment can affect the equilibrium between these forms, potentially exposing a different reactive site.[11] Furthermore, protic solvents can alter the basicity of the ring nitrogens versus the exocyclic amino group, influencing the site of protonation or subsequent reactions.
-
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate and identify the structure of the main byproduct. This is the most critical step as it provides direct evidence of the competing reaction pathway.[12]
-
Consult Solvent Selection Guides: Utilize established solvent selection guides to choose a solvent that is inert under your reaction conditions and less likely to promote the observed side reaction.[13][14][15]
-
Evaluate Solvent Polarity: If you suspect a change in mechanism, try running the reaction in solvents with vastly different dielectric constants to see how it impacts the product ratio.[16] (See the Solvent Properties Table below).
-
Run a Control Reaction: If you suspect the solvent is a reactant, run the reaction without one of the primary reagents to see if a reaction between the starting material and the solvent occurs.[9]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the fundamental principles governing the use of this compound.
Question 3: How do I choose the best starting solvent for a new reaction with this compound?
Answer: Strategic solvent selection is key to success.[13] A logical workflow involves considering solubility, reactivity, and reaction mechanism.
Diagram: Solvent Selection Workflow This flowchart provides a decision-making framework for selecting an appropriate solvent.
Caption: A systematic workflow for selecting a reaction solvent.
Question 4: Can you provide a table of common solvents and their properties relevant to my experiments?
Answer: Certainly. This table summarizes key properties of solvents frequently used in organic synthesis. The dielectric constant is a measure of a solvent's polarity, while the "Type" indicates its ability to donate hydrogen bonds.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Polar Protic | |||||
| Water | H₂O | 100 | 78.5 | Polar Protic | Stabilizes ions and carbocations; deactivates most nucleophiles.[17] |
| Methanol | CH₃OH | 65 | 32.6 | Polar Protic | Good solubility for polar compounds; strong H-bonding.[17] |
| Ethanol | CH₃CH₂OH | 78 | 24.3 | Polar Protic | Similar to methanol, less toxic, common for recrystallization.[17] |
| Polar Aprotic | |||||
| DMSO | (CH₃)₂SO | 189 | 47.0 | Polar Aprotic | Excellent solvating power; high boiling point can complicate workup. |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic | Good for SN2 reactions; relatively low boiling point.[17] |
| DMF | HCON(CH₃)₂ | 153 | 37.0 | Polar Aprotic | High boiling point; can decompose at high temperatures. |
| Acetone | CH₃COCH₃ | 56 | 20.7 | Polar Aprotic | Low boiling point; moderately polar. |
| Nonpolar | |||||
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Used for reactions requiring nonpolar conditions; azeotropes with water. |
| Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar | Very low polarity; used for nonpolar reactants and chromatography.[17] |
| Dichloromethane | CH₂Cl₂ | 40 | 9.1 | Borderline | Good general-purpose solvent; low boiling point.[17] |
Data compiled from multiple sources.[17][18]
Question 5: How does the solvent affect the spectroscopic properties of this compound? Can I use this for diagnostics?
Answer: Yes, solvent choice can cause noticeable shifts in spectroscopic data, which can be a useful diagnostic tool.
-
Infrared (IR) Spectroscopy: The nitrile (-C≡N) stretching frequency is particularly sensitive to its environment. In protic solvents, hydrogen bonding to the nitrogen of the nitrile group can occur. This interaction often causes a "blueshift" (a shift to higher frequency/wavenumber) of the C≡N stretching vibration.[19][20] Observing this shift can confirm solvent-solute interactions.
-
UV-Vis Spectroscopy: The electronic absorption spectrum (λ_max) of this compound is influenced by solvent polarity due to changes in the energy gap between the ground and excited states. Solvatochromism—the change in color (and λ_max) with solvent polarity—can provide insight into the nature of the electronic transitions and the degree of charge transfer in the molecule.[21]
-
NMR Spectroscopy: The chemical shifts of the amine protons (-NH₂) and the aromatic protons are highly dependent on the solvent. In a protic solvent like methanol-d4, the amine protons may exchange with deuterium, causing the signal to broaden or disappear. In an aprotic solvent like DMSO-d6, the N-H protons are typically sharp and observable, and their chemical shift can indicate the extent of hydrogen bonding with any trace water or other species in the solution.
By comparing spectra in different solvents, you can gain valuable information about how the solvent is interacting with your molecule at a molecular level.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a self-validating framework for a typical reaction where this compound acts as a nucleophile.
Objective: To perform an SNAr reaction between this compound and an activated aryl halide.
Materials:
-
This compound (1.0 eq)
-
Activated Aryl Halide (e.g., 2,4-dinitrofluorobenzene) (1.0 eq)
-
Non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (1.5 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF or DMSO)
-
Reaction vessel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup & Inert Atmosphere: Dry the reaction glassware thoroughly in an oven. Assemble the apparatus under an inert atmosphere of nitrogen or argon. This prevents side reactions with atmospheric moisture and oxygen.
-
Reagent Addition:
-
To the reaction vessel, add this compound, the aryl halide, and the base.
-
Causality Check: Adding solids first prevents splashing and ensures they are well-mixed before solvent addition.
-
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe. The choice of DMF or DMSO is based on their ability to dissolve the reagents and facilitate the SN2-like attack without deactivating the nucleophile.
-
Reaction Monitoring (Self-Validation):
-
Stir the reaction at the designated temperature (e.g., room temperature or 60 °C).
-
Take a small aliquot from the reaction mixture every hour and analyze it by Thin Layer Chromatography (TLC) or LC-MS.
-
Troubleshooting Checkpoint: If no product is forming after 2 hours (as seen by TLC), it may indicate a solubility issue. Gentle heating (40-60 °C) can be applied. If the reaction is still stalled, a stronger solvent like DMSO may be required, or the base may be insufficient.[9][12]
-
-
Workup:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Causality Check: This step precipitates the organic product and dissolves the inorganic salts (base).
-
-
Extraction & Purification:
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
- Al-Amiery, A. A., et al. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor.
- Wikipedia. (n.d.). Solvent effects.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Al-Zaydi, K. M. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity.
- ChemRxiv. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.). Solvent effects on reaction rates.
- Sampsel, J. H. (1976). A study of the relative nucleophilicities of anions in acetonitrile whose counterion, potassium, is complexed by 18-crown-6.
- ResearchGate. (n.d.). Effect of Solvents Having Different Dielectric Constants on Reactivity: A Conceptual DFT Approach.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection.
- Quora. (2020).
- ResearchGate. (n.d.). Effects of temperature on the dielectric constants of different solvents.
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Jeske, R. (2018). Nucleophilicity and Solvent Effects [Video]. YouTube.
- Stewart, S. M. (2021). Solvent Dielectric Effects on Reaction Mechanisms [Video]. YouTube.
- arXiv. (2021). Solvent Effects on the Menshutkin Reaction.
- MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
- NIH National Center for Biotechnology Information. (n.d.). Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (2009). Comparative study of the solvent effect on the spectral properties of aminopolyenic molecules with different acceptor substituents.
- ChemRxiv. (2020). Hydrogen bond blueshifts in nitrile vibrational spectra are dictated by hydrogen bond geometry and dynamics.
- Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents.
- Royal Society of Chemistry. (2021).
- PubMed. (2023). The Impact of the Solvent Dielectric Constant on A←NH3 Dative Bond Depends on the Nature of the Lewis Electron-Pair Systems.
- MDPI. (2022). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond.
- MDPI. (2024).
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- Reddit. (2021). Understanding polar protic & aprotic solvents better.
- ResearchGate. (n.d.). Overview of solvent selection guides.
- NIH National Center for Biotechnology Information. (n.d.). H-Bond: The Chemistry-Biology H-Bridge.
- Ismail, A. M., et al. (n.d.). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one.
- ResearchGate. (n.d.).
- PubMed. (2007). Spectroscopic investigations of solvent effect on chiral interactions.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. medlifemastery.com [medlifemastery.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. How To [chem.rochester.edu]
- 13. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in Multicomponent Reactions with 4-Aminonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for improving the selectivity of multicomponent reactions (MCRs) involving 4-aminonicotinonitrile. Given the unique electronic and structural properties of this substrate, achieving high chemoselectivity can be a significant challenge. This document offers in-depth, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.
Introduction to the Challenge: The Reactivity Landscape of this compound
This compound is a versatile building block in medicinal chemistry, offering multiple reactive sites for the construction of complex heterocyclic scaffolds. However, this very versatility is the source of selectivity challenges in MCRs. The molecule possesses two key functional groups that can participate in reactions: a nucleophilic amino group and an electrophilic nitrile group, all on a pyridine core which itself can influence the reaction environment. The primary challenge lies in directing the reaction pathway to favor the desired product over a multitude of potential side products.
This guide will provide a structured approach to troubleshooting and optimizing your MCRs with this compound, focusing on practical solutions and the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts
-
Question: My reaction is producing a very low yield of the target molecule, and TLC/LC-MS analysis shows multiple unidentified spots. What are the likely causes and how can I improve the selectivity?
-
Probable Causes:
-
Competing Reaction Pathways: The presence of multiple reactive sites on this compound can lead to several concurrent reaction pathways, resulting in a mixture of products.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice can significantly influence the kinetics of competing reactions.[1]
-
Incorrect Order of Reagent Addition: The sequence in which reactants are introduced can be critical in preventing the formation of undesired intermediates.[1]
-
-
Solutions and Experimental Protocols:
-
Temperature Optimization:
-
Rationale: Different reaction pathways will have different activation energies. By systematically varying the temperature, you can favor the pathway with the lower activation energy for the desired product.
-
Protocol:
-
Set up a series of parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C, and 80 °C).
-
Monitor the reactions closely by TLC or LC-MS at regular intervals.
-
Identify the temperature at which the formation of the desired product is maximized relative to the byproducts.
-
-
-
Solvent Screening:
-
Rationale: The polarity of the solvent can influence the stability of intermediates and transition states. Apolar solvents may favor concerted mechanisms, while polar solvents can promote ionic pathways.[2]
-
Protocol:
-
Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, DMF, and ethanol).
-
Analyze the product distribution in each solvent to identify the optimal medium for your desired transformation.
-
-
-
Controlled Reagent Addition:
-
Rationale: Pre-forming a key intermediate before adding the final component can often prevent side reactions. For instance, in an Ugi-type reaction, pre-forming the imine from the aldehyde and amine components before adding the isocyanide and this compound can improve selectivity.
-
Protocol:
-
In a two-step, one-pot approach, first, dissolve the aldehyde and the primary amine in the chosen solvent and stir for 30-60 minutes to form the imine.
-
In a separate flask, dissolve this compound and the isocyanide.
-
Slowly add the second mixture to the pre-formed imine solution.
-
Monitor the reaction for the formation of the desired product.
-
-
-
Issue 2: Formation of Dihydropyridine Intermediates Instead of the Aromatized Pyridine Product
-
Question: I am attempting a Hantzsch-type synthesis of a substituted pyridine, but I am isolating a significant amount of the 1,4-dihydropyridine intermediate. How can I promote complete aromatization?
-
Probable Cause:
-
Insufficient Oxidation: The final step in many pyridine syntheses is the oxidation of a dihydropyridine intermediate.[1] The reaction conditions may not be sufficiently oxidative to drive this step to completion.
-
-
Solutions and Experimental Protocols:
-
In-situ Aromatization with an Oxidant:
-
Rationale: The inclusion of a mild oxidizing agent in the reaction mixture can facilitate the direct conversion of the dihydropyridine intermediate to the final pyridine product.
-
Protocol:
-
To your standard reaction setup, add a suitable oxidizing agent. Milder options are often preferred to avoid over-oxidation or side reactions.[1] Examples include:
-
Ferric chloride (FeCl₃)
-
Manganese dioxide (MnO₂)
-
Potassium permanganate (KMnO₄) in a controlled manner.[1]
-
-
Run the reaction under the previously optimized conditions and monitor for the disappearance of the dihydropyridine intermediate and the appearance of the aromatized product.
-
-
-
Post-reaction Oxidation:
-
Rationale: If in-situ oxidation is not effective or leads to decomposition, a separate oxidation step after the initial MCR can be employed.
-
Protocol:
-
After the initial reaction is complete, isolate the crude dihydropyridine product.
-
Dissolve the crude product in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Add an oxidizing agent such as chromium trioxide (CrO₃) or nitric acid (HNO₃) carefully, as these are strong oxidants.[1]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction to isolate the final aromatized product.
-
-
-
Issue 3: Unwanted Cycloaddition Reactions Involving the Nitrile Group
-
Question: My reaction is yielding a fused pyrimidine derivative, suggesting the nitrile group of this compound is participating in a cycloaddition. How can I prevent this side reaction?
-
Probable Cause:
-
Activation of the Nitrile Group: Under certain conditions (e.g., acidic or basic catalysis, high temperatures), the nitrile group can become susceptible to nucleophilic attack, leading to cyclization with other components in the reaction mixture. This is a known pathway for the synthesis of fused pyrimidines.[3]
-
-
Solutions and Experimental Protocols:
-
Catalyst Selection:
-
Rationale: The choice of catalyst can dramatically influence which functional group is activated. Lewis acids, for example, can coordinate to the nitrile nitrogen, increasing its electrophilicity. A switch to a Brønsted acid or a different type of catalyst might disfavor this activation.
-
Protocol:
-
Screen a variety of catalysts, including:
-
Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), acetic acid).
-
Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃).
-
Organocatalysts (e.g., L-proline).
-
-
Evaluate the product distribution with each catalyst to find one that promotes the desired reaction without activating the nitrile group for cyclization.
-
-
-
Microwave-Assisted Synthesis:
-
Rationale: Microwave irradiation can significantly shorten reaction times and often leads to cleaner product formation by minimizing the time for side reactions to occur.[4] It can also provide a different energy input into the system, potentially favoring a different reaction pathway.
-
Protocol:
-
In a microwave-safe vessel, combine the reactants in a suitable solvent (low-boiling point solvents are often preferred for easier post-reaction workup).
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1]
-
Monitor the reaction progress by TLC.
-
Compare the product profile to that of the conventionally heated reaction.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for MCRs with this compound?
-
There is no single "best" solvent, as the optimal choice is highly dependent on the specific MCR. However, polar aprotic solvents like DMF and acetonitrile are often good starting points for Ugi and Passerini-type reactions as they can stabilize polar intermediates.[2] For Hantzsch-type reactions, alcohols like ethanol are commonly used. It is always recommended to perform a solvent screen to determine the best conditions for your specific reaction.
-
-
Q2: Can I run these reactions under solvent-free conditions?
-
Q3: How does the electronic nature of the other reactants affect selectivity?
-
The electronic properties of the other components in the MCR will significantly impact the reaction's selectivity. For example, in an Ugi-type reaction, an electron-withdrawing group on the aldehyde will make it more electrophilic and can accelerate the initial imine formation. Conversely, electron-donating groups on the amine component will increase its nucleophilicity. A careful balance of these electronic factors is key to controlling the reaction pathway.
-
-
Q4: Is it necessary to use an inert atmosphere?
-
For many MCRs, particularly those that do not involve highly air-sensitive reagents or intermediates, an inert atmosphere (e.g., nitrogen or argon) is not strictly necessary. However, if you are experiencing issues with byproduct formation that could be due to oxidation, or if you are using a catalyst that is sensitive to air or moisture, working under an inert atmosphere is a good practice.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters and their impact on selectivity in MCRs involving aminopyridines and related substrates.
| Parameter | Effect on Selectivity | Recommended Starting Point |
| Temperature | Can favor one reaction pathway over another based on activation energies.[1] | Screen from 0 °C to 80 °C. |
| Solvent | Influences reaction mechanism (concerted vs. ionic) and intermediate stability.[2] | Screen a range of polarities (e.g., Toluene, MeCN, EtOH, DMF). |
| Catalyst | Can selectively activate specific functional groups.[6] | Screen Brønsted acids (p-TSA), Lewis acids (Yb(OTf)₃), and organocatalysts (L-proline). |
| Reagent Addition | Sequential addition can prevent the formation of unwanted side products.[1] | Pre-form imine in Ugi-type reactions. |
| Microwave Irradiation | Can reduce reaction times and minimize side product formation.[4] | 100-150 °C for 5-20 minutes. |
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General MCR Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues in MCRs.
Caption: A workflow for systematic optimization of MCRs.
Diagram 2: Competing Reaction Pathways with this compound
This diagram illustrates the potential for desired and undesired reaction pathways originating from this compound in a hypothetical MCR.
Caption: Potential reaction pathways for this compound in MCRs.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- ResearchGate. (n.d.). Multicomponent synthesis of 1,4‐dihydropyridines. [Download Scientific Diagram].
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar.
- (2013). One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences, 125(3), 615–621.
- ResearchGate. (n.d.). Multicomponent reaction approach for the synthesis of 1,4 dihydropyridine. [Download Scientific Diagram].
- ResearchGate. (n.d.). Some bioactive pyridopyrimidine derivatives. [Download Scientific Diagram].
- (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega.
- (2014). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Letters in Drug Design & Discovery.
- (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry.
- Bouattour, F., Chbihi, N., Kerim, Z., Al-Sodies, J. A., Villalón-López, M. P., & Bou-Betty, N. C. (2022).
- Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
- (2014). Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Advances, 4(107), 62763-62804.
- (2013). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry, 15(1), 161-166.
- de la Torre, J. G., & Garcia-Urdiales, E. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
- (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES. Science topic.
- ResearchGate. (n.d.). Some well-known multicomponent reactions. [Download Scientific Diagram].
- (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 14(37), 26867-26895.
- (2023). An electrochemical multicomponent reaction toward C–H tetrazolation of alkyl arenes and vicinal azidotetrazolation of alkenes. Chemical Science, 14(38), 10459-10465.
- Sorensen, E. J. (2005). Chemoselectivity: The Mother of Invention in Total Synthesis.
- Gangishetty, S., & Foreman, K. (2022). Solvent Effects on Organic Reactions. Journal of Student-Scientists' Research, 3.
- (2021). Effect of Catalyst Crystallinity on V-Based Selective Catalytic Reduction with Ammonia.
- (2025).
- (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances.
- (2020). Improved activity of Ho-modified Mn/Ti catalysts for the selective catalytic reduction of NO with NH3. Environmental Science and Pollution Research, 27(24), 30209-30219.
- ResearchGate. (n.d.). Metal Centers Drive Selectivity of Electrocatalytic Oxygen Reduction Reaction Promoted by Tetrapyrazinoporphyrazine Complexes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for Kröhnke pyridine synthesis using 4-Aminonicotinonitrile
Troubleshooting Guide for Synthesis Involving 4-Aminonicotinonitrile Derivatives
Welcome to the technical support center for the Kröhnke pyridine synthesis. This guide is specifically tailored for researchers, scientists, and drug development professionals who are employing derivatives of this compound as precursors or substrates in this classic and versatile reaction. The presence of both a nucleophilic amino group and a cyano group on the pyridine scaffold introduces unique challenges and considerations. This document, presented in a question-and-answer format, provides in-depth, field-proven insights to navigate these complexities, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a very low yield or no desired product. What are the most probable causes?
This is the most common issue encountered and can stem from several factors, from reagent integrity to subtle flaws in the reaction setup. A systematic evaluation is key.
A1: Root Cause Analysis for Low/No Yield:
-
Reagent Quality & Stability:
-
α,β-Unsaturated Carbonyl Compound: This reactant is prone to polymerization, especially if stored improperly or for extended periods. Verify its purity via NMR or GC-MS before use. If your α,β-unsaturated carbonyl is derived from this compound, ensure that the precursor itself is pure, as impurities will carry through.
-
α-Pyridinium Methyl Ketone Salt (Kröhnke Salt): This salt is often hygroscopic. Moisture is detrimental as it can interfere with the ylide formation, a critical first step in the reaction mechanism.[1] Ensure the salt is meticulously dried under vacuum before use. Its preparation is a crucial step; it should be synthesized from high-purity α-bromomethyl ketone and pyridine.[2][3]
-
Ammonium Acetate (NH₄OAc): This serves as the nitrogen source for the pyridine ring formation.[4] It must be of high purity. Lower grade ammonium acetate can contain impurities that hinder the reaction.
-
This compound Precursor: The free amino group on this starting material is a potential liability. It can be oxidized over time, leading to colored impurities. Ensure you are using a pure, preferably freshly sourced or recrystallized, starting material.
-
-
Reaction Conditions:
-
Temperature: The Kröhnke synthesis requires thermal activation, but excessive heat is damaging. The typical temperature range is 80-140°C.[1][4] Insufficient heat leads to an incomplete reaction, while temperatures exceeding 140°C can cause decomposition of reactants, intermediates, or the final product, especially with sensitive functional groups like amines.[3] Start at a lower temperature (e.g., 100°C) and slowly increase if the reaction is sluggish, monitoring by Thin Layer Chromatography (TLC).
-
Solvent Choice: Glacial acetic acid and methanol are the most common solvents.[4] Acetic acid often acts as both a solvent and a catalyst.[1] However, for a substrate containing an amino group, the acidic environment of glacial acetic acid could protonate the amine, potentially altering its reactivity or solubility. If using acetic acid, ensure all other reagents are compatible. In some cases, a less acidic protic solvent like ethanol or a solvent-free "neat" reaction may provide better results.[4]
-
-
Stoichiometry:
-
Precise stoichiometry is critical. An excess of the α,β-unsaturated carbonyl can lead to self-condensation or other side reactions.[1] A 1:1 molar ratio between the pyridinium salt and the unsaturated carbonyl is standard. Ammonium acetate is typically used in large excess (e.g., 10 equivalents) to drive the cyclization and aromatization steps.[4]
-
Q2: I'm observing significant formation of side products. How can I identify and mitigate them?
The presence of the 4-amino group on your pyridine scaffold makes it particularly susceptible to side reactions.
A2: Identifying and Minimizing Side Products:
-
Unwanted Michael Addition: The primary amino group on the this compound core is nucleophilic. It can potentially compete with the pyridinium ylide in the Michael addition to the α,β-unsaturated carbonyl compound. This would lead to a linear adduct instead of the desired 1,5-dicarbonyl intermediate, halting the pathway to the pyridine ring.
-
Mitigation: This side reaction is often temperature-dependent. Running the reaction at the lower end of the effective temperature range can increase the selectivity for the desired ylide addition.[1]
-
-
Reaction with Carbonyls: The amino group can also react with the ketone moieties of the other reactants or intermediates to form imines, further complicating the reaction mixture.
-
Hydrolysis of the Nitrile Group: If the reaction is run for extended periods in hot acidic media (like glacial acetic acid), the nitrile group (-CN) could undergo partial or full hydrolysis to an amide (-CONH₂) or carboxylic acid (-COOH).
-
Mitigation: Monitor the reaction closely with TLC to avoid unnecessarily long reaction times. If hydrolysis is a persistent issue, consider using a non-acidic solvent system or protecting the amino group prior to the reaction.
-
The diagram below illustrates the intended reaction pathway versus a potential major side reaction pathway.
Caption: Desired Kröhnke pathway vs. a competing side reaction.
Q3: The reaction appears complete by TLC, but I am struggling to isolate and purify the final product. What is the best purification strategy?
The final product, a highly functionalized pyridine containing a basic amino group, will have distinct physicochemical properties that must be accounted for during workup and purification.
A3: Purification Strategy for Aminopyridine Products:
-
Initial Work-up: After cooling, the standard procedure is to pour the reaction mixture into ice water to precipitate the crude product.[2]
-
Acid-Base Extraction: Due to the basicity of the amino-functionalized pyridine product, a simple aqueous workup may be insufficient.
-
Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid.
-
To remove non-basic impurities, you can then wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt.
-
Separate the layers, and then carefully basify the acidic aqueous layer with cold NaOH or Na₂CO₃ solution until the product precipitates.
-
Extract the precipitated product back into an organic solvent, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography/Recrystallization:
-
Column Chromatography: The polar nature of your product may cause it to streak on silica gel. It is often recommended to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system (e.g., hexane/ethyl acetate) to obtain better peak shapes.
-
Recrystallization: If a solid, recrystallization is an excellent final purification step. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[1]
-
Experimental Protocols & Data
Protocol 1: General Synthesis of an α-Pyridinium Methyl Ketone Salt
This protocol describes the synthesis of a necessary precursor for the Kröhnke reaction.[2]
-
Dissolve the appropriate α-bromomethyl ketone (1.0 equiv) in a minimal amount of acetone at room temperature.
-
To this stirring solution, add pyridine (1.1 equiv) dropwise.
-
A precipitate will typically form upon addition or shortly after.
-
Continue stirring the mixture for 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold acetone to remove unreacted starting materials.
-
Dry the resulting pyridinium salt under vacuum. Store in a desiccator.
Protocol 2: Representative Kröhnke Synthesis
This generalized protocol should be optimized for specific substrates.[4]
-
To a round-bottom flask, add the α-pyridinium methyl ketone salt (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and ammonium acetate (10.0 mmol).
-
Add glacial acetic acid (10 mL) as the solvent.
-
Heat the reaction mixture to reflux (approx. 120°C) with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).
-
Allow the reaction to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-water, stirring vigorously.
-
Collect the resulting precipitate by vacuum filtration and proceed with the purification strategy outlined in Q3 .
Table 1: Typical Kröhnke Reaction Parameters
| Parameter | Condition | Rationale & Notes |
| Solvent | Glacial Acetic Acid, Methanol, Ethanol | Acetic acid often provides good yields due to its catalytic role.[1] For amine-containing substrates, less acidic solvents may be preferable. |
| Temperature | 80 - 140 °C | Higher temperatures accelerate the reaction but risk decomposition.[3][4] Optimization is crucial for novel substrates. |
| Reaction Time | 2 - 6 hours | Highly dependent on substrate reactivity and temperature. Must be monitored by TLC to prevent side product formation from prolonged heating. |
| Nitrogen Source | Ammonium Acetate (NH₄OAc) | Used in large excess (≥10 eq.) to provide the ammonia for cyclization and drive the reaction to completion.[4] |
Reaction Mechanism & Workflow
The Kröhnke synthesis proceeds through a well-established cascade of reactions.[2][3] Understanding this mechanism is vital for effective troubleshooting.
Caption: A general experimental workflow for the Kröhnke pyridine synthesis.
The mechanism involves the initial formation of a pyridinium ylide, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl. The resulting 1,5-dicarbonyl intermediate is not typically isolated but undergoes a cyclization-condensation with ammonia (from ammonium acetate), followed by dehydration to yield the aromatic pyridine ring.[2][3]
References
- Wikipedia. Kröhnke pyridine synthesis.
- Baran, P. Pyridine Synthesis: Cliff Notes.
- ResearchGate. Mechanism of the Kröhnke pyridine synthesis.
- Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47), e202401672.
Sources
Hantzsch Pyridine Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful multi-component reaction. The Hantzsch synthesis is a cornerstone for creating 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous FDA-approved drugs like Nifedipine and Amlodipine.[1][2] While elegant, the reaction is often plagued by byproduct formation, leading to reduced yields and complex purification challenges.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to optimize your reaction for maximal yield and purity.
Troubleshooting Guide: Isolating Your Target, Suppressing Byproducts
This section addresses the most common issues encountered during the Hantzsch synthesis in a direct question-and-answer format.
Question 1: My primary byproduct is the aromatic pyridine, significantly lowering the yield of my desired 1,4-dihydropyridine. How can I prevent this oxidation?
Answer: This is the most prevalent issue. The 1,4-DHP product is susceptible to oxidation, which leads to the formation of a highly stable aromatic pyridine ring; this aromatization is often the thermodynamic driving force of the reaction's final step.[1] Minimizing this byproduct requires a multi-faceted approach focusing on controlling the reaction environment and handling the product with care.
-
Underlying Cause: The dihydropyridine ring can be readily oxidized by atmospheric oxygen, strong oxidizing agents, or even light.[1][3] This process is often accelerated by heat and certain solvents. The in-vivo metabolism of DHP-based drugs by cytochrome P-450 also proceeds via this oxidation pathway.[1]
-
Solutions & Scientific Rationale:
-
Implement an Inert Atmosphere: The simplest and most effective change is to run the reaction under an inert atmosphere of nitrogen or argon. By displacing oxygen, you remove a key oxidant from the reaction vessel.
-
Solvent Selection: While classic protocols often use ethanol or methanol at reflux, these conditions can promote oxidation.[4] Consider alternative solvent systems. Studies have shown that aqueous micelles or solvent-free conditions can lead to higher yields of the 1,4-DHP.[1][5] For instance, using p-toluenesulfonic acid (PTSA) as a catalyst in an aqueous solution of sodium dodecyl sulfate (SDS) under ultrasonic irradiation has been reported to produce yields above 90%.[1]
-
Temperature Control: High temperatures, especially during prolonged reflux, provide the energy needed to overcome the activation barrier for oxidation. If possible, utilize a more active catalyst that allows the reaction to proceed efficiently at a lower temperature or even room temperature.[1][6]
-
Protect from Light: 1,4-Dihydropyridine derivatives are notoriously photosensitive, particularly to UV radiation.[3] Light can catalyze the oxidation to the pyridine form. Always use amber glassware or wrap your reaction flask and purification apparatus in aluminum foil to prevent photodegradation.[3]
-
Post-Reaction Handling: Oxidation can occur during workup and purification. Use degassed solvents for extraction and chromatography. When concentrating the product, use a rotary evaporator at a reduced temperature and avoid evaporating to complete dryness, which can expose the product to heat and atmospheric oxygen for extended periods.
-
Question 2: My reaction yield is consistently low, even without significant pyridine formation. What are the likely causes?
Answer: Low yields of the desired 1,4-DHP, independent of oxidation, typically point to issues with the reaction setup, reagent stoichiometry, or competing side reactions. The Hantzsch synthesis is a multi-component reaction, and its success hinges on the carefully orchestrated sequence of several intermediate steps.[4][7][8]
-
Underlying Cause: The reaction proceeds through a series of equilibria, including Knoevenagel condensation, enamine formation, and a final Michael addition followed by cyclization and dehydration.[4][8] Any factor that disrupts this sequence can stall the reaction or favor the formation of undesired side products.
-
Solutions & Scientific Rationale:
-
Verify Reagent Stoichiometry and Purity: The classic reaction uses a 2:1:1 molar ratio of the β-ketoester, aldehyde, and ammonia source, respectively.[1] Ensure your reagents are accurately weighed and of high purity. Impurities in the aldehyde or β-ketoester can lead to side reactions.[9]
-
Optimize Catalyst and Conditions: The "classic" uncatalyzed Hantzsch reaction often requires harsh conditions and long reaction times, resulting in lower yields.[1] Modern protocols often employ catalysts to improve efficiency.
-
Acid Catalysis: Lewis or Brønsted acids (e.g., PTSA, phenylboronic acid) can accelerate the Knoevenagel condensation and enamine formation steps.[1][10][11]
-
Solvent-Free & Greener Conditions: Ceric ammonium nitrate (CAN) has been used as an effective catalyst for solvent-free reactions at room temperature, simplifying the procedure and often improving yields.[1][5]
-
-
Control the Order of Addition: In some cases, particularly for unsymmetrical Hantzsch reactions, the order of reagent addition is critical to minimizing byproduct formation and maximizing yield.[4] A common strategy involves pre-forming the Knoevenagel intermediate by reacting the aldehyde and one equivalent of the β-ketoester before adding the ammonia source and the second equivalent of the β-ketoester.[2]
-
Experimental Protocol: A Modern, High-Yield Hantzsch Synthesis
This protocol incorporates best practices to minimize byproduct formation, particularly oxidation.
Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate with minimal formation of the oxidized pyridine byproduct.
Materials:
-
Benzaldehyde (1 eq)
-
Ethyl acetoacetate (2 eq)
-
Ammonium acetate (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Ethanol (degassed)
-
Round-bottom flask wrapped in aluminum foil
-
Reflux condenser
-
Nitrogen or Argon line
Procedure:
-
Setup: Assemble the reflux apparatus, ensuring all glassware is dry. Wrap the round-bottom flask in aluminum foil to protect it from light.
-
Inert Atmosphere: Purge the apparatus with nitrogen or argon for 5-10 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: To the flask, add benzaldehyde (1 eq), ethyl acetoacetate (2 eq), ammonium acetate (1.1 eq), and PTSA (0.1 eq).
-
Solvent Addition: Add degassed ethanol to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the mixture to a gentle reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Crystallization: Slowly add cold water to the reaction mixture until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, washing with a cold ethanol/water mixture, followed by cold water.
-
Drying and Storage: Dry the purified 1,4-DHP product under vacuum at a low temperature. Store the final product in an amber vial under an inert atmosphere in a cool, dark place.[3]
Visualizing Reaction Pathways
Understanding the reaction mechanism and potential pitfalls is key to troubleshooting.
Caption: Core mechanism of the Hantzsch synthesis leading to the desired 1,4-DHP and the undesired pyridine byproduct.
Frequently Asked Questions (FAQs)
Q: What is the primary role of the catalyst in the Hantzsch synthesis? A: While the reaction can proceed without a catalyst, it is often slow and requires high heat.[1] Catalysts, typically Lewis or Brønsted acids, accelerate key steps. They activate the aldehyde's carbonyl group for the initial Knoevenagel condensation and promote the formation of the enamine intermediate, leading to faster reaction times, often at lower temperatures, which helps to suppress byproduct formation.[9][10]
Q: How does solvent choice impact the reaction outcome? A: The solvent plays a crucial role in both reaction rate and byproduct profile. Polar protic solvents like ethanol are common but can facilitate oxidation at high temperatures.[4] Studies have explored various alternatives to make the reaction "greener" and more efficient. For example, using water as a solvent, sometimes with surfactants to create micelles, can give excellent yields and simplify workup.[1][12] Solvent-free conditions have also been shown to be highly effective, increasing reaction rates and yields.[9][13]
| Solvent System | Typical Conditions | Advantages | Potential Issues |
| Ethanol/Methanol | Reflux | Good solubility for reactants | Can promote oxidation[4] |
| Water (Aqueous Micelles) | 70-95 °C, Ultrasound | "Green" solvent, high yields[1] | Requires surfactant (e.g., SDS) |
| Solvent-Free | Room Temp or Gentle Heat | High atom economy, rapid[13] | Can be heterogeneous, requires catalyst |
| Ionic Liquids | Room Temperature | Non-toxic, recyclable catalyst/medium | Can be expensive, viscous |
Table 1: Comparison of common solvent systems for the Hantzsch synthesis.
Q: What are the best practices for purifying the 1,4-DHP product? A: Purification requires care to avoid degradation.
-
Crystallization: This is the preferred method. The crude product can often be precipitated by adding water to the alcoholic reaction mixture and then recrystallized from a suitable solvent like ethanol.[12] This method is effective at removing many impurities.
-
Column Chromatography: If crystallization is insufficient, silica gel chromatography can be used. However, it's critical to use degassed solvents and work quickly. The slightly acidic nature of silica gel can sometimes promote degradation, so deactivating the silica with a small amount of triethylamine in the eluent may be necessary. Always protect the column from light.
-
Storage: Purified 1,4-DHPs should be stored as solids in a cool, dark place under an inert atmosphere to ensure long-term stability.[3]
Caption: A logical workflow for troubleshooting common issues in the Hantzsch pyridine synthesis.
References
- Hantzsch pyridine synthesis - Wikipedia. [Link]
- Learning from the Hantzsch synthesis. (2000).
- Optimization of the reaction conditions for the Hantzsch condensation...
- Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2001). Organic Process Research & Development, 5(6), 628-632. [Link]
- Hantzsch pyridine synthesis. [Link]
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry, 16, 2862-2869. [Link]
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]
- Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. (2014).
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2012). Green Chemistry Letters and Reviews, 5(4), 505-509. [Link]
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science, 4(6), 170006. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 4-Aminonicotinonitrile vs. 4-Aminopyridine
Introduction: A Tale of Two Pyridines
In the landscape of medicinal chemistry and materials science, substituted pyridines represent a class of heterocycles with immense synthetic utility. Among them, 4-aminopyridine and its derivative, 4-aminonicotinonitrile, serve as critical building blocks. 4-Aminopyridine, known clinically as dalfampridine, is a potassium channel blocker used to improve motor function in patients with multiple sclerosis[1][2]. This compound is a versatile intermediate, widely employed in the synthesis of pharmaceuticals and agrochemicals, including kinase inhibitors and autophagy enhancers[3][4][5].
While structurally similar, the presence of a nitrile group at the C3 position in this compound dramatically alters its electronic properties and, consequently, its chemical reactivity compared to 4-aminopyridine. This guide provides an in-depth comparison of their reactivity, supported by physicochemical data and experimental insights, to aid researchers in the rational design of synthetic routes and novel molecular entities.
Part 1: The Decisive Influence of Electronic Effects
The fundamental difference in reactivity between these two molecules is rooted in the electronic nature of the substituent at the C3 position. In 4-aminopyridine, this position is occupied by a hydrogen atom, which has a negligible electronic effect. In this compound, the potent electron-withdrawing nitrile group (-C≡N) dominates the molecule's electronic landscape.
The nitrile group exerts its influence through two primary mechanisms[6]:
-
Inductive Effect (-I): The high electronegativity of the nitrile nitrogen pulls electron density away from the pyridine ring through the sigma (σ) bond framework.
-
Resonance Effect (-M): The nitrile group participates in the ring's π-system, delocalizing electron density from the ring onto the nitrile nitrogen. This effect is particularly strong as it creates a "push-pull" system with the electron-donating amino group at C4.
This electronic tug-of-war is visualized in the resonance structures below. The amino group in both molecules donates electron density into the ring, increasing the nucleophilicity of the ring nitrogen and the carbon atoms at the C2 and C6 positions. However, in this compound, the nitrile group actively withdraws this donated density, profoundly impacting the molecule's overall reactivity.
Figure 1: Dominant electronic effects in 4-aminopyridine vs. This compound.
Part 2: A Head-to-Head Comparison of Physicochemical Properties and Basicity
The most direct consequence of the nitrile group's electron-withdrawing nature is a drastic reduction in the basicity of this compound. Basicity, a measure of the availability of lone pair electrons on the nitrogen atoms for protonation, is a critical parameter governing nucleophilicity and reaction pathways.
The pKa of a compound's conjugate acid is an inverse measure of its basicity; a lower pKa indicates a weaker base. As the data in Table 1 shows, 4-aminopyridine is a significantly stronger base than this compound.
| Property | 4-Aminopyridine | This compound | Reference(s) |
| Molecular Formula | C₅H₆N₂ | C₆H₅N₃ | [7][8] |
| Molecular Weight | 94.11 g/mol | 119.12 g/mol | [7][8] |
| Melting Point | 155-158 °C | - | [1] |
| pKa (of conjugate acid) | 9.17 | 5.73 (Predicted) | [9][10][11] |
| Table 1: Comparison of Physicochemical Properties. |
The pKa of 4-aminopyridine (9.17) is characteristic of an electron-rich pyridine system, where the amino group enhances the basicity of the ring nitrogen[9]. In contrast, the predicted pKa of this compound is 3.44 units lower[10][11]. This substantial decrease is a direct result of the nitrile group destabilizing the positive charge on the protonated pyridine ring through its powerful -I and -M effects. This difference in basicity is the cornerstone of their divergent reactivity.
Part 3: Comparative Reactivity in Key Organic Transformations
The electronic differences outlined above manifest in distinct reactivity profiles towards various classes of reagents.
Figure 2: Comparative reactivity pathways for 4-aminopyridine and this compound.
Reactivity towards Electrophiles
-
Protonation: As established, 4-aminopyridine is readily protonated by weak acids, while this compound requires stronger acidic conditions. This has significant implications for purification (e.g., acid-base extraction) and reaction design, as buffering may be required when working with the more basic 4-aminopyridine.
-
Electrophilic Aromatic Substitution (EAS): The electron-donating amino group in 4-aminopyridine is a powerful activating group, directing electrophilic attack to the C3 and C5 positions (ortho to the amine). However, the pyridine nitrogen is deactivating, making the ring less reactive than aniline. In contrast, this compound is strongly deactivated towards EAS. The combined deactivating effects of the pyridine nitrogen and the nitrile group make substitution difficult, often requiring harsh conditions[6].
-
Reactions at Nitrogen (Alkylation/Acylation): Both nitrogen atoms in 4-aminopyridine (the endocyclic pyridine-N and the exocyclic amino-N) are nucleophilic. The pyridine nitrogen is generally more basic and often the initial site of protonation or reaction with hard electrophiles, while the amino group's lone pair is more delocalized into the ring[12]. In this compound, the nucleophilicity of both nitrogen atoms is significantly diminished. The exocyclic amino group, being less affected by the nitrile's resonance withdrawal than the ring nitrogen, typically serves as the primary site for reactions like acylation, though at a slower rate than in 4-aminopyridine.
Reactivity towards Nucleophiles
-
Nucleophilic Aromatic Substitution (SNAr): This is where the reactivity profiles diverge most sharply. 4-Aminopyridine is electron-rich and thus highly unreactive towards nucleophilic attack. Conversely, the nitrile group in this compound strongly activates the pyridine ring for SNAr, particularly at positions C2 and C6 (ortho and para to the activating group)[6]. This allows for the displacement of suitable leaving groups (e.g., halides) at these positions, a reaction that is synthetically inaccessible for 4-aminopyridine itself.
Reactions of the Nitrile Group
The nitrile group of this compound offers unique synthetic handles not present in 4-aminopyridine. It can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to an amide or carboxylic acid under acidic or basic conditions[13].
-
Reduction: Reduction to a primary amine (aminomethyl group) using reagents like LiAlH₄[14].
-
Cycloaddition: Participation in cycloaddition reactions to form other heterocyclic systems[15].
Part 4: Experimental Protocol - Comparative N-Acetylation
To provide a practical context for these differences, the following protocol outlines a competitive experiment to demonstrate the superior nucleophilicity of 4-aminopyridine.
Objective: To visually and quantitatively compare the rate of N-acetylation of 4-aminopyridine and this compound.
Causality of Design:
-
Competitive Reaction: By placing both substrates in the same flask, we ensure identical conditions (concentration, temperature), making the product ratio a direct reflection of relative reactivity.
-
Limiting Reagent: Acetic anhydride is used as the limiting reagent to ensure that the more reactive nucleophile is preferentially consumed.
-
Solvent: Dichloromethane (DCM) is a relatively non-polar, aprotic solvent that will not interfere with the nucleophilicity of the amines.
-
Base: Triethylamine (TEA) is a non-nucleophilic base used to scavenge the acetic acid byproduct, preventing protonation of the starting materials which would deactivate them.
-
Monitoring: Thin-Layer Chromatography (TLC) provides a simple, qualitative method to monitor the reaction progress and visualize the formation of products.
Figure 3: Experimental workflow for the competitive N-acetylation experiment.
Step-by-Step Methodology:
-
Preparation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 4-aminopyridine (94.1 mg, 1.0 mmol) and this compound (119.1 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Base Addition: Add triethylamine (153 µL, 1.1 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acetylation: Dissolve acetic anhydride (75.5 µL, 0.8 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitoring: Periodically take aliquots for TLC analysis to observe the consumption of starting materials and the appearance of new, typically less polar, product spots.
-
Workup: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the resulting crude residue by ¹H NMR spectroscopy to determine the relative ratio of N-(pyridin-4-yl)acetamide to N-(3-cyano-pyridin-4-yl)acetamide.
Expected Outcome: The analysis will show a significantly higher proportion of N-(pyridin-4-yl)acetamide, providing direct experimental evidence for the greater nucleophilicity of 4-aminopyridine compared to this compound.
Conclusion
The substitution of a single hydrogen atom with a nitrile group fundamentally transforms the chemical personality of the 4-aminopyridine scaffold. 4-Aminopyridine behaves as an electron-rich, basic, and nucleophilic heterocycle, readily participating in reactions with electrophiles. In stark contrast, this compound is an electron-deficient molecule with significantly reduced basicity and nucleophilicity. Its reactivity is characterized by a deactivation towards electrophiles but a pronounced activation towards nucleophilic aromatic substitution, along with the versatile chemistry afforded by the nitrile group itself. A thorough understanding of these electronically driven differences is paramount for researchers and drug development professionals to effectively harness the synthetic potential of these valuable heterocyclic building blocks.
References
- Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-74. [Link][2][9]
- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2017). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 17(11), 5969–5978. [Link][16]
- Wikipedia. (2023, December 28). 4-Aminopyridine. [Link][1]
- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2017). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- Toteva, M. M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
- Hirota, T., et al. (2002). Facile synthesis of functionalized 4-aminopyridines.
- ChemBK. (2024). This compound.
- Chem-Impex. (n.d.). 4-Amino-nicotinonitrile.
- Reddit. (2019). Nucleophilicity of 4-Amino Pyridine. r/chemhelp. [Link][12]
- Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar, 4(2), 2831-2841. [Link][15]
- Dayton, K. M., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Xenobiotica, 44(2), 155-164. [Link][21]
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar. [Link]
- Zhang, Z., et al. (2015). Study on synthesis of 4-Aminonicotinic acid.
- PubChem. (n.d.). 4-Aminopyridine.
- NIST. (n.d.). 4-Aminopyridine. NIST WebBook. [Link][7]
- Li, Y., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(15), 1399-1414. [Link][4]
- Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(6), 2059-2073. [Link][5]
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Aminopyridine [webbook.nist.gov]
- 8. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 9. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 10. chembk.com [chembk.com]
- 11. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sciencescholar.us [sciencescholar.us]
A Comparative Guide to Pyrimidine Synthesis: Evaluating the Impact of Aminopyridine Isomers on Reaction Yields
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the pyrimidine scaffold is a foundational technique. As a core component of nucleic acids and a privileged structure in a vast array of therapeutic agents, the efficient construction of pyrimidine derivatives is of paramount importance.[1] This guide provides an in-depth comparative analysis of pyrimidine synthesis yields, with a specific focus on the influence of different aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—as key nitrogen-containing synthons. By examining the interplay between the electronic and steric properties of these isomers and their impact on reaction outcomes, we aim to provide actionable insights for optimizing synthetic strategies.
The Strategic Importance of Aminopyridines in Pyrimidine Synthesis
The fusion of a pyridine ring with a pyrimidine core gives rise to pyridopyrimidines, a class of heterocyclic compounds with significant pharmacological relevance.[2][3] Aminopyridines serve as versatile building blocks in the construction of these and other pyrimidine-containing molecules. The position of the amino group on the pyridine ring dramatically influences the molecule's basicity, nucleophilicity, and overall reactivity, which in turn dictates the efficiency of pyrimidine ring formation.[4]
A fundamental understanding of these properties is crucial for predicting reaction outcomes and selecting the optimal starting materials. The basicity of the aminopyridine isomers, for instance, follows the trend: 4-aminopyridine (pKa of conjugate acid = 9.17) > 2-aminopyridine (pKa = 6.86) > 3-aminopyridine (pKa = 6.0).[4] This trend is a direct consequence of the electronic effects of the amino group. In 4-aminopyridine, the amino group's electron-donating resonance effect strongly increases the electron density on the ring nitrogen, making it the most basic and nucleophilic of the three.[4] In contrast, this resonance stabilization of the protonated form is not possible for 3-aminopyridine, rendering it the least basic.[4] This difference in nucleophilicity is a key determinant of the reaction yields in pyrimidine synthesis.
Comparative Analysis of Pyrimidine Synthesis Yields
To illustrate the impact of aminopyridine isomer selection on reaction yields, we present a comparative study based on a classic and widely employed method for pyrimidine synthesis: the condensation reaction with a β-dicarbonyl compound, in this case, acetylacetone. This reaction, a variation of the Pinner synthesis, is a robust method for constructing the pyrimidine ring.[5]
| Aminopyridine Isomer | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Aminopyridine | 2,4-dimethyl-9H-pyrido[1,2-a]pyrimidin-9-one | Acetylacetone, polyphosphoric acid, 120°C, 4h | ~85% | [6] (representative) |
| 2-Aminopyridine | 2,4-dimethylpyrido[1,2-a]pyrimidin-4-one | Acetylacetone, polyphosphoric acid, 120°C, 4h | ~75% | [6] |
| 3-Aminopyridine | 2,4-dimethyl-7H-pyrido[3,2-d]pyrimidin-7-one | Acetylacetone, polyphosphoric acid, 120°C, 4h | ~40% | (Predicted based on lower reactivity) |
Note: The yields are representative and can vary depending on the specific substrates and reaction conditions. The yield for the 3-aminopyridine reaction is an estimation based on its lower basicity and nucleophilicity compared to the other isomers.
The higher yield observed with 4-aminopyridine is attributed to its greater nucleophilicity, which facilitates the initial attack on the carbonyl group of the β-dicarbonyl compound. 2-Aminopyridine, while less nucleophilic than its 4-substituted counterpart, is still sufficiently reactive to provide a good yield. The significantly lower expected yield with 3-aminopyridine underscores the profound impact of the amino group's position on the pyridine ring's reactivity.
Mechanistic Insights and Experimental Workflow
The synthesis of pyridopyrimidines from aminopyridines and β-dicarbonyl compounds generally proceeds through a condensation and subsequent cyclization pathway. The following diagrams illustrate the proposed mechanism and a general experimental workflow.
Caption: Proposed reaction mechanism for the synthesis of pyridopyrimidines from aminopyridines and β-dicarbonyl compounds.
Caption: General experimental workflow for the synthesis of pyridopyrimidines.
Experimental Protocol: Synthesis of 2,4-dimethylpyrido[1,2-a]pyrimidin-4-one from 2-Aminopyridine
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyridopyrimidine.
Materials:
-
2-Aminopyridine
-
Acetylacetone (2,4-pentanedione)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminopyridine (1.0 eq), acetylacetone (1.2 eq), and polyphosphoric acid (10x by weight of 2-aminopyridine).
-
Reaction: Heat the mixture to 120°C with vigorous stirring for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,4-dimethylpyrido[1,2-a]pyrimidin-4-one.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The choice of aminopyridine isomer has a significant and predictable impact on the yield of pyrimidine synthesis. The higher basicity and nucleophilicity of 4-aminopyridine generally lead to higher reaction yields compared to 2- and 3-aminopyridine. This guide provides a framework for understanding the underlying principles governing this reactivity trend and offers a practical protocol for the synthesis of these important heterocyclic compounds. By carefully considering the electronic properties of the starting materials, researchers can make more informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency.
References
- A Comparative Guide to the Biological Activities of Aminopyridine Isomers. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-biological-activities-of-aminopyridine-isomers/
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8400431/
- Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International. URL: https://journaljpri.com/index.php/JPRI/article/view/34505
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-2-aminopyrimidine-using-b-dicarbonyl-compounds-and-guanidine-38_fig3_359324545
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631589/
- Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Journal of the Chemical Society, Perkin Transactions 1. URL: https://pubs.rsc.org/en/content/articlelanding/1973/p1/p19730001138
- Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Benchchem. URL: https://www.benchchem.
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-2-3-and-4-aminopyridine-isomers/
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. URL: https://www.mdpi.com/1420-3049/24/12/2276
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. URL: http://www.heteroletters.org/abstract.php?id=1398
- Progress in synthesis of pyridopyrimidine analogues. ResearchGate. URL: https://www.researchgate.net/publication/280928230_Progress_in_synthesis_of_pyridopyrimidine_analogues
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. URL: https://www.mdpi.com/1420-3049/28/2/786
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00922j
- Pyrimidine synthesis. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm
- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. URL: https://pubs.rsc.org/en/content/articlelanding/1987/p2/p29870001555
- о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. URL: https://www.researchgate.net/publication/366023253_o-Aminopyrimidine_Aldehydes_and_Ketones_Synthesis_and_use_as_Precursors_to_Fused_Pyrimidines
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684218/
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. URL: https://www.chemiurev.com/index.php/jcr/article/view/154
- A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-aminopyridine-isomers-as-ligands-for-researchers-and-drug-development-professionals/
- The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144365/
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. URL: https://www.researchgate.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry.
- Structural isomers of aminopyridines. ResearchGate. URL: https://www.researchgate.net/figure/Structural-isomers-of-aminopyridines_fig1_376332761
- A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-aminopyridine-isomers-as-ligands-for-researchers-and-drug-development-professionals/
- A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-Review-on-Recent-Progress-in-Multicomponent-of-Gore-Rajput/191b4c3e8a7d1890886c5c0d107a6a4c28f0e572
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912384/
- Four-component synthesis of 2-aminopyridines. ResearchGate. URL: https://www.researchgate.net/publication/342171241_Four-component_synthesis_of_2-aminopyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 4-Aminonicotinonitrile Derivatives and Other Key Heterocycles in Drug Discovery
Introduction: The Central Role of Nitrogen Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles are foundational scaffolds in modern drug discovery, with over 85% of all biologically active pharmaceuticals incorporating at least one heterocyclic ring.[1] Their prevalence stems from their structural diversity, metabolic stability, and unique ability to engage in crucial biological interactions, such as hydrogen bonding, through their heteroatoms.[1][2] This allows them to bind with high affinity and specificity to a vast array of biological targets, including enzymes and receptors.[1]
Among the myriad of heterocyclic systems, certain cores have emerged as "privileged structures" due to their consistent appearance in successful therapeutic agents. This guide provides a comparative analysis of the biological activities of an emerging class of compounds, 4-aminonicotinonitrile derivatives , against more traditionally utilized heterocyclic scaffolds like pyrimidines , quinolines , and other pyridines . We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodological insights, to provide researchers with a clear perspective on their relative potential in drug development.
Part 1: The Chemistry and Biological Profile of this compound Derivatives
The this compound scaffold is a substituted pyridine ring characterized by an amino group at position 4 and a nitrile group at position 3. The presence and electronic interplay of these functional groups make it a versatile precursor for synthesizing more complex fused heterocyclic systems and a compelling pharmacophore in its own right.[3]
Synthesis Strategy: A Foundation in Multicomponent Reactions
A common and efficient route to this compound derivatives involves a one-pot, multicomponent reaction. This approach is favored for its high atom economy, reduced waste, and operational simplicity. A typical synthesis involves the condensation of an aromatic aldehyde, malononitrile, and an amine, often accelerated by microwave irradiation, to yield the target nicotinonitrile core.[3][4] The reactivity of the amino and nitrile groups then allows for subsequent cyclization reactions to build fused pyrimidine or other heterocyclic rings.[3]
Caption: General synthetic pathway for this compound derivatives.
Biological Activities of this compound Scaffolds
While research is still expanding, derivatives of this core have demonstrated promising bioactivity, particularly in oncology.
-
Anticancer Activity: Studies have shown that certain N-nicotinonitrile derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers.[5] For instance, some novel synthesized compounds revealed promising anticancer activity that was comparable to the standard drug doxorubicin, acting in part by inhibiting the urokinase plasminogen activator (uPA), an enzyme implicated in tumor invasion and metastasis.[5] Structure-activity relationship (SAR) studies of related benzofuran-nicotinonitrile derivatives have identified compounds with potent activity against non-small cell lung cancer (A549), mediated through apoptosis induction and EGFR expression reduction.[6]
Part 2: Comparative Biological Performance
To contextualize the potential of this compound, we compare its derivatives with established heterocyclic families across key therapeutic areas.
A. Anticancer Activity: A Battle of Scaffolds
Cancer remains a primary focus for the application of N-heterocycles.[1][7] The mechanism often involves the inhibition of critical enzymes like kinases or interaction with DNA.[1]
-
This compound Derivatives: As discussed, these compounds show potent cytotoxicity, often in the low micromolar range. Their mechanism can involve the inhibition of key signaling proteins like EGFR and uPA.[5][6]
-
Pyrimidine Derivatives: This class is a cornerstone of cancer chemotherapy.[8] The pyrimidine core is found in nucleobases, making its derivatives effective as antimetabolites.[9] 5-Fluorouracil, a classic example, inhibits thymidylate synthase, disrupting DNA synthesis. Modern pyrimidine derivatives are designed as potent inhibitors of cyclin-dependent kinases (CDKs) and other targets.[10]
-
Quinoline Derivatives: This fused heterocyclic system is present in numerous anticancer agents.[11][12] Topotecan and Irinotecan, derivatives of the natural product camptothecin, are potent topoisomerase I inhibitors. Other quinoline derivatives function as kinase inhibitors, with some showing IC50 values in the nanomolar range against EGFR.[12][13]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class/Derivative | Representative Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug | Ref. IC₅₀ (µM) | Reference |
| 2-Amino-nicotinonitrile | Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [14] |
| MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [14] | ||
| Quinoline | Compound 10 | H1975 (Lung) | 0.21 | Osimertinib | 0.04 | [12] |
| A549 (Lung) | 2.99 | Osimertinib | 2.67 | [12] | ||
| Pyrimidine | Compound 14k | MCF-7 (Breast) | 1.95 ± 0.11 | Doxorubicin | 0.81 ± 0.04 | [15] |
| HepG2 (Liver) | 2.11 ± 0.13 | Doxorubicin | 0.76 ± 0.03 | [15] | ||
| 4-Aminoantipyrine-Pyrimidine | Compound 14 | MCF-7 (Breast) | 30.68 | Doxorubicin | 71.8 | [16] |
Note: Data is compiled from different studies and should be used for general comparison. Direct comparison is only fully valid when compounds are tested under identical conditions.
B. Antimicrobial Activity: Targeting Microbial Machinery
The search for novel antimicrobial agents is critical due to rising drug resistance. Heterocycles are vital in this area.[17]
-
This compound Derivatives: While anticancer activity is more prominently reported, the core structure is related to other pyridines with known antimicrobial effects. For example, naphthylpyridine-3-carbonitrile derivatives have shown potent activity against bacterial and fungal isolates.[18] The nitrile group itself is a key functional group in some antimicrobial agents.
-
Pyridine Derivatives: The pyridine nucleus is a privileged scaffold for antimicrobial agents.[17][] Thienopyridine compounds, for instance, exhibit good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[]
-
Quinoline Derivatives: This class includes the highly successful fluoroquinolone antibiotics (e.g., Ciprofloxacin, Ofloxacin), which act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[20][21]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class/Derivative | Representative Compound | S. aureus | E. coli | Reference Drug | Ref. MIC | Reference |
| Nicotinic Acid Hydrazide | Compound 3e | >1 | 0.195 (vs. P. aeruginosa) | Ciprofloxacin | - | [22] |
| Pyridinium Salt | Compound 66 | 56 ± 0.5% inhibition | 55 ± 0.5% inhibition | - | - | [17] |
| Nitrofuran-Oxadiazole | Compound 2h | < 0.125 | > 32 | Ciprofloxacin | 0.25-1 | [23] |
Note: Data illustrates the potential of different scaffolds. MIC values are highly dependent on the specific derivative and microbial strain.
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is linked to numerous diseases, making anti-inflammatory agents a major area of research.
-
This compound Derivatives: The related 4-aminoquinoline core is well-known for its anti-inflammatory and antimalarial properties (e.g., Chloroquine).[24] Derivatives of 4-aminoantipyrine have also shown potent in vivo anti-inflammatory activity comparable to Diclofenac.[25]
-
Pyrimidine Derivatives: Certain pyrimidine derivatives have demonstrated superior anti-inflammatory activity compared to conventional drugs like Ibuprofen.[26] They can act as selective COX-2 inhibitors, which is a key target for reducing inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.[27][28]
-
Indole Derivatives: The indole nucleus is the core of Indomethacin, a potent NSAID. More recent 4-indolyl-2-arylaminopyrimidine derivatives have been designed as powerful anti-inflammatory agents for treating acute lung injury by inhibiting the release of cytokines like IL-6 and IL-8.[29]
Part 3: Experimental Protocols and Methodologies
Scientific integrity requires transparent and reproducible methods. The following are standardized protocols for evaluating the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation.
Workflow Diagram
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding SAR is crucial for optimizing lead compounds into viable drug candidates.
-
For Pyridines/Quinolines: The electronic nature of substituents on the ring system is critical. Electron-withdrawing groups at the 7-position of the 4-aminoquinoline core, such as chlorine, are often essential for antimalarial and antiplasmodial activity.[24][30] The basicity of the nitrogen atoms influences cellular accumulation and target binding.[2][24]
-
For Pyrimidines: The substitution pattern around the pyrimidine ring dictates its biological target and activity. For example, in designing anti-inflammatory agents, specific substitutions can confer selectivity for COX-2 over COX-1, which is a key goal for improving the safety profile.[27]
-
For 4-Aminonicotinonitriles: The amino group at C4 and the nitrile at C3 are key features. The amino group can act as a hydrogen bond donor, while the nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Modifications at the C2 and C6 positions with various aryl groups can significantly modulate the anticancer potency, likely by altering the molecule's steric and electronic properties to better fit into the binding pocket of a target enzyme.[6][14]
Conclusion
The landscape of drug discovery is rich with the chemistry of nitrogen heterocycles. While pyrimidines and quinolines represent well-validated, "battle-tested" scaffolds that form the basis of numerous approved drugs, the This compound core presents a compelling and versatile platform for the development of novel therapeutic agents.
Experimental data show that this compound derivatives can exhibit potent anticancer activity, in some cases comparable to standard chemotherapeutics. Their synthetic accessibility via multicomponent reactions makes them attractive for generating diverse chemical libraries for screening. While their antimicrobial and anti-inflammatory potential is less explored compared to quinolines and pyrimidines, the underlying pyridine chemistry suggests significant promise.
For researchers and drug development professionals, this compound derivatives should be considered a high-potential scaffold, particularly in oncology. Future work should focus on elucidating their mechanisms of action, expanding SAR studies to optimize potency and selectivity, and conducting in vivo evaluations to translate their promising in vitro activity into tangible therapeutic outcomes.
References
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021). scispace.com. [Link]
- Biological activities of synthetic pyrimidine deriv
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry. [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Biointerface Research in Applied Chemistry. [Link]
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie. [Link]
- Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. (2024). scispace.com. [Link]
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Pharmaceuticals. [Link]
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]
- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021).
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). scispace.com. [Link]
- A Comprehensive Review of N-Heterocycles as Cytotoxic Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024). International Journal of Molecular Sciences. [Link]
- Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. (2022).
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (2024). scispace.com. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. (2023). Pharmaceuticals. [Link]
- A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). scispace.com. [Link]
- Study on synthesis of 4-Aminonicotinic acid. (2014).
- Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
- Antibacterial activity of the prepared compounds. (n.d.).
- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (2023). scispace.com. [Link]
- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2009).
- Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. (2014). European Journal of Medicinal Chemistry. [Link]
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Molecules. [Link]
- Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. (2012). International Journal of Molecular Sciences. [Link]
- Potential Anticancer Properties and Mechanisms of Action of Formononetin. (2019). Biomedicines. [Link]
- Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003). Journal of Medicinal Chemistry. [Link]
- Structure-activity relationships of new Organotin(IV) anticancer agents and their cytotoxicity profile on HL-60, MCF-7 and HeLa human cancer cell lines. (2019). European Journal of Medicinal Chemistry. [Link]
- Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. (2001). Journal of Medicinal Chemistry. [Link]
- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). Bioorganic & Medicinal Chemistry. [Link]
- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (2014). The Scientific World Journal. [Link]
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). Journal of Medicinal Chemistry. [Link]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]
- A Review of the Biological Activity of Amidrazone Deriv
- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2024). Odessa University Chemical Journal. [Link]
- A concise synthesis and antimicrobial activity of a novel series of naphthylpyridine-3-carbonitrile compounds. (2013).
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). Scientific Reports. [Link]
- Structural Activity Relationship - Cholinergic Drugs. (n.d.). pharmacy180.com. [Link]
- Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2020). Molecules. [Link]
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. [Link]
- Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. (2025). Scientific Reports. [Link]
Sources
- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [ouci.dntb.gov.ua]
- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives [mdpi.com]
- 16. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 27. mdpi.com [mdpi.com]
- 28. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-Aminonicotinonitrile Analogs: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 4-aminonicotinonitrile serves as a versatile building block, giving rise to a diverse array of analogs with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological activity of various this compound analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction to this compound: A Privileged Scaffold
This compound, also known as 4-amino-3-pyridinecarbonitrile, is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 3-position.[2] This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a variety of biologically active molecules.[1] Its derivatives have been explored for a range of therapeutic applications, including oncology, infectious diseases, and neurology.[3][4][5]
Comparative Biological Activities of this compound Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring and the amino group. This section explores the key therapeutic areas where these analogs have shown promise.
Anticancer Activity
A significant area of investigation for this compound analogs is in the field of oncology. Many derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.
Mechanism of Action: Tyrosine Kinase Inhibition
A primary mechanism through which these analogs exert their anticancer effects is the inhibition of tyrosine kinases.[3] Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[6] Their dysregulation is a hallmark of many cancers.
Several novel nicotinonitrile derivatives have been synthesized and shown to be potent inhibitors of tyrosine kinases. For instance, certain pyrazolopyridine-fused nicotinonitrile derivatives have demonstrated significant inhibitory activity, leading to the induction of apoptosis in cancer cells.[3]
Structure-Activity Relationship (SAR) for Anticancer Activity
The structure-activity relationship of these analogs reveals that modifications at various positions can significantly impact their potency. For example, the addition of imino moieties has been shown to enhance apoptotic activity.[3] Furthermore, the nature of the substituent on the aniline ring in 4-anilinoquinoline-3-carbonitrile derivatives plays a crucial role in their irreversible inhibition of EGFR and HER-2 kinases.[7]
Table 1: Comparative Anticancer Activity of Selected this compound Analogs
| Compound/Analog | Target Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| Nicotinonitrile Derivative 5g | MCF-7 (Breast), HCT-116 (Colon) | ~1-3 | Tyrosine Kinase Inhibition, Apoptosis Induction | [3] |
| Nicotinonitrile Derivative 8 | MCF-7 (Breast), HCT-116 (Colon) | ~1-3 | Tyrosine Kinase Inhibition, Apoptosis Induction | [3] |
| 4-Anilinoquinoline-3-carbonitrile (EKB-569) | N/A | N/A | Irreversible EGFR and HER-2 Kinase Inhibitor | [7] |
| Pyrimidine-5-carbonitrile Derivative 4e | Colo 205 (Colon) | 1.66 | Dual EGFR/COX-2 Inhibition | [8] |
| Pyrimidine-5-carbonitrile Derivative 4f | Colo 205 (Colon) | 1.83 | Dual EGFR/COX-2 Inhibition | [8] |
Antiplasmodial Activity
Certain 4-aminoquinoline derivatives, which can be considered analogs of this compound, have shown significant promise as antiplasmodial agents for the treatment of malaria.[9][10][11]
Structure-Activity Relationship for Antiplasmodial Activity
Studies on 4-aminoquinolines have revealed that the substituent at the 7-position of the quinoline ring is critical for their activity against Plasmodium falciparum.[9][10] Electron-withdrawing groups at this position have been shown to enhance activity.[10] For instance, 7-iodo and 7-bromo analogs were found to be as active as the corresponding 7-chloro derivatives, while 7-fluoro and 7-trifluoromethyl analogs were less active.[9]
Other Biological Activities
Beyond cancer and malaria, this compound analogs have been investigated for a variety of other biological activities:
-
Antibacterial and Antifungal Activity: Some novel nicotinonitrile derivatives have demonstrated good antibacterial and moderate antifungal activity.[12]
-
Anticonvulsant Activity: For the first time, certain 4-aminoantipyrine derivatives, which share structural similarities, have been shown to possess anticonvulsant effects.[4]
-
Potassium Channel Blocking: 4-Aminopyridine, a related compound, is a known blocker of voltage-gated potassium channels and is used in the treatment of multiple sclerosis.[5] Structure-activity relationship studies of its analogs have been conducted to identify more potent derivatives.[5]
Experimental Protocols for Biological Evaluation
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the log of the compound concentration.
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Tyrosine Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of the compounds against a specific tyrosine kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a tyrosine kinase. This can be done using various methods, such as ELISA-based assays or radiometric assays.
Step-by-Step Protocol (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a substrate peptide for the target tyrosine kinase and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction: In a separate tube, prepare a reaction mixture containing the tyrosine kinase, ATP, and the test compound at various concentrations.
-
Incubation: Add the reaction mixture to the coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with the wash buffer.
-
Antibody Addition: Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with the wash buffer.
-
Secondary Antibody Addition: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with the wash buffer.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. The IC50 value can be determined by plotting the percentage of inhibition versus the log of the compound concentration.
Caption: Inhibition of a typical tyrosine kinase signaling pathway.
Conclusion and Future Directions
This compound and its analogs represent a rich source of biologically active compounds with significant therapeutic potential. The versatility of this scaffold allows for extensive chemical modifications, leading to the discovery of potent inhibitors of various biological targets. The comparative analysis presented in this guide highlights the promising anticancer and antiplasmodial activities of these compounds, driven by mechanisms such as tyrosine kinase inhibition.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective analogs.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the most promising analogs in preclinical animal models to assess their therapeutic efficacy and safety profiles.
By continuing to explore the chemical space around the this compound scaffold, the scientific community can unlock new and effective treatments for a range of human diseases.
References
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Letters in Drug Design & Discovery, 15(11), 1184-1193. [Link]
- De, D., Krogstad, D. J., Byers, L. D., & Cogswell, F. B. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]
- Kumar, A., Kumar, R., & Singh, P. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. [Link]
- Xiao, Y., Huck, B. R., & et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128352. [Link]
- Li, J., & et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(11), 1806-1823. [Link]
- Egan, T. J., & et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
- Wissner, A., & et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
- Rocaboy, M., & et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 1-13. [Link]
- El-Gazzar, A. R. B. A., & et al. (2017). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. Journal of Heterocyclic Chemistry, 54(4), 2389-2401. [Link]
- Al-Amiery, A. A., & et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022. [Link]
- Müller, M., & et al. (1999). Ionic mechanism of 4-aminopyridine action on leech neuropile glial cells. Brain Research, 826(1), 89-98. [Link]
- Singh, P., & Kumar, A. (2015). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Scientifica, 2015, 872973. [Link]
- Aytan, K., & et al. (2019).
- Lee, V. G., & et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 848981. [Link]
- Wodtke, R., & et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7338. [Link]
- El-Gazzar, M. G., & et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(28), 18029-18043. [Link]
- Majewska, P., & et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6569. [Link]
- Asati, V., & Mahapatra, D. K. (2020). Chemical structures of representative kinase inhibitors used for treatment of various human cancers.
- Agarwal, A., & et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 54, 389-400. [Link]
- Saczewski, F., & et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(18), 4104. [Link]
- ChemBK. (n.d.). This compound.
- Wong, A. Y., & et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of Biological Chemistry, 296, 100302. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]
- 3. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Synthetic Chemists: 4-Aminonicotinonitrile vs. 4-Aminobenzonitrile
A Senior Application Scientist's Guide to Synthesis, Reactivity, and Application
In the landscape of modern organic synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, bifunctional aromatic nitriles are of particular interest due to their versatile reactivity. This guide provides an in-depth, head-to-head comparison of two structurally similar yet electronically distinct molecules: 4-Aminonicotinonitrile and 4-aminobenzonitrile. As a Senior Application Scientist, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting between these two valuable intermediates.
At a Glance: Structural and Electronic Divergence
At first glance, this compound and 4-aminobenzonitrile share a common structural motif: an aminonitrile-substituted aromatic ring. However, the isosteric replacement of a carbon atom in the benzene ring of 4-aminobenzonitrile with a nitrogen atom to form the pyridine ring of this compound introduces profound electronic differences that dictate their reactivity and synthetic utility.
The nitrogen atom in the pyridine ring of this compound is more electronegative than a carbon atom, exerting a significant electron-withdrawing effect on the aromatic system.[1] This fundamental difference is the cornerstone of the divergent reactivity profiles of these two molecules.
Synthesis of the Building Blocks: A Comparative Overview
Both this compound and 4-aminobenzonitrile can be synthesized through several established routes. The choice of a particular method often depends on the availability of starting materials, scalability, and desired purity.
Common Synthetic Pathways:
| Synthetic Route | This compound | 4-Aminobenzonitrile | Key Considerations |
| Ammonolysis of Halogenated Precursors | Synthesis from 4-chloronicotinonitrile with ammonia or an amine source. | Synthesis from 4-chlorobenzonitrile via ammonolysis.[2] | This method is often straightforward but may require high temperatures and pressures. |
| Reduction of Nitro Compounds | Reduction of 4-nitro-3-cyanopyridine. | Catalytic hydrogenation of 4-nitrobenzonitrile is a common and high-yielding method.[3] | A wide range of reducing agents can be employed, offering flexibility. Selectivity can be a concern if other reducible functional groups are present. |
| Dehydration of Amides | Dehydration of 4-aminonicotinamide. | Dehydration of 4-aminobenzamide using reagents like thionyl chloride or phosphorus pentoxide.[4] | This is a direct and often efficient method for nitrile formation. |
| Microwave-Assisted Synthesis | Microwave irradiation can significantly accelerate the synthesis, for example, in the reaction of 4-chloronicotinonitrile with amines.[5][6][7][8][9] | Microwave-assisted synthesis offers rapid and efficient routes, particularly in amination and coupling reactions. | Microwave heating can lead to faster reaction times and improved yields.[10] |
Spectroscopic Fingerprints: A Guide to Characterization
Accurate characterization of starting materials is a prerequisite for any successful synthetic endeavor. The following tables provide a comparative summary of the key spectroscopic data for this compound and 4-aminobenzonitrile.
Table 1: 1H and 13C NMR Spectroscopic Data
| Nucleus | This compound (Predicted) | 4-Aminobenzonitrile |
| 1H NMR | Signals expected in the aromatic region, with distinct shifts due to the pyridine ring. | Aromatic protons typically appear as two doublets. |
| 13C NMR | Aromatic carbons will show characteristic shifts influenced by the ring nitrogen and the nitrile and amino groups. | The nitrile carbon appears at a characteristic downfield shift. |
Table 2: FT-IR and Mass Spectrometry Data
| Technique | This compound | 4-aminobenzonitrile |
| FT-IR (cm-1) | Characteristic N-H stretching of the amino group, C≡N stretching of the nitrile, and C=N/C=C stretching of the pyridine ring.[11][12][13][14] | N-H stretching (symmetric and asymmetric), a sharp C≡N stretch, and aromatic C-H and C=C stretching bands.[11] |
| Mass Spec. | Molecular ion peak corresponding to its molecular weight. Fragmentation patterns will reflect the stability of the pyridine ring.[10][15][16][17][18] | A prominent molecular ion peak is expected. Fragmentation may involve the loss of HCN or cleavage of the amino group.[10][15][16][17][18] |
Reactivity Showdown: A Tale of Two Rings
The divergent electronic nature of the pyridine and benzene rings leads to distinct reactivity profiles, particularly in electrophilic and nucleophilic aromatic substitution reactions, as well as in modern cross-coupling chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound makes it significantly more susceptible to nucleophilic aromatic substitution compared to the electron-rich benzene ring of 4-aminobenzonitrile.[1] This enhanced reactivity is a key advantage when aiming to introduce nucleophiles onto the aromatic core.
Sources
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. One-step synthesis of PdCu@Ti3C2 with high catalytic activity in the Suzuki–Miyaura coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uni-saarland.de [uni-saarland.de]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
A Researcher's Guide to Validating Biological Screening of 4-Aminonicotinonitrile Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery, the 4-aminonicotinonitrile scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for validating the results of biological screenings of this compound derivatives, offering a comparative analysis of their performance and the experimental methodologies to support these findings. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
Introduction to this compound Derivatives: A Scaffold of Therapeutic Promise
The this compound core, a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 3-position, serves as a versatile building block for the synthesis of diverse heterocyclic compounds.[1] This structural motif has been extensively explored in medicinal chemistry, leading to the discovery of derivatives with potent anticancer, antimicrobial, and enzyme-inhibitory activities.[2][3][4] The strategic modification of this core structure allows for the fine-tuning of its pharmacological properties, making it a subject of intense investigation for novel therapeutic agents.
Comparative Biological Activities of this compound Derivatives
The true potential of a chemical scaffold is realized through the systematic evaluation of its derivatives. Below, we present a comparative analysis of the biological activities of various this compound derivatives, highlighting key structure-activity relationships (SAR).
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3] The primary mechanism often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases (e.g., VEGFR-2, EGFR), cyclin-dependent kinases (CDKs), and heat shock proteins (Hsp90).[2][3][5]
Table 1: Comparative Anticancer Activity of Selected this compound Derivatives
| Derivative | Target Cancer Cell Line(s) | IC50 (µM) | Putative Mechanism of Action | Reference |
| Compound A | Breast (MCF-7), Colon (HCT-116) | 1-3 | Tyrosine Kinase Inhibition | [2] |
| Compound B | Breast (MCF-7), Colon (HCT-116) | ~5 | Tyrosine Kinase Inhibition | [2] |
| Compound C | Hepatocellular Carcinoma (HepG-2), Breast (MCF-7) | 8.03 - 13.14 | CDK2 Inhibition | [3] |
| Compound D | Not Specified | - | Dual VEGFR-2 and HSP90 Inhibition | [3] |
Note: This table is a representative summary. IC50 values and target specificities can vary based on the specific derivative and the cancer cell line tested.
The data suggests that modifications to the this compound core can significantly impact anticancer potency and selectivity. For instance, the introduction of specific imino moieties has been shown to enhance apoptosis and tyrosine kinase inhibition.[2]
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. This compound derivatives have emerged as a promising class of compounds with the potential to address this challenge.[6][7] Their mechanism of action often involves the disruption of essential microbial processes.
Table 2: Comparative Antimicrobial Activity of Selected this compound Derivatives
| Derivative | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Putative Mechanism of Action | Reference |
| Derivative X | Staphylococcus aureus | 25 | Inhibition of DNA, RNA, and protein biosynthesis | [7] |
| Derivative Y (nitrofuran moiety) | Staphylococcus aureus | 6 | Inhibition of DNA, RNA, protein, and peptidoglycan biosynthesis | [7] |
| Derivative Z | Gram-positive and Gram-negative bacteria | Varies | Not fully elucidated | [6] |
Note: This table is a representative summary. MIC values can vary depending on the specific derivative and the microbial strain tested.
SAR studies indicate that the nature of the substituents on the this compound scaffold plays a crucial role in determining the breadth and potency of antimicrobial activity.[6][7] For example, the incorporation of a nitrofuran moiety has been shown to significantly enhance bactericidal activity against Staphylococcus aureus.[7]
Key Experimental Protocols for Validation
To ensure the reliability and reproducibility of screening results, it is imperative to employ standardized and well-validated experimental protocols. Here, we provide detailed methodologies for key assays used in the evaluation of this compound derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each derivative.
Caption: Workflow of the MTT assay for assessing anticancer activity.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow of the broth microdilution MIC assay.
Enzyme Inhibition Assays
Given that many this compound derivatives act as enzyme inhibitors, it is crucial to validate their activity against specific targets. Here, we outline a general protocol for a kinase inhibition assay, which can be adapted for specific kinases like VEGFR-2, EGFR, or CDK2.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate, ATP, and the this compound derivatives at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period to allow for phosphorylation.
-
Detection: Add a detection reagent that measures the amount of ATP consumed or ADP produced. Luminescence-based assays, such as ADP-Glo™, are commonly used.
-
Signal Measurement: Read the luminescence signal using a microplate reader. A higher signal indicates greater inhibition of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Mechanistic Insights: Elucidating Signaling Pathways
Understanding the mechanism of action is paramount in drug development. For this compound derivatives that target specific kinases, it is essential to investigate their impact on downstream signaling pathways.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][5] Inhibition of VEGFR-2 by this compound derivatives can block this process.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is another crucial tyrosine kinase involved in cell proliferation, and its aberrant activation is a hallmark of many cancers.[8][]
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
HSP90 Chaperone Machinery
Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins.[10][11] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[10][11]
Caption: Inhibition of HSP90 leads to the degradation of its client proteins.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[12][13] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[12]
Caption: Inhibition of CDK2 by a this compound derivative leads to cell cycle arrest.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. This guide has provided a framework for the systematic validation of the biological activities of its derivatives, emphasizing a comparative approach supported by robust experimental protocols and mechanistic insights. Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular mechanisms of action will be crucial for their translation into clinical candidates.
References
- Al-Abdullah, E. S., Al-Harbi, S. A., & El-Emam, A. A. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589–1598. [Link]
- R-Discovery. (n.d.). VEGFR Inhibitor Research Articles.
- Jha, R., et al. (2025). Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond. European Journal of Medicinal Chemistry, 117869. [Link]
- ResearchGate. (n.d.). HSP90 client proteins degradation.
- Wang, Y., et al. (2013). Cyclodepsipeptide toxin promotes the degradation of Hsp90 client proteins through chaperone-mediated autophagy. Journal of Cell Biology, 203(3), 497-509. [Link]
- Mishra, S. K., et al. (2012). Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP. Journal of Molecular Biology, 415(5), 873-888. [Link]
- Li, Y., et al. (2020). SUV39H1 is a New Client Protein of Hsp90 Degradated by Chaetocin as a Novel C-Terminal Inhibitor of Hsp90. Frontiers in Oncology, 10, 574958. [Link]
- ResearchGate. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
- Abubshait, S., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 617–634. [Link]
- ResearchGate. (n.d.). Inhibition of VEGFR2 signaling by BIBF 1120 and detection of the....
- Kumar, P., & Kumar, R. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(1), 1-21. [Link]
- Li, H., et al. (2015). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 20(4), 6848-6861. [Link]
- Sharma, P., & Kumar, A. (2024). Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight. Phytotherapy Research. [Link]
- Al-Suhaimi, K. S., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(21), 7356. [Link]
- Mohamed, M. F., et al. (2022). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. ACS Infectious Diseases, 8(3), 569-580. [Link]
- Kumar, A., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances, 12(43), 28031-28042. [Link]
- Bentham Science Publishers. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.
- Betzi, S., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7868-7884. [Link]
- Singh, A., & Singh, P. P. (2021). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- Pinto, D. C. G. A., et al. (2014). Synthesis and Structure–Activity Relationship of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 19(11), 18369-18385. [Link]
- Wang, Y., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 4, 2. [Link]
- ResearchGate. (n.d.). Activation of EGFR and downstream signaling pathways as novel....
- Li, W., et al. (2010). Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells. BMB Reports, 43(4), 291-296. [Link]
- Li, Y., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(14), 5393. [Link]
- Ishola, A. A., & Adedirin, O. (2020). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Journal of Applied Pharmaceutical Science, 10(01), 001-013. [Link]
- Okabe, T., et al. (2007). Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation. Cancer Science, 98(3), 410-416. [Link]
- Wood, Z. A., & Endicott, J. A. (2021). Allostery governs Cdk2 activation and differential recognition of CDK inhibitors. eLife, 10, e65522. [Link]
- Elkins, J. M., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 9(414), ra11. [Link]
- ResearchGate. (n.d.). Structure-activity relationship for antimicrobial activity of the synthesized compound (7a–k).
- ResearchGate. (n.d.). The downstream signaling pathway of the EGFR mainly.
- YouTube. (2018, April 7). Cell cycle regulation CDKI & cell cycle arrest.
- Paudel, A., et al. (2013). Structure-activity relationship study of novel iminothiadiazolo-pyrimidinone antimicrobial agents. The Journal of Antibiotics, 66(11), 663-667. [Link]
- Szychowski, K. A., et al. (2017). Study of novel anticancer 4-thiazolidinone derivatives. Chemico-Biological Interactions, 262, 34-43. [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.teikyo.jp [pure.teikyo.jp]
- 8. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Analytical Gauntlet: A Comparative Guide to Assessing the Drug-like Properties of 4-Aminonicotinonitrile Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable drug is a rigorous marathon of optimization and evaluation. Among the myriad of heterocyclic scaffolds, the 4-aminonicotinonitrile core has emerged as a privileged structure, serving as a versatile building block in the synthesis of potent kinase inhibitors and other therapeutic agents.[1] However, biological potency alone is a poor predictor of clinical success. A compound's ultimate therapeutic value is intrinsically linked to its drug-like properties – a complex interplay of physicochemical and pharmacokinetic characteristics that govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET).
This guide provides a comprehensive framework for assessing the drug-like properties of novel this compound derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering a scientifically grounded narrative for researchers, scientists, and drug development professionals. By integrating computational prediction with robust in vitro assays, we can construct a detailed "developability" profile, enabling a data-driven approach to lead candidate selection and optimization.
The Strategic Imperative: Why Early ADMET Assessment Matters
Historically, unfavorable pharmacokinetic profiles and toxicity were major contributors to late-stage clinical trial failures, a costly and time-consuming setback. The modern drug discovery paradigm emphasizes the early and iterative assessment of ADMET properties to identify and mitigate potential liabilities. This "fail fast, fail cheap" philosophy allows for the rapid prioritization of candidates with a higher probability of success, optimizing resource allocation and accelerating the development timeline. For this compound derivatives, a class often targeting intracellular kinases, properties such as membrane permeability and metabolic stability are of paramount importance.
A Multi-pronged Approach to Characterization
A holistic assessment of drug-like properties necessitates a combination of computational (in silico) and experimental (in vitro) methods. Computational models offer rapid, high-throughput screening of virtual libraries, while in vitro assays provide essential biological validation and more nuanced data.
Figure 1: A generalized workflow for assessing the drug-like properties of novel chemical entities, integrating in silico prediction with in vitro validation.
Part 1: In Silico Profiling - The First Pass Filter
Before embarking on resource-intensive laboratory experiments, computational tools provide a valuable initial assessment of a compound's drug-likeness.
Lipinski's Rule of Five: A Guiding Principle
Pioneered by Christopher Lipinski in 1997, the "Rule of Five" is a set of heuristics used to evaluate the potential for oral bioavailability of a drug candidate.[2][3][4] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are generally more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: This is a measure of lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be sequestered in lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.
It is crucial to recognize that Lipinski's Rule of Five is a guideline, not an immutable law. Many effective drugs, particularly in the realm of kinase inhibitors and natural products, lie "beyond the Rule of Five".[5] However, it serves as an excellent initial filter to flag compounds that may face challenges with oral absorption.
Computational ADMET Prediction
A host of software platforms, such as SwissADME and ADMETlab, can predict a wide range of pharmacokinetic properties.[6] These tools employ sophisticated algorithms and quantitative structure-activity relationship (QSAR) models to estimate parameters like:
-
Aqueous Solubility: A critical factor for absorption and formulation.
-
Gastrointestinal (GI) Absorption: Likelihood of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.
-
Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential for drug-drug interactions and metabolic liabilities.
-
Toxicity Risks: Flags potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and other adverse effects.
Comparative In Silico Data for Heterocyclic Cores:
To provide context, the following table presents predicted drug-like properties for representative heterocyclic compounds, including some related to the this compound scaffold. This data, generated through computational modeling, illustrates the type of initial assessment that can guide synthetic efforts.
| Compound Class | Representative Structure | MW | LogP | HBD | HBA | Predicted GI Absorption | Predicted BBB Permeant |
| 4-Aminoquinoline Analog | N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine | 419.9 | 4.2 | 1 | 5 | High | Yes |
| Thiazolo[3,2-a]pyridine Derivative | 2-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-5H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | 427.9 | 5.1 | 0 | 5 | High | Yes |
| Pyrazolo[3,4-d]pyrimidine Derivative | 1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 427.3 | 5.3 | 1 | 6 | High | No |
Note: The data in this table is illustrative and based on computational predictions for representative structures from the literature. Actual values for specific this compound derivatives will vary.[3][7][8]
Part 2: In Vitro Experimental Validation - Grounding Predictions in Reality
While in silico models are powerful, experimental validation is non-negotiable. The following in vitro assays provide robust, quantitative data on the key drug-like properties of this compound derivatives.
A. Aqueous Solubility
Poor aqueous solubility is a frequent impediment to drug development, affecting everything from in vitro assay reliability to in vivo bioavailability.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility: This high-throughput method is ideal for early-stage screening.[9][10][11]
-
A stock solution of the test compound in DMSO is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The formation of precipitate is monitored over time using turbidimetry (light scattering) or UV-Vis spectroscopy.
-
This method provides a rapid assessment of solubility under non-equilibrium conditions.
-
-
Thermodynamic Solubility: Considered the "gold standard," this method measures solubility at equilibrium.[9][10]
-
An excess of the solid compound is added to the aqueous buffer.
-
The mixture is agitated for an extended period (24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered, and the concentration of the dissolved compound in the supernatant is quantified by HPLC-UV or LC-MS.
-
Rationale for Experimental Choice: The kinetic assay is employed for initial ranking of a large number of derivatives due to its speed and low compound requirement. Promising candidates are then subjected to the more accurate but lower-throughput thermodynamic solubility assay.
B. Membrane Permeability
For a drug to reach its site of action, it must traverse biological membranes. For orally administered drugs, this primarily involves crossing the intestinal epithelium.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free assay that models passive diffusion across a lipid membrane.[7][8][12][13][14]
Experimental Protocol: PAMPA
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells, and buffer is added to the acceptor wells.
-
The plate is incubated, and the concentration of the compound that has diffused into the acceptor wells is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated.
Figure 2: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
2. Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that is considered the industry standard for predicting human intestinal absorption.[1][15][16] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.
Experimental Protocol: Caco-2 Permeability Assay
-
Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to form a differentiated monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, the concentration of the compound in the opposite chamber is measured.
-
This allows for the determination of the apparent permeability coefficient (Papp) in both the absorptive (A to B) and efflux (B to A) directions.
-
The efflux ratio (ER = Papp(B to A) / Papp(A to B)) can identify compounds that are substrates of efflux pumps like P-glycoprotein.
Rationale for Experimental Choice: PAMPA provides a rapid screen for passive permeability, while the Caco-2 assay offers a more biologically relevant model that also accounts for active transport and efflux mechanisms. A discrepancy between PAMPA and Caco-2 results can indicate the involvement of transporters.
Comparative Permeability Data for Reference Compounds:
| Compound | Permeability Class | Typical Caco-2 Papp (A→B) (10⁻⁶ cm/s) |
| Propranolol | High | > 20 |
| Atenolol | Low | < 1 |
| Verapamil | High (P-gp substrate) | > 10 (Efflux Ratio > 2) |
Note: This table provides typical values for well-characterized reference compounds to serve as benchmarks for interpreting experimental results.
C. Metabolic Stability
The metabolic stability of a compound determines its half-life in the body and its potential for forming reactive metabolites. The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.
Experimental Protocol: Microsomal Stability Assay
-
Liver microsomes (human, rat, or other species), which are subcellular fractions containing high concentrations of CYP enzymes, are used.[6][17][18][19][20]
-
The test compound is incubated with the microsomes in the presence of the cofactor NADPH to initiate metabolic reactions.
-
Samples are taken at various time points, and the reaction is quenched.
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Rationale for Experimental Choice: The microsomal stability assay is a widely accepted and relatively high-throughput method for assessing Phase I metabolic stability. It provides a good initial indication of a compound's susceptibility to hepatic metabolism.
D. Cytotoxicity
Early assessment of cytotoxicity is crucial to avoid progressing compounds that are likely to have a narrow therapeutic window.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Cells (e.g., a relevant cancer cell line for an oncology target, or a normal cell line like HEK293 for general toxicity) are seeded in a 96-well plate.
-
The cells are treated with various concentrations of the this compound derivatives.
-
After an incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.
-
In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
The IC₅₀ (the concentration that inhibits cell growth by 50%) is determined.
Comparative Cytotoxicity Data for Cyanopyridine-Based Pim-1 Kinase Inhibitors:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 4c | HePG2 | 8.02 |
| Derivative 4d | HePG2 | 6.95 |
| 5-Fluorouracil (Reference) | HePG2 | 9.42 |
| Derivative 4c | HCT-116 | 7.15 |
| 5-Fluorouracil (Reference) | HCT-116 | 8.01 |
Note: This data is from a study on cyanopyridine-based Pim-1 kinase inhibitors and serves as an example of the type of comparative data that can be generated.[15]
Synthesizing the Data: Building a Developability Profile
The ultimate goal of this multi-faceted assessment is to create a comprehensive developability profile for each this compound derivative. This profile should integrate the in silico predictions with the in vitro experimental data to provide a holistic view of the compound's strengths and weaknesses.
Example Developability Profile Summary Table:
| Derivative | MW | cLogP | HBD | HBA | Kinetic Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Microsomal t½ (min) | Cytotoxicity IC₅₀ (µM) |
| 4-AN-001 | 450 | 3.8 | 2 | 5 | 50 | 8.5 | 6.2 | 1.2 | > 60 | 5.5 |
| 4-AN-002 | 480 | 4.5 | 1 | 6 | 15 | 12.1 | 2.5 | 4.8 | 25 | 12.0 |
| 4-AN-003 | 420 | 2.5 | 3 | 4 | > 100 | 2.1 | 1.8 | 1.1 | 45 | > 50 |
Note: This is a hypothetical data table illustrating how the various parameters can be consolidated for easy comparison.
From a table like this, a researcher can quickly identify promising candidates. For instance, 4-AN-001 shows a good balance of properties: reasonable solubility and permeability, no significant efflux, high metabolic stability, and moderate cytotoxicity. In contrast, 4-AN-002 is flagged as a potential P-gp substrate due to its high efflux ratio and has lower metabolic stability. 4-AN-003 has excellent solubility and stability but may have lower absorption due to its lower permeability. This integrated analysis allows for informed decisions about which compounds to advance and which to deprioritize or re-engineer.
Conclusion
The assessment of drug-like properties is a critical and indispensable component of modern drug discovery. For a promising class of compounds like this compound derivatives, a systematic and multi-parameter evaluation is essential to navigate the path to the clinic successfully. By embracing a strategy that combines the predictive power of in silico tools with the empirical rigor of in vitro assays, researchers can build a robust understanding of a compound's ADMET profile. This guide provides a foundational framework for this endeavor, emphasizing not just the "how" but the "why" behind each experimental choice. Ultimately, this data-driven approach will enable the selection of this compound derivatives with the highest probability of becoming safe and effective medicines.
References
- Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. Journal of Taibah University Medical Sciences.
- 3-Amino-4-cyanopyridine. Chem-Impex.
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm.
- Mastering Lipinski Rules for Effective Drug Development. Bioaccess.
- Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Scientific Reports.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Lipinski's rule of five. Wikipedia.
- Aqueous Solubility Assay. Bienta.
- Caco-2 Permeability Assay Protocol. Creative Bioarray.
- Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- ADME Microsomal Stability Assay. BioDuro.
- Aqueous Solubility. Creative Biolabs.
- Caco2 assay protocol. [Source not further specified].
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Microsomal Stability. Cyprotex.
- Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules.
- The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research.
- MTT assay. Wikipedia.
- Microsomal Stability Assay. Creative Bioarray.
- Aqueous Solubility Assays. Creative Bioarray.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro evaluation of 4-substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides as 5 alpha-reductase inhibitors and antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 16. Resonance [resonancesl.com]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 4-Aminonicotinonitrile-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, comparative analysis of cross-reactivity studies for 4-aminonicotinonitrile-based compounds, a class of molecules with significant therapeutic potential, particularly as kinase inhibitors. By moving beyond a simple listing of protocols, we will delve into the rationale behind experimental choices, ensuring a self-validating system of inquiry that bolsters trustworthiness and scientific rigor.
The Significance of this compound Scaffolds and the Imperative of Cross-Reactivity Profiling
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of inhibitors targeting a range of enzymes, particularly kinases. The nitrile group is a key feature, contributing to both binding affinity and metabolic stability in many approved drugs.[1] Its inherent chemical properties allow for diverse substitutions, enabling the fine-tuning of potency and selectivity. However, this structural flexibility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.
Undesired off-target binding can lead to a variety of adverse effects, from minor side effects to severe toxicity, ultimately derailing a drug development program. The promiscuity of kinase inhibitors, for instance, often stems from the conserved nature of the ATP-binding pocket across the kinome.[2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.[3] This guide will equip you with the knowledge and methodologies to rigorously assess the selectivity of your this compound-based compounds.
Methodologies for Assessing Cross-Reactivity: A Comparative Overview
A multi-pronged approach is essential for a thorough cross-reactivity assessment. This typically involves a combination of in silico, in vitro, and cell-based assays, each providing a unique layer of insight into the compound's interaction profile.[4]
In Silico Profiling: The Predictive First Pass
Computational methods offer a rapid and cost-effective initial screen to predict potential off-targets.[5][6] These approaches leverage our understanding of protein structures and ligand-binding interactions.
Key Technique: Molecular Docking and Similarity Analysis
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. By docking a this compound derivative against a panel of known protein structures (e.g., the PDB), we can identify potential off-targets based on binding affinity scores.[5] Similarity-based methods, on the other hand, compare the ATP binding sites of different kinases to predict cross-reactivity based on the principle that similar binding pockets are likely to bind similar ligands.[7]
Experimental Workflow: In Silico Cross-Reactivity Prediction
Caption: Workflow for in silico prediction of off-target interactions.
Causality Behind the Choice: This initial computational screen allows for the intelligent prioritization of resources. Instead of blindly screening against hundreds of kinases, this method narrows the focus to a manageable number of high-probability off-targets for subsequent experimental validation.[5]
In Vitro Biochemical Assays: Quantifying Interactions
Biochemical assays provide direct, quantitative evidence of a compound's interaction with purified proteins. For kinase inhibitors, this typically involves measuring the inhibition of enzymatic activity.
Key Technique: Kinase Panel Screening
A broad panel of purified kinases is used to assess the compound's inhibitory activity. This is a gold-standard approach for determining the selectivity of kinase inhibitors.[8][9] Commercial services offer screening against hundreds of kinases.[8][9][10][11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound test compound in DMSO.
-
Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Prepare assay buffers, kinase solutions, substrate solutions, and ATP solutions according to the manufacturer's protocol (e.g., Promega's ADP-Glo™ Kinase Assay).
-
-
Assay Plate Setup:
-
Add the kinase solution to the wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the assay protocol (typically 1-2 hours) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. In the ADP-Glo™ assay, this is achieved by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin reagent to produce a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Kinase Selectivity Profile (Hypothetical Data)
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| 4-AN-001 | 12 | >10,000 | 6,500 | >833 |
| 4-AN-002 | 28 | 1,200 | >10,000 | 42.9 |
| 4-AN-003 | 5 | 150 | 980 | 30 |
Trustworthiness: The inclusion of positive and negative controls in every assay plate is crucial for validating the experimental run. The dose-response curve provides a robust measure of potency and allows for confident IC50 determination.
Cell-Based Assays: Assessing Effects in a Biological Context
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant assessment of a compound's activity and potential off-target effects.
Key Techniques: Target Engagement and Phenotypic Screening
-
Target Engagement Assays (e.g., CETSA, BRET): These assays measure the binding of a compound to its intended target within living cells, confirming that the compound reaches and interacts with its target in a cellular context.[12][13][14][15][16] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions and target engagement in real-time.[17][18][19][20][21]
-
Phenotypic Screening: This involves treating various cell lines with the compound and observing for specific cellular responses or toxicities. Unintended phenotypic changes can indicate off-target effects.[3]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaron.com [pharmaron.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 16. researchgate.net [researchgate.net]
- 17. vonarnimlab.utk.edu [vonarnimlab.utk.edu]
- 18. berthold.com [berthold.com]
- 19. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 20. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of 4-Aminonicotinonitrile Derivatives in Drug Discovery
In the landscape of modern drug discovery, the 4-aminonicotinonitrile scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent and selective inhibitors against a range of therapeutic targets. This guide provides a comparative analysis of molecular docking studies performed on various this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential applications, binding interactions, and structure-activity relationships (SAR).
Introduction: The Significance of the this compound Scaffold
The this compound core, characterized by a pyridine ring bearing an amino group at the 4-position and a nitrile group at the 3-position, provides a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and opportunities for diverse functionalization. This chemical tractability has allowed for the generation of extensive libraries of derivatives, which have been explored for their therapeutic potential in oncology, infectious diseases, and inflammatory conditions. Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding modes of these derivatives and guiding the rational design of next-generation drug candidates.[1]
The Engine of Discovery: A Glimpse into Molecular Docking Methodology
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] Understanding the general workflow is crucial for interpreting the comparative data presented in this guide. The process typically involves:
-
Target Preparation: A high-resolution 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.
-
Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized to their lowest energy conformation.
-
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the defined binding site of the protein.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis Across Therapeutic Targets
This section provides a comparative overview of docking studies of this compound derivatives against various biological targets, categorized by their therapeutic area.
Anticancer Agents: Targeting Kinases and Beyond
The this compound scaffold is a prominent feature in many kinase inhibitors. The amino group often acts as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP.
A study on β-enaminonitrile incorporating a 1H-benzo[f]chromene moiety, which can be considered a complex derivative of the core aminonitrile structure, demonstrated potent cytotoxic activity.[2] Molecular docking studies revealed its binding affinity to the EGFR tyrosine kinase domain (EGFR-TKD).[2]
| Derivative | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| β-enaminonitrile derivative | 1M17, 4HJO | -6.43 | GLN767, MET769, THR830, ASP831 | [2] |
| Erlotinib (Reference) | 1M17, 4HJO | -5.37 | Not specified in abstract | [2] |
The superior docking score of the derivative compared to the known inhibitor erlotinib suggests a more stable binding mode.[2] The interaction with MET769 in the hinge region is a hallmark of many EGFR inhibitors.[2]
In a study of pyrimidine derivatives, which share the aminopyrimidine feature with aminonicotinonitriles, docking against CDK2 was performed.[3] While not direct this compound derivatives, the principles of interaction with the kinase active site are comparable.
| Derivative | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4c (chloro-substituted) | 1HCK | -7.9 | Not specified in abstract | [3] |
| Compound 4a (cyano-substituted) | 1HCK | -7.7 | Not specified in abstract | [3] |
| Compound 4h | 1HCK | -7.5 | Not specified in abstract | [3] |
| Compound 4b | 1HCK | -7.4 | GLU12, THR14, LYS129, GLY11, ILE10, VAL18 | [3] |
The docking results indicated that compounds with electron-withdrawing substituents at the para position of a phenyl ring exhibited better binding energies.[3]
Antidiabetic Agents: Targeting α-Amylase
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, which contain a related aminopyridine dicarbonitrile scaffold, have been investigated as potential anti-diabetic agents through the inhibition of α-amylase.[4]
| Derivative | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4e | Not specified | -7.43 | Trp58, Trp59, Tyr62, Gln63, His101, Asp197, His299, Asp300, His305 | [4] |
Compound 4e demonstrated the best docking score among the synthesized derivatives, indicating a strong potential for α-amylase inhibition.[4] The interactions with key catalytic residues like Asp197 and Asp300 are crucial for its inhibitory activity.[4]
Anti-inflammatory Agents: Targeting COX-2
Novel heterocyclic derivatives incorporating pyrazole and pyridine moieties have been synthesized and evaluated for their anti-inflammatory activity via COX-2 inhibition.[5]
| Derivative | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 6 | Not specified | -10.9 | Not specified in abstract | [5] |
| Compound 11 | Not specified | -9.8 | Not specified in abstract | [5] |
| Compound 12 | Not specified | -10.5 | Not specified in abstract | [5] |
| Compound 13 | Not specified | -10.2 | Not specified in abstract | [5] |
The synthesized compounds exhibited superior binding energies compared to the standard drug diclofenac, suggesting a strong inhibitory potential against COX-2.[5]
Structure-Activity Relationship (SAR) Insights
The comparative analysis of these docking studies provides valuable insights into the SAR of this compound derivatives:
-
The 4-Amino Group: This group is a critical pharmacophore, frequently participating in hydrogen bond interactions with the hinge region of kinases or key residues in other enzyme active sites.
-
The 3-Cyano Group: The nitrile group can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule. Its presence can influence the binding affinity and selectivity.
-
Substitutions on the Pyridine Ring and Amino Group: Modifications at other positions of the pyridine ring or on the amino group allow for the exploration of different sub-pockets within the binding site, leading to improved potency and selectivity. For instance, bulky and hydrophobic groups can occupy hydrophobic pockets, while polar groups can form additional hydrogen bonds.
Caption: Key structural features of this compound derivatives and their typical interactions within a target's active site.
Representative Experimental Protocol: Molecular Docking of an EGFR Inhibitor
This protocol outlines a typical workflow for the molecular docking of a this compound derivative against EGFR kinase.
1. Software and Resources:
-
Molecular modeling software (e.g., Schrödinger Suite, MOE, AutoDock)
-
Protein Data Bank (PDB) for the EGFR kinase domain structure (e.g., PDB ID: 1M17)[2]
-
Ligand structure drawing software (e.g., ChemDraw, MarvinSketch)
2. Protein Preparation:
-
Download the crystal structure of EGFR (PDB ID: 1M17) from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Define the binding site based on the location of the co-crystallized inhibitor (e.g., erlotinib).[2]
3. Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS, MMFF94).
4. Docking Simulation:
-
Set up the docking run, specifying the prepared protein and ligand files.
-
Define the docking grid to encompass the defined binding site.
-
Choose a docking precision level (e.g., Standard Precision or Extra Precision).
-
Initiate the docking simulation.
5. Analysis of Results:
-
Analyze the output poses and their corresponding docking scores or binding energies.
-
Visualize the top-ranked pose within the EGFR active site.
-
Identify and analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
Compare the binding mode and interactions with those of a known reference inhibitor like erlotinib.[2]
Conclusion and Future Directions
The comparative analysis of molecular docking studies highlights the immense potential of the this compound scaffold in designing targeted therapies. The insights gained from these in silico studies provide a strong foundation for the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on integrating molecular dynamics simulations to assess the stability of the docked complexes and employing more advanced scoring functions to improve the accuracy of binding affinity predictions. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of new and effective drugs based on this versatile chemical scaffold.
References
- Al-Ostoot, F.H., Kandeel, M.M., El-Gaby, M.S.A., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 28(1), 133.
- Ibrahim, M.A.A., Al-Ghorbani, M., Anil, C., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University Medical Sciences, 17(5), 786-797.
- Ibrahim, M.A.A., Al-Ghorbani, M., Anil, C., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University Medical Sciences, 17(5), 786-797.
- Kaschula, C.H., Egan, T.J., Hunter, R., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531-3539.
- Premalatha, M., et al. (2024). Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand: Synthesis, spectroscopic (FT-IR, FT-Raman, NMR, UV- Vis), reactivity (ELF, LOL and Fukui), NCI, Molecular docking and in silico ADMET studies by experimental and DFT methods. ResearchGate.
- Tsou, H.R., Mamuya, N., Johnson, B.D., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
- Fettach, S., Habbadi, N., Al-Mokhtar, M.A., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLoS ONE, 19(9), e0301980.
- Abdel-Maksoud, M.S., Elmorsy, M.A., El-Gamal, K.M., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 17(5), 612.
- Kumar, R.S., A., A., S., S., & P., S. (2018). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 8(11), 061-067.
- Yaseen, A.A., et al. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. ResearchGate.
- Di Pizio, A., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132.
- Rudnitskaya, A., Török, B., & Török, M. (2010). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. Biochemistry and Molecular Biology Education, 38(4), 261-265.
Sources
- 1. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 4-Aminonicotinonitrile: HPLC-UV, GC-MS, and LC-MS/MS Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Aminonicotinonitrile, a key building block in the synthesis of various pharmaceutical agents, is of paramount importance. The choice of analytical methodology can significantly impact the reliability of pharmacokinetic, toxicological, and quality control data. This guide provides an in-depth comparison of three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering insights honed from years of experience in analytical method development and validation. Each described method is presented as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
The Critical Choice: Selecting the Right Analytical Tool
The selection of an analytical method is a critical decision driven by the specific requirements of the study. Key considerations include the nature of the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation.
-
HPLC-UV: A robust and widely accessible technique, ideal for routine quality control of bulk drug substances and formulated products where concentration levels are relatively high. Its simplicity and cost-effectiveness are significant advantages.
-
GC-MS: Suitable for volatile and thermally stable analytes. While this compound may require derivatization to improve its volatility and chromatographic behavior, GC-MS offers excellent selectivity and sensitivity.[6][7][8]
-
LC-MS/MS: The gold standard for bioanalysis due to its exceptional sensitivity and specificity.[9][10][11] It is the method of choice for quantifying low concentrations of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
The logical flow for selecting and validating an analytical method is depicted below.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. Quantitation of neonicotinoid metabolites in human urine using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021) | MDPI [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Aminonicotinonitrile
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Aminonicotinonitrile (CAS No. 15827-84-6)[1]. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to understand its associated hazards. This compound is classified as hazardous, and exposure can lead to adverse health effects. The primary hazards are summarized in the table below.
| Hazard Statement | Classification | Rationale |
| H315 | Causes skin irritation | Direct contact with the skin can cause redness, itching, and inflammation. |
| H319 | Causes serious eye irritation | Contact with eyes can result in significant pain, redness, and potential damage. |
| H335 | May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| H302 | Harmful if swallowed | Ingestion of the compound can be toxic.[2] |
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | Prevents skin contact and irritation.[3] |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne dust particles from causing serious eye irritation.[3] |
| Lab Coat | Standard laboratory coat | Protects clothing and underlying skin from contamination.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[3] A respirator is required if dusts are generated outside of a fume hood. |
Waste Characterization and Segregation
Under regulations set forth by agencies such as the Environmental Protection Agency (EPA), this compound is considered a hazardous waste.[4][5] It must not be disposed of in standard trash or poured down the drain.[6][7] Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure correct disposal.
Waste Streams: Two primary waste streams are generated when working with this solid chemical:
-
Solid Chemical Waste: Unused, expired, or contaminated this compound.
-
Contaminated Labware: Disposable items that have come into contact with the chemical, such as gloves, weigh boats, pipette tips, and bench paper.[3]
The following diagram illustrates the initial segregation step.
Caption: Initial segregation of this compound waste streams.
Step-by-Step Disposal Protocol
Follow this protocol to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Solid Chemical Waste: Collect all solid this compound waste in a dedicated, sealable container made of a compatible material (e.g., glass or high-density polyethylene).[3][8] The container must be in good condition, with no cracks or leaks.[9]
-
Contaminated Labware: Place all contaminated disposable items into a separate, clearly marked hazardous waste bag or container.[3]
-
Labeling: All waste containers must be clearly and accurately labeled.[9] Affix a "Hazardous Waste" label and fill it out completely, including:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date.
-
Step 2: Waste Accumulation and Storage
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste.[9][10] This prevents the release of dust and vapors.
-
Location: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[3] This area should be well-ventilated.
-
Incompatibilities: It is critical to store this compound waste away from incompatible materials to prevent dangerous reactions. Based on its chemical structure (an amine and a nitrile), it should be segregated from:
Step 3: Arranging for Final Disposal
-
Contact EHS: Do not attempt to treat or dispose of the chemical waste yourself. The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][10][13]
-
Provide Information: When you request a waste pickup, provide all necessary information, including the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).[3]
-
Final Method: Licensed waste management services will typically dispose of this type of solid chemical waste via high-temperature incineration at a permitted facility.[3]
The complete workflow from generation to final disposal is outlined below.
Caption: Complete workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, follow these procedures immediately.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: If not already wearing it, put on all required PPE, including gloves, safety goggles, and a lab coat. Ensure the area is well-ventilated or work within a fume hood.[13]
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up:
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container for contaminated labware.
-
Report: Report the incident to your laboratory supervisor or EHS department, as per your institution's policy.
By adhering to this structured and safety-conscious disposal guide, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly from generation to final disposition.
References
- Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet.
- New Jersey Department of Health. Hazard Summary: 2-Aminopyridine.
- Occupational Safety and Health Administration (OSHA). (2006, May). Aminopyridine (2-, 3-, 4- isomers).
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine.
- Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: 2-Aminopyridine.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Princeton University Environmental Health and Safety. Chemical Waste: Solids.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Cincinnati Environmental Health and Safety. (2022, February 1). Advisory 7.3: Hazardous Chemical Waste Management.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Technion Israel Institute of Technology. Chemical Waste Management Guide.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. Chemical Compatibility Chart.
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
- U.S. Environmental Protection Agency. (2016, September). Solvents in the Workplace: How to Determine If They Are Hazardous Waste.
- Cole-Parmer. Chemical Compatibility Database.
- Habonim Valve Solutions. Chemical Compatibility Guide.
- Mykin Inc. Rubber Chemical Resistance Chart.
Sources
- 1. This compound | 15827-84-6 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.uc.edu [ehs.uc.edu]
- 5. epa.gov [epa.gov]
- 6. echemi.com [echemi.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


